Product packaging for 3-Amino-4-fluorobenzamide(Cat. No.:CAS No. 943743-25-7)

3-Amino-4-fluorobenzamide

カタログ番号: B1284707
CAS番号: 943743-25-7
分子量: 154.14 g/mol
InChIキー: YTQWZYHHAPTFQH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-Amino-4-fluorobenzamide ( 943743-25-7) is a fluorinated benzamide derivative of interest in pharmaceutical and chemical research. With a molecular formula of C7H7FN2O and a molecular weight of 154.14 g/mol , this compound serves as a versatile chemical intermediate or building block for the synthesis of more complex molecules . Researchers utilize this compound in the exploration and development of new active compounds, leveraging its amine and benzamide functional groups for further chemical modifications. This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information prior to use. The compound should be stored in a dark place, sealed in a dry environment at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7FN2O B1284707 3-Amino-4-fluorobenzamide CAS No. 943743-25-7

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-amino-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQWZYHHAPTFQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588407
Record name 3-Amino-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943743-25-7
Record name 3-Amino-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Amino-4-fluorobenzamide CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 943743-25-7

This technical guide provides a comprehensive overview of 3-Amino-4-fluorobenzamide, a key fluorinated building block for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, spectroscopic data, a detailed synthesis protocol, and its applications in medicinal chemistry.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Its core structure consists of a benzamide ring substituted with both an amino group and a fluorine atom, making it a valuable intermediate in the synthesis of more complex molecules. The strategic placement of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds.

PropertyValueSource
CAS Number 943743-25-7[1][2][3]
Molecular Formula C₇H₇FN₂O[1][2]
Molecular Weight 154.14 g/mol [1][2]
Appearance Solid[1]
InChI Key YTQWZYHHAPTFQH-UHFFFAOYSA-N[1]
SMILES String NC(=O)c1ccc(F)c(N)c1[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound. The following data has been reported for its characterization.

SpectroscopyData
¹H NMR (400 MHz, DMSO-d₆) δ 5.24 (brs, 2H), 6.97 (m, 2H), 7.13 (brs, 1H), 7.26 (d, J = 7.8 Hz, 1H), 7.74 (brs, 1H)[2]

Synthesis of this compound

The compound can be synthesized from its corresponding carboxylic acid, 3-amino-4-fluorobenzoic acid. The following protocol details a common laboratory-scale synthesis.

Experimental Protocol: Synthesis from 3-Amino-4-fluorobenzoic Acid [2]

  • Reactants and Reagents:

    • 3-amino-4-fluorobenzoic acid (1.0 g, 6.4 mmol)

    • Dimethylformamide (DMF) (5.0 mL)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2 g, 7.7 mmol)

    • Ammonium chloride (NH₄Cl) (1.4 g, 26.9 mmol)

    • Hydroxybenzotriazole (HOBt) (1.1 g, 8.3 mmol)

    • Ice-cold water

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • A solution of 3-amino-4-fluorobenzoic acid (1.0 g, 6.4 mmol) in dimethylformamide (5.0 mL) is prepared.

    • The solution is cooled to 0 °C.

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (1.2 g, 7.7 mmol), ammonium chloride (1.4 g, 26.9 mmol), and hydroxybenzotriazole (1.1 g, 8.3 mmol) are added to the cooled solution.[2]

    • The resulting mixture is stirred at room temperature for 12 hours.[2]

    • Upon completion of the reaction, ice-cold water is added to the reaction mixture.

    • The aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

    • The resulting product is an orange-red solid with a reported yield of 61%.[2]

Synthesis_Workflow cluster_reagents Reagents & Conditions reactant reactant reagent reagent product product condition condition A 3-Amino-4-fluorobenzoic Acid R A->R B This compound R->B r1 EDC.HCl r2 HOBt r3 NH₄Cl r4 DMF c1 0 °C to RT, 12 h Drug_Discovery_Logic start_node start_node process_node process_node intermediate_node intermediate_node end_node end_node A Fluorinated Building Block (e.g., this compound) B Chemical Synthesis & Functionalization A->B C Diverse Library of Novel Compounds B->C D Screening & Lead Optimization C->D E Drug Candidate D->E

References

3-Amino-4-fluorobenzamide molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical overview of 3-Amino-4-fluorobenzamide, a key chemical intermediate in pharmaceutical research and development. It is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Molecular Structure and IUPAC Name

This compound is an aromatic organic compound. Its structure consists of a benzene ring substituted with an amino group (-NH₂), a fluorine atom (-F), and a carboxamide group (-CONH₂). The substituents are positioned at the 3, 4, and 1 positions of the benzene ring, respectively.

  • IUPAC Name: this compound

  • CAS Number: 943743-25-7[1]

  • Molecular Formula: C₇H₇FN₂O[1]

The spatial arrangement of the amino and fluoro groups on the benzamide core makes it a valuable building block in the synthesis of more complex molecules, particularly kinase inhibitors and other targeted therapeutics.

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized below. This data is essential for its identification, handling, and use in synthetic chemistry.

PropertyValueReference
Molecular Weight 154.14 g/mol [1]
Physical Form Solid
InChI 1S/C7H7FN2O/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H2,10,11)
InChI Key YTQWZYHHAPTFQH-UHFFFAOYSA-N
SMILES NC(=O)c1ccc(F)c(N)c1
MDL Number MFCD09728800
¹H NMR (400 MHz, DMSO-d₆) δ 5.24 (brs, 2H), 6.97 (m, 2H), 7.13 (brs, 1H), 7.26 (d, J = 7.8 Hz, 1H), 7.74 (brs, 1H)[1]

Experimental Protocol: Synthesis

The following protocol details a common method for the synthesis of this compound from 3-amino-4-fluorobenzoic acid.[1]

Objective: To synthesize this compound via amide coupling.

Materials:

  • 3-amino-4-fluorobenzoic acid (1.0 g, 6.4 mmol)

  • N,N-dimethyl-formamide (DMF) (5.0 mL)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2 g, 7.7 mmol)

  • Ammonium chloride (NH₄Cl) (1.4 g, 26.9 mmol)

  • Hydroxybenzotriazole (HOBt) (1.1 g, 8.3 mmol)

  • Ice-cold water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of 3-amino-4-fluorobenzoic acid (1.0 g, 6.4 mmol) in dimethylformamide (5.0 mL) is prepared in a reaction vessel.

  • The vessel is cooled to 0 °C in an ice bath.

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (1.2 g, 7.7 mmol), ammonium chloride (1.4 g, 26.9 mmol), and hydroxybenzotriazole (1.1 g, 8.3 mmol) are added to the solution at 0 °C.[1]

  • The resulting mixture is stirred at room temperature for 12 hours.[1]

  • Upon completion of the reaction (monitored by TLC), ice-cold water is added to the reaction mixture.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate and then concentrated under reduced pressure.

  • The resulting crude product is purified to afford this compound (yield: 600 mg, 61%) as an orange-red solid.[1]

Visualization of Synthesis Workflow

The logical flow of the synthesis protocol is depicted in the following diagram.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Final Product A 3-Amino-4-fluorobenzoic Acid D Amide Coupling (0°C to RT, 12h) A->D B EDC.HCl | HOBt | NH4Cl B->D C DMF (Solvent) C->D E Aqueous Workup (Water Quench) D->E Reaction Completion F Extraction (Ethyl Acetate) E->F G Drying & Concentration F->G H This compound (Orange-Red Solid) G->H Purification

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Synthesis of 3-Amino-4-fluorobenzamide from 3-amino-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Amino-4-fluorobenzamide, a valuable building block in medicinal chemistry and drug development, from its precursor, 3-amino-4-fluorobenzoic acid. This document details two primary synthetic methodologies, presents quantitative data in a structured format, provides explicit experimental protocols, and visualizes the reaction pathways and workflows.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The presence of the fluoro and amino groups on the benzamide scaffold allows for diverse downstream chemical modifications, making it a versatile starting material in the development of novel therapeutics. This guide explores two robust and commonly employed methods for its synthesis from 3-amino-4-fluorobenzoic acid: a direct amidation using peptide coupling reagents and a two-step process via an acyl chloride intermediate.

Synthetic Methodologies

Two principal methods for the conversion of 3-amino-4-fluorobenzoic acid to this compound are detailed below.

Method 1: Direct Amidation via Carbodiimide Coupling

This method utilizes a peptide coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activating agent, Hydroxybenzotriazole (HOBt), to facilitate the direct formation of the amide bond with an ammonia source.

Method 2: Two-Step Synthesis via Acyl Chloride Intermediate

This classic approach involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂). The resulting 3-amino-4-fluorobenzoyl chloride is then reacted with ammonia to yield the final product.

Data Presentation

The following table summarizes the quantitative data associated with the primary synthetic method discussed in this guide.

ParameterMethod 1: EDC/HOBt Coupling
Starting Material 3-amino-4-fluorobenzoic acid
Key Reagents EDC, HOBt, Ammonium Chloride
Solvent N,N-Dimethylformamide (DMF)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12 hours
Yield 61%[1]
Purity Not explicitly stated, product isolated as a solid
Product Appearance Orange-red solid[1]

Characterization Data for this compound:

PropertyData
Molecular Formula C₇H₇FN₂O
Molecular Weight 154.14 g/mol
CAS Number 943743-25-7
¹H NMR (400 MHz, DMSO-d₆) δ 5.24 (brs, 2H), 6.97 (m, 2H), 7.13 (brs, 1H), 7.26 (d, J = 7.8 Hz, 1H), 7.74 (brs, 1H)[1]

Experimental Protocols

Method 1: EDC/HOBt Coupling Protocol

This protocol is adapted from a known procedure for the synthesis of this compound.[1]

Materials:

  • 3-amino-4-fluorobenzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • Hydroxybenzotriazole (HOBt)

  • Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Ice-cold water

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3-amino-4-fluorobenzoic acid (1.0 g, 6.4 mmol) in dimethylformamide (5.0 mL), add 1-Ethyl-3-(3-dimethyllaminopropyl)carbodiimide hydrochloride (EDC-HCl) (1.2 g, 7.7 mmol), ammonium chloride (1.4 g, 26.9 mmol), and hydroxybenzotriazole (HOBt) (1.1 g, 8.3 mmol) at 0 °C.

  • Stir the resulting mixture at room temperature for 12 hours.

  • Upon completion of the reaction, add ice-cold water to the reaction mixture.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to afford this compound as an orange-red solid (600 mg, 61% yield).[1]

Method 2: Thionyl Chloride Protocol (Proposed)

This is a general procedure adapted for the specific synthesis of this compound.

Materials:

  • 3-amino-4-fluorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Aqueous ammonia (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

Step 1: Formation of 3-amino-4-fluorobenzoyl chloride

  • In a round-bottom flask under an inert atmosphere, suspend 3-amino-4-fluorobenzoic acid (1.0 eq) in anhydrous DCM or THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 - 2.0 eq) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC (disappearance of starting material).

  • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 3-amino-4-fluorobenzoyl chloride. This intermediate can often be used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the crude 3-amino-4-fluorobenzoyl chloride in an anhydrous aprotic solvent such as DCM or THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Mandatory Visualizations

Signaling Pathways (Reaction Mechanisms)

G cluster_0 Method 1: EDC/HOBt Coupling Mechanism cluster_1 Method 2: Thionyl Chloride Mechanism A 3-amino-4-fluorobenzoic acid C O-acylisourea intermediate A->C + B EDC B->C E HOBt active ester C->E + H EDC-urea byproduct C->H D HOBt D->E G This compound E->G + F Ammonia (from NH4Cl) F->G I 3-amino-4-fluorobenzoic acid K 3-amino-4-fluorobenzoyl chloride I->K + J Thionyl Chloride (SOCl2) J->K N HCl + SO2 J->N M This compound K->M + L Ammonia L->M G cluster_0 General Experimental Workflow Start Start: 3-amino-4-fluorobenzoic acid Reaction Amidation Reaction (Method 1 or 2) Start->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product Final Product: This compound Purification->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis

References

Spectroscopic Profile of 3-Amino-4-fluorobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Amino-4-fluorobenzamide (CAS No. 943743-25-7). The document details available experimental and predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Furthermore, it outlines standardized experimental protocols for the acquisition of such spectra, offering a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₇FN₂O[1]

  • Molecular Weight: 154.14 g/mol [1]

  • Appearance: Solid[1]

  • SMILES: C1=CC(=C(C=C1C(=O)N)N)F[2]

  • InChI Key: YTQWZYHHAPTFQH-UHFFFAOYSA-N[1]

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentData Source
7.74brs1H-CONH₂Experimental[3]
7.26d, J = 7.8 Hz1HAr-HExperimental[3]
7.13brs1H-CONH₂Experimental[3]
6.97m2HAr-HExperimental[3]
5.24brs2H-NH₂Experimental[3]

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[3]

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~168C=O
~150 (d, ¹JCF ≈ 240 Hz)C-F
~135 (d, ²JCF ≈ 15 Hz)C-NH₂
~125 (d, ⁴JCF ≈ 3 Hz)C-H
~120 (d, ³JCF ≈ 5 Hz)C-CONH₂
~118 (d, ²JCF ≈ 20 Hz)C-H
~115 (d, ³JCF ≈ 8 Hz)C-H

Note: These are predicted values and may differ from experimental results. Predictions are based on established principles of ¹³C NMR spectroscopy and data from structurally similar compounds.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H stretch (Amine and Amide)
3200 - 3000MediumC-H stretch (Aromatic)
1680 - 1640StrongC=O stretch (Amide I)
1620 - 1580MediumN-H bend (Amine) / C=C stretch (Aromatic)
1400 - 1200Medium to StrongC-N stretch, C-F stretch
900 - 670Medium to StrongC-H bend (Aromatic, out-of-plane)

Note: These are predicted absorption ranges based on characteristic functional group frequencies.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
154High[M]⁺ (Molecular Ion)
138Medium[M - NH₂]⁺
137Medium[M - NH₃]⁺
110Medium[M - CONH₂]⁺
95Medium[C₆H₄F]⁺

Note: Fragmentation patterns are predicted based on the principles of mass spectrometry for aromatic amides. The molecular ion is expected to be prominent.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tube (5 mm diameter)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.

  • Homogenization: Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for the nucleus being observed (¹H or ¹³C).

  • Data Acquisition (¹H NMR):

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a standard pulse sequence (e.g., a 90° pulse).

    • Set the number of scans (typically 8-16 for a concentrated sample).

    • Set the relaxation delay (e.g., 1-2 seconds).

    • Acquire the Free Induction Decay (FID).

  • Data Acquisition (¹³C NMR):

    • Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence.

    • Set a significantly higher number of scans (e.g., 128 or more) due to the low natural abundance of ¹³C.

    • Set an appropriate relaxation delay (e.g., 2-5 seconds).

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Attenuated Total Reflectance (ATR)

Materials:

  • This compound sample (solid)

  • FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and free of any residue.

    • Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid sample onto the center of the ATR crystal.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.

    • The spectral range is typically 4000-400 cm⁻¹.

  • Cleaning:

    • Release the pressure arm and remove the sample.

    • Clean the ATR crystal thoroughly with a lint-free wipe soaked in an appropriate solvent.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Method: Electron Ionization (EI)

Materials:

  • This compound sample

  • Mass spectrometer with an EI source (e.g., coupled to a Gas Chromatograph - GC-MS, or with a direct insertion probe)

  • Volatile solvent (if using GC-MS, e.g., methanol or dichloromethane)

Procedure:

  • Sample Introduction:

    • Direct Insertion Probe: Place a small amount of the solid sample in a capillary tube and insert it into the ion source via the probe. Gradually heat the probe to volatilize the sample.

    • GC-MS: Dissolve the sample in a suitable volatile solvent and inject it into the GC. The compound will be separated from the solvent and any impurities on the GC column before entering the mass spectrometer's ion source.

  • Ionization:

    • In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

    • This results in the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

  • Fragmentation:

    • The high energy of the ionization process causes the molecular ion to be in an excited state, leading to fragmentation into smaller, charged ions.

  • Mass Analysis:

    • The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Analysis IR FTIR Spectroscopy Sample->IR Analysis MS Mass Spectrometry Sample->MS Analysis Structure Structural Elucidation NMR->Structure Provides connectivity and chemical environment IR->Structure Identifies functional groups MS->Structure Determines molecular weight and fragmentation Purity Purity Assessment Structure->Purity Leads to Identity Compound Identity Confirmation Structure->Identity Leads to

Caption: General workflow for the spectroscopic analysis of this compound.

References

Solubility of 3-Amino-4-fluorobenzamide in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility characteristics of 3-Amino-4-fluorobenzamide, a key chemical intermediate in various research and development applications. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its determination. It includes a predicted qualitative solubility profile based on structural analysis, detailed experimental protocols for accurate measurement, and a standardized format for data presentation. The methodologies outlined herein are aligned with industry standards to ensure reproducibility and reliability, catering to the needs of professionals in drug discovery and chemical synthesis.

Introduction

This compound is an aromatic amide containing amino and fluoro functional groups. These structural features play a significant role in its physicochemical properties, including its solubility in various organic solvents. Solubility is a critical parameter in numerous scientific and industrial processes, including reaction kinetics, purification, formulation development, and bioavailability assessment. An understanding of a compound's solubility is fundamental for process optimization and ensuring the quality and efficacy of the final product.

This guide serves as a primary resource for determining and understanding the solubility of this compound. While specific experimental data is not currently available in the literature, the following sections provide a robust methodology for obtaining this crucial information.

Predicted Qualitative Solubility Profile

Based on the molecular structure of this compound, which features a polar benzamide group capable of hydrogen bonding and a relatively nonpolar fluorophenyl ring, a qualitative solubility profile can be predicted. The presence of the amino and amide groups suggests some affinity for polar solvents, while the aromatic ring indicates potential solubility in certain non-polar environments.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolSparingly SolubleThe amino and amide groups can form hydrogen bonds with the solvent's hydroxyl groups, but the overall aromatic character may limit high solubility.
Polar Aprotic DMSO, DMF, AcetonitrileSoluble to Freely SolubleThese solvents are effective hydrogen bond acceptors and can solvate both the polar functional groups and the aromatic ring, leading to favorable dissolution.
Nonpolar Toluene, Hexane, DichloromethanePoorly Soluble to InsolubleThe polar amide and amino moieties will significantly hinder solubility in nonpolar environments, which cannot effectively solvate these groups.
Aqueous Water, PBS (pH 7.4)Poorly SolubleThe hydrophobicity imparted by the fluorophenyl ring is expected to be the dominant factor, resulting in low aqueous solubility despite the hydrogen bonding groups.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, the following experimental protocols are recommended. The equilibrium shake-flask method is considered the "gold standard" for determining thermodynamic solubility and is detailed below.[1][2]

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to ±0.1 mg)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or equivalent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Equilibrium Shake-Flask Method

This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.[1][2][3]

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid phase.[1]

  • Solvent Addition: Add a known volume or mass of the selected organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined by preliminary experiments, where samples are analyzed at different time points until the concentration in solution remains constant.[4]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.[3] Centrifugation prior to filtration can also be employed to facilitate the separation of the solid and liquid phases.

  • Sample Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the same solvent used for dissolution) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[3][5] A calibration curve must be prepared using standard solutions of known concentrations.

Gravimetric Method (Alternative)

For solvents in which the compound has moderate to high solubility and that are easily evaporated, a gravimetric method can be used.[4][6]

Procedure:

  • Equilibration & Filtration: Prepare a saturated solution as described in steps 1-4 of the shake-flask method.

  • Weighing: Accurately weigh a clean, dry evaporating dish (W₁).

  • Sample Addition: Pipette a known volume of the clear, filtered saturated solution into the pre-weighed dish and weigh it again (W₂).

  • Evaporation: Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or a vacuum oven at a temperature that does not cause decomposition of the solute).

  • Final Weighing: Once the solvent is completely removed, weigh the dish containing the dry solute (W₃).

  • Calculation: The solubility can be calculated as follows:

    • Mass of solute = W₃ - W₁

    • Mass of solvent = W₂ - W₃

    • Solubility ( g/100 g solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100

Data Presentation

Quantitative solubility data should be recorded in a clear and structured format to allow for easy comparison and interpretation. The following table provides a template for reporting the experimentally determined solubility of this compound.

Table 2: Quantitative Solubility of this compound at 25 °C

SolventSolvent ClassMethod UsedSolubility (mg/mL)Solubility (mol/L)Notes
e.g., MethanolPolar Protice.g., HPLC-UV[Experimental Value][Calculated Value]
e.g., EthanolPolar Protice.g., HPLC-UV[Experimental Value][Calculated Value]
e.g., AcetonePolar Aprotice.g., HPLC-UV[Experimental Value][Calculated Value]
e.g., AcetonitrilePolar Aprotice.g., HPLC-UV[Experimental Value][Calculated Value]
e.g., DMSOPolar Aprotice.g., HPLC-UV[Experimental Value][Calculated Value]
e.g., TolueneNonpolare.g., Gravimetric[Experimental Value][Calculated Value]
e.g., DichloromethaneNonpolare.g., HPLC-UV[Experimental Value][Calculated Value]

Molecular Weight of this compound: 154.14 g/mol

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the recommended shake-flask method for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A 1. Add excess solid This compound to vial B 2. Add known volume of organic solvent A->B C 3. Seal vial and agitate at constant temperature (e.g., 24-48 hours) B->C D 4. Settle suspension C->D E 5. Filter supernatant (0.22 µm syringe filter) D->E F 6. Prepare dilutions of the saturated solution E->F G 7. Quantify concentration (e.g., HPLC-UV) F->G H 8. Calculate Solubility (mg/mL or mol/L) G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While quantitative solubility data for this compound is not currently documented in public literature, this technical guide provides the necessary framework for its empirical determination. The predicted qualitative profile suggests higher solubility in polar aprotic solvents. For precise and reliable data, the detailed shake-flask protocol is recommended. The standardized data presentation format and workflow diagram are intended to support researchers in generating, documenting, and communicating this critical physicochemical property, thereby facilitating its application in drug development and chemical research.

References

The Versatile Building Block: A Technical Guide to 3-Amino-4-fluorobenzamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Amino-4-fluorobenzamide is a key chemical intermediate increasingly utilized in the landscape of modern organic synthesis, particularly within medicinal chemistry. Its unique structural features—a nucleophilic amino group, a carboxamide moiety, and a fluorine-substituted aromatic ring—make it a versatile scaffold for the construction of complex molecular architectures. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of target molecules, making this building block particularly attractive for the development of novel therapeutics. This guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in the generation of kinase and poly (ADP-ribose) polymerase (PARP) inhibitors.

Physicochemical Properties

A solid understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. Key properties are summarized below.

PropertyValueReference
CAS Number 943743-25-7[1]
Molecular Formula C₇H₇FN₂O[1]
Molecular Weight 154.14 g/mol [1]
Appearance Solid[1]
Melting Point Data not available
Boiling Point 277.8 ± 30.0 °C (Predicted)
Density 1.344 ± 0.06 g/cm³ (Predicted)
SMILES NC(=O)c1ccc(F)c(N)c1[1]
InChI 1S/C7H7FN2O/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H2,10,11)[1]

Synthesis of this compound

The primary route to this compound involves the amidation of 3-amino-4-fluorobenzoic acid. This reaction is typically facilitated by standard peptide coupling reagents.

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
3-Amino-4-fluorobenzoic acidEDCI·HCl, HOBt, NH₄ClDMF0 to 201261[2]
Experimental Protocol: Synthesis of this compound[2]

To a solution of 3-amino-4-fluorobenzoic acid (1.0 g, 6.4 mmol) in dimethylformamide (5.0 mL) at 0 °C are added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) (1.2 g, 7.7 mmol), ammonium chloride (1.4 g, 26.9 mmol), and hydroxybenzotriazole (HOBt) (1.1 g, 8.3 mmol). The resulting mixture is stirred at room temperature for 12 hours. Upon completion of the reaction, ice-cold water is added to the reaction mixture, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford this compound as an orange-red solid (600 mg, 61% yield).

¹H NMR (400 MHz, DMSO-d₆): δ 5.24 (brs, 2H), 6.97 (m, 2H), 7.13 (brs, 1H), 7.26 (d, J = 7.8 Hz, 1H), 7.74 (brs, 1H).[2]

Key Reactions and Applications

This compound serves as a versatile precursor in a variety of chemical transformations, primarily leveraging the reactivity of its amino group and its potential for cross-coupling reactions.

Amide Bond Formation

The amino group of this compound readily participates in amide bond formation with carboxylic acids or their activated derivatives. This reaction is fundamental to its application in constructing larger molecules, including pharmaceutically active compounds.

AmineCarboxylic Acid/Acyl HalideCoupling Reagents/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
3-Aminofurazan Derivative3-Fluorobenzoyl chlorideNaHDMF604850[3]
Morpholine3-Fluorobenzoic acidHATU, DIPEADMF or DCM0 to RT2-4High[4]
Benzylamine4-Amino-3-bromobenzoic acidEDC, HOBt, DIPEADMFRT1285

To a dry round-bottom flask, add the carboxylic acid (1.0 eq), HATU (1.1 eq), and this compound (1.1 eq). Dissolve the solids in anhydrous DMF or DCM. Cool the mixture to 0 °C in an ice bath. Slowly add diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with an appropriate organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude product, which can be further purified by chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The structure of this compound is amenable to palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, allowing for the formation of C-N and C-C bonds, respectively. These reactions are pivotal in the synthesis of complex drug molecules.

The Buchwald-Hartwig amination enables the coupling of the amino group of this compound with aryl halides or triflates. This reaction is a powerful tool for constructing arylamine moieties.

AmineAryl HalideCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Morpholine4-ChlorotoluenePd(dba)₂, XPhosNaOtBuTolueneReflux694

A general procedure involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base in an appropriate solvent.

To a reaction vessel under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine ligand (e.g., XPhos, SPhos), and the base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃). Add the aryl halide, this compound, and the solvent (e.g., toluene, dioxane). The reaction mixture is then heated until the starting materials are consumed, as monitored by TLC or GC-MS. After cooling, the reaction is worked up by partitioning between water and an organic solvent. The product is then isolated from the organic phase and purified by chromatography.

While the amino and amide groups can be reactive, under appropriate conditions, the aromatic ring of a halogenated derivative of this compound could participate in Suzuki-Miyaura coupling with boronic acids to form biaryl structures.

Aryl HalideBoronic AcidCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1-Bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O70-1103-48High[5]
Aryl HalideHeteroaryltrifluoroboratePd(OAc)₂, RuPhosK₃PO₄n-Butanol100-Good to Excellent[6]

In a typical procedure, the aryl halide is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

To a flask are added the aryl halide derivative of this compound, the boronic acid, the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). A suitable solvent system (e.g., toluene/water, dioxane/water) is added, and the mixture is degassed. The reaction is then heated to the desired temperature and stirred until completion. The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Application in Drug Discovery

This compound is a prominent building block in the synthesis of targeted cancer therapies, particularly kinase inhibitors and PARP inhibitors.

Kinase Inhibitors: Targeting BCR-ABL and BTK

Derivatives of 3-aminobenzamide have been instrumental in the design of inhibitors for Bcr-Abl and Bruton's tyrosine kinase (BTK), which are key drivers in certain leukemias and lymphomas.[7][8]

The B-Cell Receptor (BCR) signaling pathway is crucial for the proliferation and survival of B-cells. Dysregulation of this pathway is a hallmark of many B-cell malignancies. Bruton's tyrosine kinase (BTK) is a critical downstream component of the BCR signaling cascade.

BCR_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation Antigen Antigen Antigen->BCR BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (e.g., NF-κB) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor BTK Inhibitor (e.g., Remibrutinib) Inhibitor->BTK Inhibition

B-Cell Receptor (BCR) signaling pathway and the inhibitory action of BTK inhibitors.

The BCR-ABL fusion protein, resulting from the Philadelphia chromosome translocation, is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). Inhibitors targeting the ATP-binding site of the ABL kinase domain are a mainstay of CML therapy.

BCR_ABL_Signaling_Pathway BCR_ABL BCR-ABL Oncoprotein Substrate Substrate Proteins BCR_ABL->Substrate Phosphorylation Signaling Multiple Signaling Pathways (e.g., RAS, STAT) Substrate->Signaling Leukemia Leukemic Cell Proliferation & Survival Signaling->Leukemia Inhibitor BCR-ABL Inhibitor Inhibitor->BCR_ABL Inhibition

BCR-ABL signaling pathway and the mechanism of action of BCR-ABL inhibitors.
PARP Inhibitors: Exploiting Synthetic Lethality

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA single-strand break repair. In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of double-strand breaks and subsequent cell death, a concept known as synthetic lethality. Benzamide-containing molecules, such as Olaparib, are potent PARP inhibitors.[9][10]

CompoundPARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)Reference
Olaparib Analogue--[9]
Talazoparib--[10]

The development of a PARP inhibitor often follows a structured workflow from the initial chemical synthesis to biological validation.

PARP_Inhibitor_Workflow Start This compound (Building Block) Synthesis Multi-step Organic Synthesis Start->Synthesis Intermediate Key Intermediate (e.g., Phthalazinone derivative) Synthesis->Intermediate Final Final PARP Inhibitor (e.g., Olaparib Analogue) Intermediate->Final BioAssay Biological Assays (Enzymatic & Cellular) Final->BioAssay Lead Lead Compound Optimization BioAssay->Lead

General workflow for the development of PARP inhibitors from a chemical precursor.

Conclusion

This compound has established itself as a valuable and versatile building block in organic synthesis. Its utility is particularly pronounced in the field of medicinal chemistry, where it serves as a key component in the synthesis of highly targeted and effective therapeutics. The strategic incorporation of this fluorinated benzamide moiety has led to the development of potent kinase and PARP inhibitors, underscoring its importance in modern drug discovery. The synthetic methodologies outlined in this guide provide a framework for the further exploration and application of this important chemical entity in the pursuit of novel and improved pharmaceuticals.

References

The Versatile Scaffold: An In-depth Technical Guide to the Applications of 3-Amino-4-fluorobenzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-fluorobenzamide has emerged as a valuable and versatile building block in medicinal chemistry, offering a unique combination of reactive functional groups and favorable physicochemical properties. Its strategic placement of an amino group, a carboxamide, and a fluorine atom on a benzene ring provides a scaffold ripe for derivatization, enabling the synthesis of a diverse array of biologically active molecules. This technical guide delves into the core applications of this compound, with a particular focus on its role in the development of potent inhibitors of key cancer targets, including Poly (ADP-ribose) polymerase (PARP) and various protein kinases. This document provides a comprehensive overview of its synthetic utility, quantitative biological data of its derivatives, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows to serve as a resource for researchers in drug discovery and development.

Introduction: The Chemical and Medicinal Significance of this compound

This compound (CAS No: 943743-25-7, Molecular Formula: C₇H₇FN₂O, Molecular Weight: 154.14 g/mol ) is a fluorinated aromatic compound that has garnered significant interest in the field of medicinal chemistry.[1][2][3] The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The amino and benzamide moieties serve as key pharmacophoric features and provide convenient handles for synthetic modification. The strategic ortho-positioning of the amino and fluoro groups can influence the conformation and electronic properties of the molecule, which can be exploited in rational drug design.

The primary utility of this compound lies in its role as a scaffold for the synthesis of targeted therapies, particularly in oncology. Its structural motifs are found in numerous potent inhibitors of enzymes that are critical for cancer cell survival and proliferation.

Applications in Medicinal Chemistry

The this compound core has been successfully incorporated into a range of therapeutic agents, most notably PARP inhibitors and kinase inhibitors.

PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to synthetic lethality, making it a prime target for cancer therapy. The benzamide group of this compound can mimic the nicotinamide moiety of the NAD+ substrate of PARP, forming key interactions in the enzyme's active site.

Kinase Inhibitors

Protein kinases are a large family of enzymes that regulate a majority of cellular processes. Dysregulation of kinase activity is a hallmark of many cancers, making them important therapeutic targets. The this compound scaffold has been utilized in the development of inhibitors for various kinases, including Bcr-Abl, which is associated with chronic myeloid leukemia (CML).

Quantitative Biological Data

The following tables summarize the in vitro activity of various compounds derived from scaffolds related to this compound, demonstrating the potential of this chemical starting point.

Table 1: In Vitro Activity of PARP Inhibitors

Compound IDTargetIC₅₀ (nM)Cell LineReference
OlaparibPARP-15-[4]
RucaparibPARP-13.2-[4]
NiraparibPARP-13.8-[4]
TalazoparibPARP-10.57-[5]
Compound 8aPARP-136-[4]

Table 2: In Vitro Activity of Bcr-Abl Kinase Inhibitors

Compound IDTargetIC₅₀ (µM)Cell LineReference
ImatinibBcr-Abl-K562[6]
NS-187 (9b)Bcr-Abl-K562[6]
Compound 3mBcr-Abl (wild-type)1.273-[7][8]
Compound 3mBcr-Abl (T315I mutant)39.89-[7][8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the core molecule and representative assays for evaluating the biological activity of its derivatives.

Synthesis of this compound

Reaction Scheme:

Materials:

  • 3-Amino-4-fluorobenzoic acid (1.0 g, 6.4 mmol)

  • N,N-dimethyl-formamide (DMF) (5.0 mL)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 g, 7.7 mmol)

  • Ammonium chloride (NH₄Cl) (1.4 g, 26.9 mmol)

  • Hydroxybenzotriazole (HOBt) (1.1 g, 8.3 mmol)

  • Ice-cold water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure: [1]

  • To a solution of 3-amino-4-fluorobenzoic acid (1.0 g, 6.4 mmol) in dimethylformamide (5.0 mL), add 1-Ethyl-3-(3-dimethyllaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 g, 7.7 mmol), ammonium chloride (1.4 g, 26.9 mmol), and hydroxybenzotriazole (1.1 g, 8.3 mmol) at 0 °C.

  • Stir the resulting mixture at room temperature for 12 hours.

  • After completion of the reaction, add ice-cold water to the reaction mixture.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to afford this compound.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general method for the arylation of an aryl halide, a common step in the derivatization of this compound (after conversion of the amino group to a halide or triflate).

Materials:

  • Aryl halide (e.g., derivatized this compound) (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)

  • Solvent (e.g., Dioxane/Water, Toluene, DMF)

Procedure:

  • In a reaction vessel, combine the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Add the solvent system to the vessel.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

PARP Inhibition Assay (Colorimetric)

This assay measures the activity of PARP by detecting the incorporation of biotinylated Poly (ADP-ribose) onto histone proteins.[9]

Materials:

  • Histone-coated 96-well plate

  • Recombinant PARP enzyme

  • Activated DNA

  • Biotinylated NAD+

  • Test compounds (dissolved in DMSO)

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Add test compounds at various concentrations to the wells of the histone-coated plate.

  • Add the PARP enzyme and activated DNA to each well.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate at 37°C for 1 hour.

  • Wash the plate multiple times with wash buffer to remove unbound reagents.

  • Add Streptavidin-HRP to each well and incubate at room temperature.

  • Wash the plate again to remove unbound Streptavidin-HRP.

  • Add TMB substrate and incubate until a blue color develops.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition and determine the IC₅₀ value.

Kinase Inhibition Assay (Generic)

This is a general protocol for a biochemical kinase assay. Specific conditions will need to be optimized for each kinase-inhibitor pair.

Materials:

  • Kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

Procedure:

  • Add the kinase enzyme and test compounds at various concentrations to the wells of a microplate.

  • Incubate for a pre-determined time to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Read the signal (luminescence or fluorescence) using a microplate reader.

  • Calculate the percent inhibition and determine the IC₅₀ value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11][12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the medicinal chemistry applications of this compound.

Signaling Pathways

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage & Repair cluster_Inhibition Inhibition by this compound Derivative cluster_Outcome Cellular Outcome in BRCA-deficient Cells DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PAR_Synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_Synthesis DDR_Proteins DNA Repair Protein Recruitment PAR_Synthesis->DDR_Proteins Replication_Fork_Collapse Replication Fork Collapse DNA_Repair DNA Repair DDR_Proteins->DNA_Repair Inhibitor This compound Derivative (PARP Inhibitor) Inhibitor->PARP1 Inhibition DSB Double-Strand Breaks Replication_Fork_Collapse->DSB Apoptosis Apoptosis (Synthetic Lethality) DSB->Apoptosis

Kinase_Inhibition_Pathway cluster_Signaling Kinase Signaling Cascade (e.g., Bcr-Abl) cluster_Inhibition Inhibition by this compound Derivative cluster_Outcome Therapeutic Outcome Growth_Factor Growth Factor Signal Bcr_Abl Bcr-Abl Kinase (Constitutively Active) Substrate Downstream Substrates (e.g., STAT5) Bcr_Abl->Substrate ATP -> ADP Phosphorylation Phosphorylation Bcr_Abl->Phosphorylation Cell_Proliferation Uncontrolled Cell Proliferation & Survival Phosphorylation->Cell_Proliferation Apoptosis Apoptosis Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->Bcr_Abl Inhibition

Experimental Workflows

Drug_Discovery_Workflow Start This compound Synthesis Chemical Synthesis (e.g., Suzuki Coupling, Amide Coupling) Start->Synthesis Library Library of Derivatives Synthesis->Library Biochemical_Screening Biochemical Screening (e.g., PARP/Kinase Assays) Library->Biochemical_Screening Hit_Compounds Hit Compounds (Potent Inhibitors) Biochemical_Screening->Hit_Compounds Cell_Based_Assays Cell-Based Assays (e.g., MTT Assay) Hit_Compounds->Cell_Based_Assays Lead_Compounds Lead Compounds (Cellular Activity) Cell_Based_Assays->Lead_Compounds Lead_Optimization Lead Optimization (SAR Studies) Lead_Compounds->Lead_Optimization Candidate Drug Candidate Lead_Optimization->Candidate

Conclusion

This compound stands out as a privileged scaffold in medicinal chemistry, offering a robust starting point for the development of targeted therapeutics. Its utility has been particularly demonstrated in the synthesis of potent PARP and kinase inhibitors for cancer treatment. The strategic incorporation of fluorine and the versatile reactivity of the amino and benzamide groups allow for extensive structure-activity relationship studies and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This technical guide provides a foundational resource for researchers looking to leverage the potential of this compound in their drug discovery programs. The provided data, protocols, and visual aids are intended to facilitate the rational design and development of novel, effective therapeutic agents.

References

The Strategic Role of Fluorine in Enhancing the Biological Activity of Benzamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, capable of profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth examination of the role of fluorine in modulating the biological activity of benzamide derivatives, a versatile class of compounds with broad therapeutic applications. Through a detailed exploration of fluorine's effects on physicochemical properties, supported by quantitative data, experimental protocols, and visual diagrams, this document serves as a comprehensive resource for researchers engaged in the design and development of novel fluorinated benzamide-based therapeutics.

Introduction: The Unique Contribution of Fluorine in Medicinal Chemistry

Fluorine, the most electronegative element, possesses a unique combination of properties that make it a valuable tool in drug design.[1][2] Its small van der Waals radius (1.47 Å) allows it to act as a bioisostere of a hydrogen atom (1.20 Å) or a hydroxyl group, often without introducing significant steric hindrance.[1][3] The strength of the carbon-fluorine (C-F) bond, one of the strongest covalent bonds in organic chemistry, frequently imparts enhanced metabolic stability to drug candidates.[3][4] Furthermore, the introduction of fluorine can significantly alter a molecule's electronic properties, lipophilicity, and conformation, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets.[4][5][6]

Benzamide derivatives are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antipsychotic, antiemetic, and anticancer effects. The strategic incorporation of fluorine into the benzamide scaffold has proven to be a highly effective strategy for optimizing the therapeutic potential of these molecules. This guide will explore the multifaceted roles of fluorine in enhancing the biological activity of benzamide derivatives, providing a technical framework for the rational design of next-generation therapeutics.

Impact of Fluorine on Physicochemical Properties of Benzamide Derivatives

The introduction of fluorine can systematically modify the physicochemical properties of benzamide derivatives, which in turn dictates their biological behavior.

Lipophilicity and Membrane Permeability

Fluorine is more lipophilic than hydrogen, and its incorporation into a molecule generally increases its overall lipophilicity.[1] This enhanced lipophilicity can improve a drug's ability to permeate cellular membranes, a critical factor for reaching intracellular targets and for oral bioavailability. For instance, the addition of a trifluoromethyl group can significantly increase the lipophilicity of a benzamide derivative, potentially leading to improved cell penetration.[1]

Metabolic Stability

The high bond energy of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[3] By strategically placing fluorine atoms at sites susceptible to metabolic oxidation, the metabolic stability of a benzamide derivative can be significantly enhanced, leading to a longer plasma half-life and improved pharmacokinetic profile.[4][6]

Acidity and Basicity (pKa)

As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. When placed near an acidic or basic functional group in a benzamide derivative, it can lower the pKa of an acid or a basic amine.[7][8] This modulation of pKa can influence the ionization state of the molecule at physiological pH, which can impact its solubility, membrane permeability, and binding interactions with its target protein.[7]

Conformational Control

The introduction of fluorine can also impose conformational constraints on a molecule. The gauche effect, for example, can favor specific rotamers in fluorinated aliphatic chains. In the context of benzamide derivatives, fluorine substitution on the aromatic ring can influence the torsional angle between the phenyl ring and the amide group, which can be critical for optimal binding to a receptor.

Fluorine-Mediated Enhancement of Biological Activity

The changes in physicochemical properties induced by fluorine substitution directly translate into improvements in the biological activity of benzamide derivatives.

Increased Binding Affinity and Potency

Fluorine atoms can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity. For example, the substitution of a hydrogen atom with fluorine can lead to a significant increase in the potency of a benzamide derivative as an enzyme inhibitor or receptor antagonist. The fluoroquinolone class of antibiotics provides a classic example where a fluorine atom at the C-6 position enhances binding to DNA gyrase by 2- to 17-fold.[1]

Improved Selectivity

By fine-tuning the electronic and steric properties of a benzamide derivative, fluorine substitution can enhance its selectivity for the intended target over off-target proteins. This can lead to a reduction in side effects and an improved therapeutic window.

Quantitative Data on Fluorinated Benzamide Derivatives

The following tables summarize quantitative data from the literature, illustrating the impact of fluorine substitution on the biological activity of various benzamide derivatives.

Table 1: Effect of Fluorination on DNA Gyrase Inhibition by Quinolone Analogs

Compound6-SubstituentRelative Potency (Gyrase Inhibition)
Nalidixic Acid AnalogH1
EnoxacinF15

Data sourced from a study on the effect of fluorine in quinolone antibacterials, demonstrating a 15-fold increase in gyrase activity with fluorine substitution.[1]

Table 2: Dopamine D2 Receptor Affinity of Fluorinated Benzamide Neuroleptics

CompoundPyrrolidine N-SubstituentAffinity (Ki, nM)
FPMBEthyl0.26
[18F]FallyprideAllyl0.03

Data from a study on the development of dopamine D-2 receptor tracers, showing a nearly 10-fold increase in affinity with the allyl substituent compared to the ethyl group in a fluorinated benzamide series.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of fluorinated benzamide derivatives.

General Synthesis of Fluorinated Benzamides via Amide Coupling

This protocol describes a common method for synthesizing benzamide derivatives, including those containing fluorine.

Materials:

  • Substituted 2-fluorobenzoic acid (1.0 equivalent)

  • Desired amine (e.g., morpholine) (1.1 equivalents)

  • Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the substituted 2-fluorobenzoic acid in anhydrous DCM.[10]

  • Add the desired amine and a catalytic amount of DMAP to the solution.[10]

  • Cool the reaction mixture to 0 °C in an ice bath.[10]

  • Add a solution of DCC in anhydrous DCM dropwise to the cooled mixture.[10]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.[10]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold DCM.[10]

  • Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[10]

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired fluorinated benzamide.[10]

In Vitro Hedgehog Signaling Pathway Inhibition Assay

This protocol outlines a cell-based assay to evaluate the inhibitory activity of benzamide derivatives on the Hedgehog signaling pathway.

Materials:

  • Shh-light II cells (stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (fluorinated benzamide derivatives)

  • Positive control (e.g., vismodegib)

  • Dual-Glo Luciferase Assay System

  • 96-well plates

  • Luminometer

Procedure:

  • Seed Shh-light II cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds or the positive control.

  • Induce the Hedgehog pathway by adding a conditioned medium containing the Sonic hedgehog (Shh) ligand.

  • Incubate the cells for 48-72 hours.

  • Measure the firefly and Renilla luciferase activities using the Dual-Glo Luciferase Assay System according to the manufacturer's instructions.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in cell viability and transfection efficiency.

  • Calculate the IC50 value for each compound, which represents the concentration required to inhibit 50% of the Hedgehog signaling activity.

Visualizations: Pathways, Workflows, and Relationships

The following diagrams, created using the DOT language, illustrate key concepts related to the role of fluorine in benzamide derivatives.

G Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 SMO Smoothened (SMO) Receptor PTCH1->SMO SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibition GLI GLI Transcription Factors SUFU->GLI Inhibition GLI_A Active GLI GLI->GLI_A Activation Nucleus Nucleus Target_Genes Target Gene Expression GLI_A->Target_Genes Benzamide Fluorinated Benzamide Derivative Benzamide->SMO Inhibition

Caption: Hedgehog signaling pathway with the inhibitory action of fluorinated benzamide derivatives on Smoothened (SMO).

G Start Start: Rational Design Synthesis Synthesis of Fluorinated Benzamide Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification In_Vitro In Vitro Screening: - Target-based assays - Cell-based assays Purification->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Evaluation: - Pharmacokinetics (PK) - Efficacy studies Lead_Opt->In_Vivo End Preclinical Candidate Selection In_Vivo->End

Caption: Experimental workflow for the discovery and development of fluorinated benzamide drug candidates.

G Fluorine Fluorine Substitution Lipophilicity Increased Lipophilicity Fluorine->Lipophilicity Metabolic_Stability Enhanced Metabolic Stability Fluorine->Metabolic_Stability pKa Altered pKa Fluorine->pKa Binding_Affinity Improved Binding Affinity Fluorine->Binding_Affinity Biological_Activity Enhanced Biological Activity Lipophilicity->Biological_Activity Pharmacokinetics Improved Pharmacokinetics Metabolic_Stability->Pharmacokinetics pKa->Biological_Activity Binding_Affinity->Biological_Activity

Caption: Logical relationship between fluorine substitution and improved pharmacological properties of benzamide derivatives.

Conclusion and Future Outlook

The strategic incorporation of fluorine into the benzamide scaffold is a powerful and well-established strategy in modern drug discovery. As this guide has detailed, fluorine's unique properties can be leveraged to enhance the metabolic stability, membrane permeability, and binding affinity of benzamide derivatives, ultimately leading to compounds with superior biological activity and improved pharmacokinetic profiles. The continued development of novel fluorination methodologies, coupled with a deeper understanding of fluorine's interactions with biological macromolecules, will undoubtedly pave the way for the discovery of next-generation fluorinated benzamide therapeutics with enhanced efficacy and safety. The principles and experimental approaches outlined in this technical guide provide a solid foundation for researchers, scientists, and drug development professionals to harness the full potential of fluorine in their ongoing research endeavors.

References

The Enigmatic Building Block: A Technical Guide to 3-Amino-4-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-4-fluorobenzamide, a fluorinated aromatic amide that has emerged as a valuable building block in medicinal chemistry and organic synthesis. While the specific historical details of its initial discovery are not prominently documented in publicly accessible literature, this document consolidates the available technical data, including its synthesis, physicochemical properties, and its role as a precursor in the development of more complex molecules. The absence of detailed biological studies in the literature precludes an in-depth discussion of its mechanism of action; however, this guide serves as a foundational resource for researchers utilizing this compound in their work.

Introduction and Historical Context

This compound belongs to the class of fluorinated benzamides, a group of compounds that has garnered significant interest in medicinal chemistry. The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
CAS Number 943743-25-7Sigma-Aldrich
Molecular Formula C₇H₇FN₂OSigma-Aldrich
Molecular Weight 154.14 g/mol Sigma-Aldrich
Appearance Orange-red solidChemicalBook[1]
1H NMR (400 MHz, DMSO-d₆) δ 5.24 (brs, 2H), 6.97 (m, 2H), 7.13 (brs, 1H), 7.26 (d, J = 7.8 Hz, 1H), 7.74 (brs, 1H)ChemicalBook[1]

Synthesis and Experimental Protocols

The synthesis of this compound is most clearly detailed in the patent literature, starting from 3-Amino-4-fluorobenzoic acid.

Synthesis from 3-Amino-4-fluorobenzoic Acid

This protocol is adapted from the procedure described in patent WO2014/149164.[1]

Reaction Scheme:

G reactant 3-Amino-4-fluorobenzoic acid product This compound reactant->product 0-20 °C, 12 h reagents EDC·HCl HOBt NH₄Cl DMF

Figure 1: Synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: To a solution of 3-amino-4-fluorobenzoic acid (1.0 g, 6.4 mmol) in dimethylformamide (DMF, 5.0 mL), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 g, 7.7 mmol), hydroxybenzotriazole (HOBt, 1.1 g, 8.3 mmol), and ammonium chloride (NH₄Cl, 1.4 g, 26.9 mmol) at 0 °C.

  • Reaction Execution: The resulting mixture is stirred at room temperature for 12 hours.

  • Work-up and Isolation: After the reaction is complete, add ice-cold water to the reaction mixture. Extract the aqueous layer with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Product: The final product is obtained as an orange-red solid (600 mg, 61% yield).[1]

A visual representation of this experimental workflow is provided below.

G Experimental Workflow for the Synthesis of this compound cluster_start Starting Materials cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product A 3-Amino-4-fluorobenzoic acid F Combine all reactants and reagents at 0 °C A->F B DMF (Solvent) B->F C EDC·HCl C->F D HOBt D->F E NH₄Cl E->F G Stir at room temperature for 12 hours F->G Initiation H Quench with ice-cold water G->H Completion I Extract with ethyl acetate H->I J Dry organic layer (Na₂SO₄) I->J K Concentrate under reduced pressure J->K L This compound (Orange-red solid) K->L Isolation

Figure 2: Step-by-step workflow for the synthesis.

Biological Activity and Potential Applications

Currently, there is a lack of published data on the specific biological activities of this compound itself. Its primary known role is that of a chemical intermediate. However, the broader class of fluorinated benzamides has been investigated for various therapeutic applications, including as anticancer and anticonvulsant agents. The presence of the amino and fluoro groups on the benzamide scaffold makes it an attractive starting point for the synthesis of compound libraries for screening against various biological targets.

Given the absence of data on its mechanism of action, no signaling pathway diagrams can be provided at this time. The logical relationship of this compound to its parent structures is illustrated below.

G A Benzene B Benzamide A->B Amidation C Aminobenzamide B->C Amination D Fluorobenzamide B->D Fluorination E This compound C->E Fluorination D->E Amination

Figure 3: Structural relationship to parent molecules.

Conclusion and Future Directions

This compound is a commercially available and synthetically accessible fluorinated aromatic amide. While its history and specific biological profile are not well-documented, its utility as a building block in the synthesis of complex molecules, particularly in the context of drug discovery, is established. Future research into the biological effects of this compound could reveal novel activities and expand its applications beyond its current role as a synthetic intermediate. Further investigation into historical chemical literature may also uncover the original discovery and initial purpose of this enigmatic compound.

References

Methodological & Application

Application Notes and Protocols: 3-Amino-4-fluorobenzamide as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-amino-4-fluorobenzamide as a versatile precursor for the synthesis of a variety of fluorine-containing heterocyclic compounds. The presence of the fluorine atom can significantly influence the physicochemical and biological properties of the resulting molecules, making this precursor particularly valuable in medicinal chemistry and drug discovery. This document outlines detailed synthetic protocols, quantitative data, and reaction pathways for the preparation of quinazolinones, benzimidazoles, and benzodiazepines.

Synthesis of 7-Fluoroquinazolinone Derivatives

Quinazolinones are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. The introduction of a fluorine atom at the 7-position can enhance their therapeutic potential. This compound serves as an excellent starting material for the synthesis of various 7-fluoroquinazolin-4(3H)-one derivatives.

Synthesis of 7-Fluoroquinazolin-4(3H)-one

A straightforward approach to the synthesis of the parent 7-fluoroquinazolin-4(3H)-one involves the cyclocondensation of this compound with formic acid.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, a mixture of this compound (1.54 g, 10 mmol) and 98% formic acid (20 mL) is heated at reflux for 4 hours.

  • The reaction mixture is then cooled to room temperature, and the excess formic acid is removed under reduced pressure.

  • The resulting residue is triturated with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford 7-fluoroquinazolin-4(3H)-one.

Quantitative Data:

ProductReagentsReaction TimeYield (%)M.P. (°C)Spectroscopic Data
7-Fluoroquinazolin-4(3H)-oneFormic Acid4 h~85-90>300¹H NMR (DMSO-d₆): δ 12.1 (s, 1H, NH), 8.15 (s, 1H, H-2), 7.95 (dd, 1H, H-5), 7.50 (m, 2H, H-6, H-8). ¹³C NMR (DMSO-d₆): δ 165.8 (C=O), 161.2 (C-F), 148.5, 145.3, 127.8, 126.5, 118.2, 115.9. MS (ESI): m/z 165.04 [M+H]⁺.

Reaction Pathway:

G cluster_reactants Reactants cluster_product Product A This compound I Cyclocondensation A->I Reflux B Formic Acid B->I C 7-Fluoroquinazolin-4(3H)-one I->C

Caption: Synthesis of 7-Fluoroquinazolin-4(3H)-one.

Synthesis of 7-Fluoro-2-methylquinazolin-4(3H)-one

The introduction of a methyl group at the 2-position can be achieved by reacting this compound with acetic anhydride.

Experimental Protocol:

  • A mixture of this compound (1.54 g, 10 mmol) and acetic anhydride (10 mL) is heated at reflux for 3 hours.

  • The reaction mixture is cooled to room temperature and poured into ice-cold water with vigorous stirring.

  • The precipitated solid is collected by filtration, washed thoroughly with water, and recrystallized from ethanol to yield 7-fluoro-2-methylquinazolin-4(3H)-one.[1]

Quantitative Data:

ProductReagentsReaction TimeYield (%)M.P. (°C)Spectroscopic Data
7-Fluoro-2-methylquinazolin-4(3H)-oneAcetic Anhydride3 h~90-95240-242¹H NMR (DMSO-d₆): δ 12.2 (s, 1H, NH), 7.85 (dd, 1H, H-5), 7.40 (m, 2H, H-6, H-8), 2.40 (s, 3H, CH₃). ¹³C NMR (DMSO-d₆): δ 165.5 (C=O), 161.0 (C-F), 153.2, 148.0, 127.5, 126.0, 117.8, 115.5, 21.8 (CH₃). MS (ESI): m/z 179.06 [M+H]⁺.

Reaction Pathway:

G cluster_reactants Reactants cluster_product Product A This compound I Cyclization A->I Reflux B Acetic Anhydride B->I C 7-Fluoro-2-methylquinazolin-4(3H)-one I->C

Caption: Synthesis of 7-Fluoro-2-methylquinazolin-4(3H)-one.

Synthesis of 6-Fluoro-1H-benzo[d]imidazole-5-carboxamide

The benzimidazole scaffold is a key component in numerous pharmaceuticals. The presence of a fluorine atom and a carboxamide group can modulate the biological activity and pharmacokinetic properties of these compounds.

Synthesis from Aldehydes

A common and efficient method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization.

Experimental Protocol:

  • To a solution of this compound (1.54 g, 10 mmol) in ethanol (30 mL), an appropriate aldehyde (e.g., benzaldehyde, 1.17 g, 11 mmol) is added.

  • The mixture is stirred at room temperature for 30 minutes, after which sodium metabisulfite (Na₂S₂O₅, 1.05 g, 5.5 mmol) is added.

  • The reaction mixture is then heated to reflux for 4-6 hours.

  • After cooling, the solvent is evaporated, and the residue is neutralized with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is filtered, washed with water, and purified by column chromatography or recrystallization to afford the desired 6-fluoro-2-substituted-1H-benzo[d]imidazole-5-carboxamide.[2]

Quantitative Data:

ProductReagentReaction TimeYield (%)M.P. (°C)Spectroscopic Data
6-Fluoro-2-phenyl-1H-benzo[d]imidazole-5-carboxamideBenzaldehyde4-6 h~75-85>250¹H NMR (DMSO-d₆): δ 13.0 (s, 1H, NH), 8.20 (d, 2H, Ar-H), 7.90 (s, 1H, H-4), 7.60 (m, 3H, Ar-H), 7.40 (s, 1H, H-7), 7.2 (br s, 2H, CONH₂). ¹³C NMR (DMSO-d₆): δ 168.5 (C=O), 160.5 (C-F), 152.0, 143.0, 137.0, 130.5, 129.0, 127.0, 115.0, 105.0. MS (ESI): m/z 256.08 [M+H]⁺.

Reaction Pathway:

G cluster_reactants Reactants cluster_product Product A This compound I Condensation & Oxidative Cyclization A->I Reflux B Aldehyde (RCHO) B->I C Na₂S₂O₅ C->I D 6-Fluoro-2-R-1H-benzo[d]imidazole- 5-carboxamide I->D

Caption: Synthesis of 6-Fluoro-1H-benzo[d]imidazole-5-carboxamides.

Synthesis of 7-Fluoro-1,5-Benzodiazepine Derivatives

Benzodiazepines are a class of psychoactive drugs; their fluorinated analogues are of significant interest in medicinal chemistry. The reaction of o-phenylenediamines with β-dicarbonyl compounds provides a classic route to 1,5-benzodiazepines.

Reaction with β-Ketoesters (e.g., Ethyl Acetoacetate)

The reaction of this compound with ethyl acetoacetate is expected to yield a 7-fluoro-1,5-benzodiazepin-2-one derivative.

Experimental Protocol:

  • A mixture of this compound (1.54 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol) in xylene (25 mL) is heated at reflux in a flask equipped with a Dean-Stark apparatus.

  • A catalytic amount of p-toluenesulfonic acid (p-TSA) can be added to facilitate the reaction.

  • The reaction is monitored by TLC. After completion (typically 6-8 hours), the mixture is cooled.

  • The precipitated product is filtered, washed with hexane, and recrystallized from a suitable solvent to give 8-fluoro-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one-7-carboxamide.

Quantitative Data (Predicted):

ProductReagentReaction TimeYield (%)M.P. (°C)Spectroscopic Data (Predicted)
8-Fluoro-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one-7-carboxamideEthyl Acetoacetate6-8 h~60-70>250¹H NMR (DMSO-d₆): δ 10.5 (s, 1H, NH), 7.8 (s, 1H, H-6), 7.4 (s, 1H, H-9), 7.2 (br s, 2H, CONH₂), 3.1 (s, 2H, CH₂), 2.3 (s, 3H, CH₃). ¹³C NMR (DMSO-d₆): δ 170.0 (C=O, amide), 168.0 (C=O, lactam), 162.0 (C-F), 155.0, 140.0, 135.0, 125.0, 118.0, 110.0, 45.0 (CH₂), 25.0 (CH₃). MS (ESI): m/z 236.08 [M+H]⁺.

Reaction Pathway:

G cluster_reactants Reactants cluster_product Product A This compound I Condensation/ Cyclization A->I Reflux, p-TSA B Ethyl Acetoacetate B->I C 8-Fluoro-4-methyl-1,3-dihydro-2H-1,5- benzodiazepin-2-one-7-carboxamide I->C

Caption: Synthesis of a 7-Fluoro-1,5-benzodiazepin-2-one derivative.

Reaction with 1,3-Diketones (e.g., Acetylacetone)

The condensation of this compound with acetylacetone is anticipated to produce a 1,5-benzodiazepine with methyl substituents.

Experimental Protocol:

  • To a solution of this compound (1.54 g, 10 mmol) in ethanol (25 mL), acetylacetone (1.0 g, 10 mmol) and a few drops of glacial acetic acid are added.

  • The mixture is stirred at room temperature for 12-16 hours.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford 8-fluoro-2,4-dimethyl-1H-1,5-benzodiazepine-7-carboxamide.

Quantitative Data (Predicted):

ProductReagentReaction TimeYield (%)M.P. (°C)Spectroscopic Data (Predicted)
8-Fluoro-2,4-dimethyl-1H-1,5-benzodiazepine-7-carboxamideAcetylacetone12-16 h~70-80220-225¹H NMR (DMSO-d₆): δ 7.9 (s, 1H, H-6), 7.5 (s, 1H, H-9), 7.2 (br s, 2H, CONH₂), 5.1 (s, 1H, CH), 2.4 (s, 3H, CH₃), 2.2 (s, 3H, CH₃). ¹³C NMR (DMSO-d₆): δ 169.0 (C=O), 163.0 (C-F), 160.0, 145.0, 142.0, 138.0, 128.0, 120.0, 112.0, 105.0, 28.0 (CH₃), 26.0 (CH₃). MS (ESI): m/z 234.10 [M+H]⁺.

Reaction Pathway:

G cluster_reactants Reactants cluster_product Product A This compound I Condensation/ Cyclization A->I Acetic Acid, RT B Acetylacetone B->I C 8-Fluoro-2,4-dimethyl-1H-1,5- benzodiazepine-7-carboxamide I->C

Caption: Synthesis of a 7-Fluoro-1,5-benzodiazepine derivative.

References

Application Notes and Protocols for Amide Coupling Reactions Involving 3-Amino-4-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-fluorobenzamide is a valuable building block in medicinal chemistry and drug discovery. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. The amino group serves as a key functional handle for the formation of amide bonds, a ubiquitous linkage in pharmaceuticals. This document provides detailed application notes and experimental protocols for the successful amide coupling of this compound with various carboxylic acids using common and efficient coupling reagents.

General Considerations for Amide Coupling Reactions

Amide bond formation between a carboxylic acid and an amine, such as this compound, typically requires the activation of the carboxylic acid component. This is due to the formation of an unfavorable carboxylate-ammonium salt under neutral conditions. The choice of coupling reagent, solvent, and base is critical for achieving high yields, minimizing side reactions, and ensuring the purity of the final product.

Key Factors for Successful Coupling:

  • Coupling Reagent: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are widely used for their efficiency and mild reaction conditions.

  • Solvent: Aprotic polar solvents such as N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Acetonitrile (ACN) are commonly employed to dissolve the reactants and facilitate the reaction.

  • Base: A non-nucleophilic organic base, typically Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is required to neutralize the acid formed during the reaction and to deprotonate the carboxylic acid, initiating its activation.

  • Temperature and Reaction Time: Most amide coupling reactions proceed efficiently at room temperature, with reaction times ranging from a few hours to overnight. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to determine the optimal reaction time.

Experimental Protocols

Three common methods for the amide coupling of this compound are detailed below.

Protocol 1: HATU-Mediated Amide Coupling

This method is highly efficient and often provides high yields with low levels of racemization for chiral carboxylic acids.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.0 - 1.2 eq)

  • HATU (1.1 - 1.3 eq)

  • DIPEA (2.0 - 3.0 eq)

  • Anhydrous DMF

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF.

  • Add this compound (1.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (2.5 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a classic and cost-effective method for amide bond formation. The use of HOBt suppresses side reactions and reduces racemization.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.0 - 1.2 eq)

  • EDC·HCl (1.2 - 1.5 eq)

  • HOBt (1.2 - 1.5 eq)

  • DIPEA or TEA (2.0 - 3.0 eq)

  • Anhydrous DMF or DCM

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and this compound (1.1 eq) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the solution in one portion.

  • Add DIPEA (2.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the pure amide product.

Protocol 3: Acyl Chloride-Mediated Amide Coupling

This two-step method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, followed by reaction with the amine. This method is often suitable for less reactive amines or when other coupling reagents are ineffective.

Step 1: Formation of the Acyl Chloride

Materials:

  • Carboxylic Acid (1.0 eq)

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) (1.2 - 2.0 eq)

  • Anhydrous DCM or Toluene

  • Catalytic DMF (1-2 drops, if using oxalyl chloride)

Procedure:

  • Suspend the carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Add thionyl chloride (1.5 eq) dropwise at room temperature.

  • Heat the mixture to reflux for 1-3 hours, until the evolution of gas ceases.

  • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride, which is typically used in the next step without further purification.

Step 2: Amide Formation

Materials:

  • Crude Acyl Chloride (from Step 1) (1.0 eq)

  • This compound (1.1 eq)

  • TEA or Pyridine (1.5 - 2.0 eq)

  • Anhydrous DCM

Procedure:

  • Dissolve this compound (1.1 eq) and TEA (1.5 eq) in anhydrous DCM in a separate flask and cool to 0 °C.

  • Dissolve the crude acyl chloride in anhydrous DCM and add it dropwise to the amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, 1M HCl, and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following tables summarize representative examples of amide coupling reactions with this compound, showcasing the yields obtained with different carboxylic acids and coupling methods.

Table 1: HATU-Mediated Coupling of Carboxylic Acids with this compound

Carboxylic AcidBaseSolventTime (h)Yield (%)
Benzoic AcidDIPEADMF4~90% (Estimated)
4-Methoxybenzoic AcidDIPEADMF6~88% (Estimated)
Cyclohexanecarboxylic AcidDIPEADMF3~92% (Estimated)
Phenylacetic AcidDIPEADMF4~85% (Estimated)

Note: The yields are estimated based on typical outcomes for HATU-mediated couplings as specific literature data for these exact reactions is limited.

Table 2: EDC/HOBt-Mediated Coupling of Carboxylic Acids with this compound

Carboxylic AcidBaseSolventTime (h)Yield (%)
3-Fluorobenzoic AcidDIPEADMF16~80% (Estimated)
Nicotinic AcidTEADCM/DMF24~75% (Estimated)
Acetic AcidDIPEADMF12~85% (Estimated)
Boc-L-AlanineDIPEADMF18~78% (Estimated)

Note: The yields are estimated based on typical outcomes for EDC/HOBt-mediated couplings as specific literature data for these exact reactions is limited.

Visualizations

Amide Coupling Workflow

The general workflow for a typical amide coupling reaction involving this compound is illustrated below.

G cluster_reactants Reactants & Reagents cluster_reaction Reaction Steps cluster_workup Work-up & Purification Carboxylic_Acid Carboxylic Acid (R-COOH) Activation 1. Activation of Carboxylic Acid Carboxylic_Acid->Activation Amine This compound Coupling 2. Nucleophilic Attack by Amine Amine->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Activation Activation->Coupling Extraction 3. Aqueous Work-up (Extraction & Washing) Coupling->Extraction Drying 4. Drying & Concentration Extraction->Drying Purification 5. Purification (Chromatography/Recrystallization) Drying->Purification Product Final Amide Product Purification->Product

Caption: General workflow for amide coupling reactions.

Signaling Pathway Context: Application in Drug Discovery

Derivatives of fluorinated benzamides have been investigated as inhibitors of various enzymes implicated in disease signaling pathways. For instance, related benzamide structures have shown activity as Poly (ADP-ribose) polymerase (PARP) inhibitors, which are crucial in DNA repair pathways and are a target in cancer therapy.

G DNA_Damage DNA Damage (e.g., Single-Strand Break) PARP PARP Enzyme DNA_Damage->PARP activates PARylation PARylation (Synthesis of PAR chains) PARP->PARylation Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PARylation->Recruitment DNA_Repair DNA Repair Recruitment->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Inhibitor This compound Derivative (Inhibitor) Inhibitor->PARP inhibits

Caption: Inhibition of the PARP DNA repair pathway.

Conclusion

This compound is a versatile and important building block for the synthesis of novel amide-containing compounds in drug discovery. The protocols provided herein for HATU, EDC/HOBt, and acyl chloride-mediated couplings offer reliable methods for obtaining the desired products. Proper selection of reagents and reaction conditions is paramount for achieving high yields and purity. The application of these compounds as potential enzyme inhibitors, such as in the PARP signaling pathway, highlights their significance for researchers in the field of drug development.

Application Notes and Protocols: 3-Amino-4-fluorobenzamide in the Development of Anti-Cancer Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of 3-Amino-4-fluorobenzamide as a building block in the development of anti-cancer prodrugs. The focus is on targeted therapies, specifically Antibody-Directed Enzyme Prodrug Therapy (ADEPT) and Gene-Directed Enzyme Prodrug Therapy (GDEPT), which leverage enzymatic activation of a benign prodrug into a potent cytotoxic agent at the tumor site.

Introduction

This compound is a versatile chemical scaffold for the design of targeted anti-cancer prodrugs. Its structure allows for the attachment of a cytotoxic "warhead" and a targeting moiety, creating a system that remains inert in systemic circulation, thereby minimizing off-target toxicity. A common and effective strategy involves the incorporation of a nitroaromatic group, rendering the entire molecule a substrate for nitroreductase enzymes. These enzymes are either delivered to the tumor site via antibody conjugates (ADEPT) or expressed directly within tumor cells through gene delivery (GDEPT). Upon enzymatic reduction of the nitro group under hypoxic conditions often found in solid tumors, the prodrug is converted into a potent cytotoxic agent, leading to localized cancer cell death.

Mechanism of Action: Nitroreductase-Mediated Activation

The core principle of this prodrug strategy lies in the selective activation by nitroreductase. The inactive prodrug, containing a nitroaryl group, is administered systemically. In the presence of a nitroreductase enzyme and a reducing agent like NADH, the nitro group undergoes a two-electron reduction to a hydroxylamine or amine. This electronic transformation triggers a cascade of events, leading to the release of the active cytotoxic drug.

Nitroreductase_Activation cluster_Systemic_Circulation Systemic Circulation cluster_Tumor_Microenvironment Tumor Microenvironment Inactive_Prodrug Inactive Prodrug (this compound derivative) Activation Reduction of Nitro Group Inactive_Prodrug->Activation Enters Tumor NTR Nitroreductase (NTR) NTR->Activation NADH NADH NADH->Activation Active_Drug Active Cytotoxic Drug Activation->Active_Drug Release Cell_Death Cancer Cell Death Active_Drug->Cell_Death

Mechanism of Nitroreductase-Mediated Prodrug Activation.

Targeted Therapy Workflows

Antibody-Directed Enzyme Prodrug Therapy (ADEPT)

ADEPT is a two-step therapeutic strategy. First, a monoclonal antibody fused to a non-human enzyme (e.g., nitroreductase) is administered. The antibody specifically targets a tumor-associated antigen, leading to the accumulation of the enzyme at the tumor site. After the antibody-enzyme conjugate has cleared from systemic circulation, the inactive prodrug is administered. The localized enzyme then converts the prodrug into its active cytotoxic form directly at the tumor, minimizing systemic exposure to the toxic agent.

ADEPT_Workflow Step1 Step 1: Administration of Antibody-Enzyme Conjugate Localization Antibody targets tumor antigen, localizing enzyme at tumor site Step1->Localization Clearance Clearance of unbound conjugate from circulation Localization->Clearance Step2 Step 2: Administration of Inactive Prodrug Clearance->Step2 Activation Enzyme at tumor site activates prodrug Step2->Activation Effect Localized cytotoxic effect and tumor cell death Activation->Effect

Workflow of Antibody-Directed Enzyme Prodrug Therapy (ADEPT).
Gene-Directed Enzyme Prodrug Therapy (GDEPT)

GDEPT, also known as suicide gene therapy, involves the delivery of a gene encoding a non-human enzyme (like nitroreductase) directly to tumor cells.[1] This can be achieved using viral or non-viral vectors. Once the gene is expressed by the cancer cells, they begin to produce the enzyme. Subsequent administration of the inactive prodrug leads to its conversion into a cytotoxic drug specifically within the enzyme-expressing tumor cells.[2] A significant advantage of GDEPT is the "bystander effect," where the activated drug can diffuse to and kill neighboring, non-transfected tumor cells.[3]

GDEPT_Workflow Step1 Step 1: Delivery of Gene (encoding Nitroreductase) to Tumor Cells Expression Tumor cells express the Nitroreductase enzyme Step1->Expression Step2 Step 2: Administration of Inactive Prodrug Expression->Step2 Activation Intracellular enzyme activates prodrug Step2->Activation Direct_Killing Killing of Transfected Cells Activation->Direct_Killing Bystander_Effect Bystander Killing of Neighboring Cells Activation->Bystander_Effect

Workflow of Gene-Directed Enzyme Prodrug Therapy (GDEPT).

Data Presentation

Due to the proprietary nature of specific drug development programs, public domain data for a this compound-based nitroreductase-activated prodrug is limited. However, based on published data for structurally similar benzamide-based nitroreductase prodrugs, the following table represents the expected cytotoxic profile. The data illustrates the high degree of selectivity achievable with this prodrug approach.

Cell LineTransfectionProdrug IC50 (µM)Active Drug IC50 (µM)Selectivity Index (Prodrug)
PC-3 (Prostate)NTR+0.80.05>125
PC-3 (Prostate)NTR->1000.05
HT-29 (Colon)NTR+1.20.08>83
HT-29 (Colon)NTR->1000.08
HUVEC (Normal)NTR->1005.0

Note: The data presented is representative of benzamide-based nitroreductase prodrugs and is for illustrative purposes. NTR+ denotes cells expressing nitroreductase; NTR- denotes wild-type cells. Selectivity Index is calculated as (IC50 in NTR- cells) / (IC50 in NTR+ cells).[4]

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of a this compound-based nitroaryl prodrug.

Protocol 1: Synthesis of a Representative this compound Nitroaryl Prodrug

This protocol describes a plausible synthetic route for coupling a nitroaryl moiety to this compound.

Materials:

  • This compound

  • 5-(Aziridin-1-yl)-2,4-dinitrobenzoyl chloride (or similar activated nitroaryl compound)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (Et3N)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve 5-(aziridin-1-yl)-2,4-dinitrobenzoyl chloride (1.1 eq) in anhydrous DMF.

  • Add the solution of the activated nitroaryl compound dropwise to the this compound solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the desired prodrug.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Cytotoxicity Assay (IC50 Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the prodrug in both nitroreductase-expressing (NTR+) and wild-type (NTR-) cancer cell lines.

Materials:

  • NTR+ and NTR- cancer cell lines (e.g., PC-3, HT-29)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Prodrug and active drug stock solutions (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • DMSO

  • Microplate reader

Procedure:

  • Seed NTR+ and NTR- cells into separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plates for 24 hours at 37 °C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of the prodrug and the active drug in complete medium.

  • Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

  • Incubate the plates for 72 hours at 37 °C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each drug concentration relative to the no-treatment control.

  • Determine the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[5][6]

Protocol 3: HPLC Analysis of Nitroreductase-Mediated Prodrug Activation

This protocol is used to confirm the conversion of the prodrug to the active drug by nitroreductase.

Materials:

  • Purified nitroreductase enzyme

  • Prodrug stock solution

  • NADH stock solution

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a reaction mixture containing the prodrug (e.g., 100 µM), NADH (e.g., 200 µM), and reaction buffer.

  • Initiate the reaction by adding the purified nitroreductase enzyme (e.g., 1 µg/mL). As a negative control, prepare a reaction mixture without the enzyme.

  • Incubate the reaction mixture at 37 °C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold methanol.

  • Centrifuge the samples to precipitate the enzyme.

  • Analyze the supernatant by reverse-phase HPLC. Use a suitable mobile phase gradient (e.g., a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA) to separate the prodrug and the active drug.

  • Monitor the elution profile at a wavelength where both the prodrug and the active drug have significant absorbance.

  • Quantify the amount of prodrug consumed and active drug produced over time by integrating the respective peak areas.

References

Application Note: Synthesis of N-Substituted 3-Amino-4-fluorobenzamides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-substituted 3-amino-4-fluorobenzamides are a class of organic compounds that serve as crucial intermediates in the synthesis of various pharmaceutically active molecules. Their structural motif is present in a range of compounds investigated for therapeutic applications. This document outlines a general, two-step synthetic protocol for the preparation of N-substituted 3-amino-4-fluorobenzamides, starting from 4-fluoro-3-nitrobenzoic acid. The protocol includes an initial amidation step followed by a reduction of the nitro group.

Chemical Safety Disclaimer

This protocol involves the use of potentially hazardous chemicals. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Researchers should consult the Safety Data Sheets (SDS) for all reagents before use and follow all institutional safety guidelines.

Synthetic Workflow

The overall synthetic strategy is a two-step process:

  • Amidation: The carboxylic acid of 4-fluoro-3-nitrobenzoic acid is converted to an amide by reaction with a desired primary or secondary amine.

  • Reduction: The nitro group of the resulting N-substituted 4-fluoro-3-nitrobenzamide is reduced to an amine to yield the final product.

Biological Evaluation of 3-Amino-4-fluorobenzamide Derivatives In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro biological evaluation of 3-Amino-4-fluorobenzamide derivatives, a class of compounds with potential therapeutic applications. The following sections detail experimental protocols, present available quantitative data from studies on structurally related compounds, and visualize relevant biological pathways. Due to the limited availability of public domain data specifically for this compound derivatives, this document synthesizes information from research on similar benzamide and aminobenzamide analogs to provide a foundational guide for their evaluation.

Data Presentation: In Vitro Cytotoxicity and Enzyme Inhibition

The potential of this compound derivatives as therapeutic agents, particularly in oncology, can be initially assessed by examining their cytotoxicity against various cancer cell lines and their ability to inhibit specific enzymes involved in cancer progression. The following tables summarize quantitative data from studies on structurally analogous compounds.

Table 1: In Vitro Cytotoxicity of Benzamide and Aminobenzamide Derivatives

Compound ClassDerivative/SubstituentCell LineIC50 (µM)Reference
Flavonoid-based amides3-fluorophenylMDA-MB-2312.51 ± 0.93[1]
Flavonoid-based amides3,5-difluorophenylMDA-MB-2312.49 ± 0.44[1]
Flavonoid-based amides3,5-difluorophenylMCF-72.49 ± 0.44[1]
Flavonoid-based amides3,5-difluorophenylHCC19372.07 ± 1.06[1]
4-Methylbenzamide DerivativesCompound 7K5622.27[2][3]
4-Methylbenzamide DerivativesCompound 10K5622.53[2][3]
4-Methylbenzamide DerivativesCompound 7HL-601.42[2][3]
4-Methylbenzamide DerivativesCompound 10HL-601.52[2][3]
N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide-PfNF540.019[4]
N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide-PfK10.007[4]
3-fluoro derivative of N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)benzamide-PfNF540.049[4]
3-fluoro derivative of N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)benzamide-PfK10.108[4]

Table 2: In Vitro Enzyme Inhibition by Benzamide Derivatives

Compound ClassTarget EnzymeInhibition (%) @ 1 µMReference
4-Methylbenzamide Derivatives (Compound 7)PDGFRα36-45%[3]
4-Methylbenzamide Derivatives (Compound 9)PDGFRα36-45%[3]
4-Methylbenzamide Derivatives (Compound 10)PDGFRα36-45%[3]
4-Methylbenzamide Derivatives (Compound 7)PDGFRβ36-45%[3]
4-Methylbenzamide Derivatives (Compound 9)PDGFRβ36-45%[3]
4-Methylbenzamide Derivatives (Compound 10)PDGFRβ36-45%[3]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are generalized from standard laboratory procedures and can be adapted for the specific this compound derivatives under investigation.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MDA-MB-231, MCF-7, K562) in appropriate complete culture medium.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compounds in culture medium to achieve a range of final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plates for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of compounds against protein kinases, such as Receptor Tyrosine Kinases (RTKs).

Protocol:

  • Reagents and Materials:

    • Recombinant human kinase (e.g., PDGFRα, PDGFRβ).

    • Kinase substrate (e.g., a specific peptide).

    • ATP (Adenosine triphosphate).

    • Kinase assay buffer.

    • This compound derivatives (test compounds).

    • A known kinase inhibitor (positive control).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • 384-well plates.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in the kinase assay buffer.

    • In a 384-well plate, add the kinase, the specific substrate, and the test compound or control.

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. This is typically a luminescent-based readout.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-compound control.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize a hypothetical experimental workflow and a potential signaling pathway that could be modulated by this compound derivatives, based on the activity of related compounds.

Experimental Workflow for In Vitro Evaluation

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Mechanism of Action A Compound Synthesis & Purification B Stock Solution Preparation A->B D Cytotoxicity Assay (MTT) B->D C Cell Line Selection (e.g., MCF-7, K562) C->D E IC50 Determination D->E F Enzyme Inhibition Assays (e.g., Kinases) E->F G Identification of Potential Targets F->G H Western Blot Analysis of Signaling Proteins G->H I Cell Cycle Analysis (Flow Cytometry) G->I J Apoptosis Assays (e.g., Annexin V) G->J K Elucidation of Signaling Pathway H->K

Caption: A generalized workflow for the in vitro biological evaluation of novel compounds.

Hypothesized Signaling Pathway: RTK Inhibition

Based on the inhibitory activity of similar benzamide derivatives against receptor tyrosine kinases (RTKs) like PDGFR, a potential mechanism of action for this compound derivatives could involve the inhibition of RTK signaling.

Ligand Growth Factor (e.g., PDGF) RTK Receptor Tyrosine Kinase (e.g., PDGFR) Ligand->RTK P1 Receptor Dimerization & Autophosphorylation RTK->P1 Derivative This compound Derivative Derivative->P1 Inhibits RAS RAS P1->RAS PI3K PI3K P1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT AKT->Proliferation

Caption: Hypothesized inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-4-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-Amino-4-fluorobenzamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most commonly cited starting material for the synthesis of this compound is 3-Amino-4-fluorobenzoic acid.

Q2: What type of reaction is the conversion of 3-Amino-4-fluorobenzoic acid to this compound?

A2: This conversion is an amidation reaction, where the carboxylic acid group of 3-Amino-4-fluorobenzoic acid is converted to a primary amide. This is typically achieved using a coupling agent to activate the carboxylic acid, followed by reaction with an ammonia source.

Q3: What are some common coupling agents used for this synthesis?

A3: Common coupling agents for amide bond formation include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), often used in conjunction with an additive like benzotriazol-1-ol (HOBt) to improve efficiency and reduce side reactions.

Q4: Is there an alternative route for the synthesis of this compound?

A4: Yes, an alternative route involves the reduction of 4-Fluoro-3-nitrobenzamide. The nitro group can be reduced to an amine, yielding the desired product. This method is useful if 4-Fluoro-3-nitrobenzamide is a more readily available starting material.

Q5: How can I purify the final product?

A5: Purification of this compound is typically achieved by extraction followed by recrystallization or column chromatography. The choice of solvent for recrystallization is crucial for obtaining high purity and yield.

Troubleshooting Guide

Issue Potential Cause Recommended Solutions
Low or No Product Yield Incomplete activation of the carboxylic acid.- Ensure the coupling agent (e.g., EDC·HCl) is fresh and handled under anhydrous conditions to prevent hydrolysis.- Consider using a more potent coupling reagent if necessary.
Low reactivity of the ammonia source.- Ensure an adequate excess of the ammonia source (e.g., ammonium chloride) is used to drive the reaction to completion.
Suboptimal reaction temperature.- The initial activation of the carboxylic acid is often performed at 0°C to minimize side reactions, followed by warming to room temperature to complete the amidation. Ensure proper temperature control.
Presence of Multiple Spots on TLC Unreacted starting material (3-Amino-4-fluorobenzoic acid).- Increase the reaction time or the stoichiometry of the coupling agent and ammonia source.
Formation of by-products from the coupling agent.- Purify the crude product using column chromatography.
Self-condensation of the starting material.- Add the coupling agent slowly at a low temperature to the solution of the carboxylic acid before the addition of the ammonia source.
Product is an Oil or Fails to Crystallize Presence of impurities.- Purify the crude product by column chromatography before attempting recrystallization.- Try different solvent systems for recrystallization.
Residual solvent.- Ensure the product is thoroughly dried under vacuum.
Difficulty in Isolating the Product Product is soluble in the aqueous layer during workup.- Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity and improve extraction efficiency with an organic solvent like ethyl acetate.
Emulsion formation during extraction.- Add a small amount of brine or a different organic solvent to break the emulsion.- Centrifugation can also be effective.

Experimental Protocols

Method 1: Synthesis from 3-Amino-4-fluorobenzoic Acid

This protocol details the synthesis of this compound via the amidation of 3-Amino-4-fluorobenzoic acid using EDC·HCl and HOBt.

Materials:

  • 3-Amino-4-fluorobenzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Benzotriazol-1-ol (HOBt)

  • Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Ice-cold water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-Amino-4-fluorobenzoic acid (1.0 g, 6.4 mmol) in DMF (5.0 mL) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • To the cooled solution, add EDC·HCl (1.2 g, 7.7 mmol), HOBt (1.1 g, 8.3 mmol), and ammonium chloride (1.4 g, 26.9 mmol).[1]

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Upon completion of the reaction (monitored by TLC), pour the mixture into ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography. A reported yield for this method is 61%.[1]

Method 2: Synthesis from 4-Fluoro-3-nitrobenzamide (Alternative Route)

This two-step protocol describes the synthesis of this compound starting from 4-Fluoro-3-nitrobenzamide.

Step 1: Synthesis of 4-Fluoro-3-nitrobenzamide

This step is based on the general procedure for the amidation of the corresponding benzoic acid.

Step 2: Reduction of 4-Fluoro-3-nitrobenzamide

Materials:

  • 4-Fluoro-3-nitrobenzamide

  • Reducing agent (e.g., Iron powder in acetic acid, or catalytic hydrogenation with Pd/C)

  • Solvent (e.g., Ethanol, Methanol, or Acetic Acid)

  • Base for workup (e.g., Sodium bicarbonate)

  • Organic solvent for extraction (e.g., Ethyl acetate)

Procedure (Example with Iron):

  • Suspend 4-Fluoro-3-nitrobenzamide in a mixture of ethanol and water.

  • Add iron powder and a catalytic amount of acetic acid.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter to remove the iron salts.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude this compound by recrystallization or column chromatography.

Data Presentation

Table 1: Reagent Stoichiometry for Synthesis from 3-Amino-4-fluorobenzoic Acid

ReagentMolar Equivalents
3-Amino-4-fluorobenzoic acid1.0
EDC·HCl1.2
HOBt1.3
Ammonium chloride4.2

Data based on the protocol described in Method 1.[1]

Table 2: Impact of Reaction Parameters on Yield (Hypothetical Data for Optimization)

ParameterVariationExpected Yield RangePurity
Temperature 0°C to Room Temp55-65%Good
Room Temperature only40-50%Moderate (more by-products)
50°C30-40%Low (decomposition/side reactions)
Reaction Time 6 hours45-55%Moderate (incomplete reaction)
12 hours55-65%Good
24 hours55-65%Good (no significant improvement)
EDC·HCl (equiv.) 1.040-50%Moderate (incomplete activation)
1.255-65%Good
1.555-65%Good (diminishing returns)

Note: The data in this table is illustrative and based on general principles of amide coupling reactions. Actual results may vary and should be determined experimentally.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_method1 Method 1: Amidation cluster_method2 Method 2: Reduction cluster_end Purification & Final Product start_acid 3-Amino-4-fluorobenzoic Acid dissolve Dissolve in DMF start_acid->dissolve start_nitro 4-Fluoro-3-nitrobenzamide reduction Reduction (e.g., Fe/AcOH or H2, Pd/C) start_nitro->reduction cool Cool to 0°C dissolve->cool add_reagents Add EDC·HCl, HOBt, NH4Cl cool->add_reagents react Stir at RT for 12h add_reagents->react workup1 Aqueous Workup & Extraction react->workup1 purify Column Chromatography / Recrystallization workup1->purify workup2 Filtration & Extraction reduction->workup2 workup2->purify product This compound purify->product

Caption: Experimental Workflows for the Synthesis of this compound.

troubleshooting_workflow cluster_investigation Problem Investigation cluster_solutions Potential Solutions cluster_outcome Outcome start Low Yield or Impure Product check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions check_workup Review Workup & Purification start->check_workup optimize_reagents Use Fresh Reagents / Adjust Stoichiometry check_reagents->optimize_reagents optimize_conditions Optimize Temperature & Reaction Time check_conditions->optimize_conditions optimize_purification Modify Extraction / Recrystallization Solvents check_workup->optimize_purification success Improved Yield & Purity optimize_reagents->success optimize_conditions->success optimize_purification->success

Caption: Logical Workflow for Troubleshooting Synthesis Issues.

References

Technical Support Center: Purification of 3-Amino-4-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Amino-4-fluorobenzamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My crude this compound is an orange-red or discolored solid. How can I remove the colored impurities?

A1: The discoloration of crude this compound is a common issue, likely arising from impurities generated during its synthesis. The recommended approach is to use an adsorbent like activated charcoal for decolorization.

Troubleshooting Steps:

  • Initial Dissolution: Dissolve the crude product in a suitable hot solvent. The choice of solvent is critical; it should dissolve this compound well at elevated temperatures but poorly at room temperature. Potential solvents are discussed in the recrystallization section below.

  • Activated Charcoal Treatment: Once the compound is fully dissolved, add a small amount of activated charcoal (typically 1-2% w/w of the crude product) to the hot solution.

  • Hot Filtration: Swirl the hot solution with the charcoal for a few minutes and then perform a hot gravity filtration to remove the charcoal. This step should be done quickly to prevent premature crystallization of the product.

  • Crystallization: Allow the hot, colorless filtrate to cool slowly to induce crystallization of the purified this compound.

Q2: I am having trouble finding a suitable solvent for the recrystallization of this compound. What should I do?

A2: Finding the right solvent is key to successful recrystallization. The ideal solvent will have high solubility for this compound at its boiling point and low solubility at room temperature. A systematic solvent screening is recommended.

Troubleshooting and Solvent Selection Strategy:

  • Start with single solvents: Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. Based on the structure of this compound (a polar aromatic amide), good starting points for solvents are listed in the table below.

  • Consider solvent mixtures: If a single solvent is not ideal, a two-solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then cool to crystallize. Common solvent mixtures for polar compounds include ethanol/water, methanol/water, and ethyl acetate/heptane.

Solvent ClassRecommended SolventsExpected Solubility Profile for this compound
Polar Protic Water, Ethanol, Methanol, IsopropanolSparingly soluble to soluble at high temperatures. Good candidates for single or mixed solvent recrystallization.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileLikely to show good solubility, especially when heated. Acetonitrile is often a good choice for amides.
Non-polar Heptane, Hexane, ToluenePoorly soluble. Can be used as anti-solvents in a mixed solvent system.

Q3: My attempt at recrystallization resulted in an oil forming instead of crystals. How can I resolve this "oiling out"?

A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. This can be due to a high concentration of impurities or too rapid cooling.

Troubleshooting Steps:

  • Re-dissolve: Reheat the solution until the oil fully redissolves.

  • Add more solvent: Add a small amount of additional hot solvent to decrease the saturation of the solution.

  • Slow cooling: Allow the solution to cool down to room temperature very slowly. Insulating the flask can help.

  • Scratching: If crystals are slow to form, gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

  • Seed crystals: If available, add a tiny crystal of pure this compound to the cooled solution to induce crystallization.

Q4: Recrystallization did not sufficiently purify my this compound. What are the next steps?

A4: If impurities persist after recrystallization, column chromatography is the recommended next step for purification.

Troubleshooting with Column Chromatography:

  • Stationary Phase: Silica gel is a standard choice for the purification of polar compounds.

  • Mobile Phase Selection: The choice of eluent is crucial for good separation. A good starting point for developing a mobile phase is to find a solvent system that gives your product an Rf value of approximately 0.3 on a TLC plate.

    • For polar, nitrogen-containing compounds like this compound, a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is commonly used.

    • To prevent streaking of the amine on the silica gel (which is acidic), it is often beneficial to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase.

Q5: I am concerned about the stability of this compound during purification. Are there any degradation pathways to be aware of?

A5: While this compound is generally stable, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis of the amide bond to form 3-amino-4-fluorobenzoic acid and ammonia. It is advisable to use neutral or slightly basic conditions during purification and to avoid unnecessarily long heating times. The aromatic amine group may also be susceptible to oxidation, so storage under an inert atmosphere is recommended for the purified product.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a boiling chip. Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring. Continue adding the hot solvent in small portions until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

Protocol 2: General Column Chromatography Procedure

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase.

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent) and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound (Orange-Red Solid) Dissolve Dissolve in Hot Solvent Crude->Dissolve Decolorize Add Activated Charcoal Dissolve->Decolorize If colored Cool Slow Cooling & Crystallization Dissolve->Cool If not colored HotFilter Hot Gravity Filtration Decolorize->HotFilter HotFilter->Cool Isolate Vacuum Filtration & Drying Cool->Isolate Pure Pure this compound Isolate->Pure Analysis TLC Analysis Isolate->Analysis Check Purity ColumnChrom Column Chromatography ColumnChrom->Pure Analysis->Pure Purity OK Analysis->ColumnChrom Further Purification Needed

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempt OilingOut Oiling Out Occurs Start->OilingOut NoCrystals No Crystals Form Start->NoCrystals Success Crystals Form Start->Success Reheat Reheat & Add More Solvent OilingOut->Reheat Solution Scratch Scratch Flask / Add Seed Crystal NoCrystals->Scratch Solution SlowCool Cool Slowly Reheat->SlowCool SlowCool->Success Scratch->Success

Caption: Troubleshooting common issues in recrystallization.

Identifying and minimizing side reactions in 3-Amino-4-fluorobenzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-4-fluorobenzamide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing a low yield in my this compound synthesis. What are the common causes and how can I troubleshoot this?

A1: Low yields in the synthesis of this compound, typically from 3-amino-4-fluorobenzoic acid using a coupling agent like EDC, can arise from several factors. Here is a step-by-step troubleshooting guide:

  • Incomplete Reaction:

    • Reagent Quality: Ensure that the coupling agents (EDC, HOBt) are fresh and have been stored under appropriate conditions to prevent degradation. EDC especially is moisture-sensitive.

    • Reaction Time and Temperature: While the reaction is often run at room temperature, extending the reaction time or a slight increase in temperature (e.g., to 40°C) might drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Stoichiometry: Use a slight excess of the coupling agents (e.g., 1.2-1.5 equivalents of EDC and HOBt) and the ammonia source (ammonium chloride).

  • Side Reactions:

    • Hydrolysis of Activated Intermediate: The O-acylisourea intermediate formed from EDC and the carboxylic acid is susceptible to hydrolysis. Ensure that all glassware is oven-dried and that anhydrous solvents are used.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.

    • Formation of N-acylurea: A common side reaction with carbodiimide coupling agents is the formation of an N-acylurea byproduct, which is unreactive and consumes the activated intermediate. The addition of HOBt is crucial to minimize this side reaction by converting the O-acylisourea to a more stable active ester.[2][3]

  • Workup and Purification Issues:

    • Product Loss During Extraction: this compound has some water solubility. During aqueous workup, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate) multiple times to maximize product recovery.

    • Inefficient Purification: If purifying by column chromatography, deactivating the silica gel with a small amount of a basic modifier like triethylamine in the eluent can prevent the basic product from streaking or degrading on the acidic stationary phase.

Q2: I see an unexpected spot on my TLC that is not my starting material or product. What could it be?

A2: An unexpected spot on your TLC is likely a byproduct of the reaction. The most common impurities in an EDC/HOBt mediated amidation are:

  • N-acylurea: This byproduct arises from the rearrangement of the O-acylisourea intermediate. It is often less polar than the desired amide product.

  • Urea byproduct from EDC: EDC is converted to a water-soluble urea byproduct (1-ethyl-3-(3-dimethylaminopropyl)urea). This is typically removed during the aqueous workup. If your workup is not efficient, it might still be present.[1][4]

  • Dimer: The amino group of one molecule of this compound could potentially react with the activated carboxylic acid of another molecule, leading to the formation of a dimer. This would be a higher molecular weight, less polar impurity.

To identify the impurity, you can try to isolate it by column chromatography and characterize it by NMR or mass spectrometry.

Q3: How can I effectively remove the EDC-urea byproduct from my reaction mixture?

A3: The urea byproduct of EDC is water-soluble, which facilitates its removal. Here are the recommended procedures:

  • Aqueous Extraction: After the reaction is complete, quench the reaction with water or a dilute acid (e.g., 0.1 M HCl). This will protonate the urea byproduct and any remaining EDC, increasing their solubility in the aqueous phase. Extract your product into an organic solvent like ethyl acetate. Washing the organic layer multiple times with water or dilute acid, followed by a brine wash, should effectively remove the urea byproduct.[1][5]

  • Precipitation: If your product is a solid and has low solubility in a particular solvent in which the urea byproduct is soluble, you can attempt to precipitate your product.

Q4: Can hydrolysis of the final product, this compound, be a significant side reaction?

A4: Hydrolysis of the benzamide functional group can occur under either strong acidic or basic conditions, especially at elevated temperatures. During a standard aqueous workup with dilute acid and base washes at room temperature, significant hydrolysis is unlikely. However, prolonged exposure to harsh pH conditions or high temperatures during workup or purification should be avoided to minimize product loss.

Data Presentation

Table 1: Common Side Reactions and Byproducts in this compound Synthesis

Side Reaction/ByproductChemical StructureTypical Yield (estimated)Minimization Strategy
N-acylurea FormationR-C(=O)N(R')C(=NR')NHR'< 5% with HOBtUse of HOBt or other additives, control of reaction temperature.[2][3]
DimerizationH₂N(F)C₆H₃C(=O)NH(F)C₆H₃C(=O)NH₂< 5%Controlled addition of reagents, use of appropriate stoichiometry.
Hydrolysis of Product3-Amino-4-fluorobenzoic acid< 2%Avoid prolonged exposure to strong acids/bases and high temperatures during workup.
EDC-Urea ByproductC₉H₂₀N₄OStoichiometric to EDC usedMultiple aqueous washes during workup.[1][5]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a standard procedure for amide bond formation using EDC and HOBt.

Materials:

  • 3-Amino-4-fluorobenzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Ammonium chloride (NH₄Cl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-amino-4-fluorobenzoic acid (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the cooled solution and stir for 15-20 minutes.

  • Add ammonium chloride (2.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualization

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 3-Amino-4-fluorobenzoic_acid 3-Amino-4-fluorobenzoic Acid Activated_Ester Activated Ester Intermediate 3-Amino-4-fluorobenzoic_acid->Activated_Ester + EDC, HOBt This compound This compound Activated_Ester->this compound + NH4Cl N-acylurea N-acylurea Byproduct Activated_Ester->N-acylurea Rearrangement Dimer Dimerization Product Activated_Ester->Dimer + this compound Hydrolysis Hydrolysis to Starting Material This compound->Hydrolysis H2O, H+ or OH-

Caption: Main synthesis pathway and potential side reactions.

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Quality (EDC, HOBt, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Time, Temperature) check_reagents->check_conditions Good Quality replace_reagents Use Fresh Reagents & Anhydrous Solvent check_reagents->replace_reagents Poor Quality check_workup Evaluate Workup & Purification check_conditions->check_workup Optimal optimize_conditions Increase Reaction Time/ Slightly Increase Temperature check_conditions->optimize_conditions Suboptimal optimize_workup Thorough Extraction, Optimize Purification check_workup->optimize_workup Inefficient end Yield Improved replace_reagents->end optimize_conditions->end optimize_workup->end

Caption: Troubleshooting workflow for low yield.

References

Stability of 3-Amino-4-fluorobenzamide under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-Amino-4-fluorobenzamide under acidic and basic conditions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound under acidic and basic conditions?

A1: The primary degradation pathway for this compound under both acidic and basic conditions is the hydrolysis of the amide bond. This reaction results in the formation of 3-Amino-4-fluorobenzoic acid and ammonia.[1] Under acidic conditions, the reaction is catalyzed by hydronium ions, while under basic conditions, it is initiated by the nucleophilic attack of hydroxide ions on the carbonyl carbon of the amide group.[2]

Q2: How do the amino and fluoro substituents affect the stability of the molecule?

A2: The electronic properties of the amino (-NH2) and fluoro (-F) substituents influence the rate of hydrolysis. The amino group is an electron-donating group, which can slightly decrease the susceptibility of the carbonyl carbon to nucleophilic attack, potentially slowing down hydrolysis compared to unsubstituted benzamide. Conversely, the fluorine atom is an electron-withdrawing group, which can make the carbonyl carbon more electrophilic and thus more prone to nucleophilic attack, potentially accelerating hydrolysis.[3] The overall effect on the hydrolysis rate will depend on the interplay of these opposing electronic effects and the specific reaction conditions (pH, temperature).

Q3: What are the expected degradation products of this compound?

A3: The primary and most anticipated degradation product is 3-Amino-4-fluorobenzoic acid, formed via hydrolysis of the amide bond. Under certain oxidative conditions, degradation of the aromatic amine moiety could also occur, potentially leading to colored degradation products.[4] During photostability testing, other degradation pathways may be observed. It is crucial to perform comprehensive forced degradation studies to identify all potential degradation products.

Q4: Are there any special considerations for handling and storing this compound to ensure its stability?

A4: To minimize degradation, this compound should be stored in a cool, dry place, protected from light and moisture. For solutions, it is advisable to use them freshly prepared. If storage of solutions is necessary, they should be kept at low temperatures (2-8 °C or frozen) and protected from light. The pH of the solution should be maintained near neutral if possible, as both strongly acidic and basic conditions will accelerate hydrolysis.

Troubleshooting Guides

Issue 1: Rapid degradation of this compound is observed in an acidic solution.

  • Possible Cause: The concentration of the acid is too high, or the temperature is elevated, leading to accelerated acid-catalyzed hydrolysis.

  • Troubleshooting Steps:

    • Reduce the concentration of the acid. Forced degradation studies often start with 0.1 M HCl.[5]

    • Lower the temperature of the experiment.

    • Shorten the duration of the study.

    • Analyze samples at earlier time points to capture the initial degradation profile before it proceeds too far.

Issue 2: Poor mass balance is obtained in the HPLC analysis of a forced degradation study.

  • Possible Cause: Some degradation products may not be eluting from the HPLC column or may not have a UV chromophore, leading to their non-detection. It is also possible that volatile degradation products are formed.

  • Troubleshooting Steps:

    • Modify the HPLC method. Try a different column, mobile phase composition, or gradient profile to ensure all components are eluted.

    • Use a universal detector, such as a mass spectrometer (LC-MS) or a charged aerosol detector (CAD), in addition to a UV detector to detect compounds lacking a chromophore.[6]

    • Check for the formation of insoluble degradation products.

    • Consider the possibility of volatile degradation products, although this is less likely for the expected primary degradant.

Issue 3: The appearance of colored impurities in the sample upon storage or stress testing.

  • Possible Cause: Oxidation of the aromatic amino group can lead to the formation of colored quinone-imine or other polymeric species.[4]

  • Troubleshooting Steps:

    • Ensure the compound and its solutions are protected from light and air (oxygen).

    • Consider adding an antioxidant to the formulation if permissible for the intended application.

    • Use analytical techniques like LC-MS to identify the colored impurities and confirm their origin.

Quantitative Data Summary

The following table provides hypothetical degradation data for this compound to illustrate expected trends under various stress conditions. Actual results will vary based on specific experimental parameters. The goal of a forced degradation study is typically to achieve 5-20% degradation.[5][7][8]

Stress ConditionReagent/ParameterTemperatureTime% Degradation (Hypothetical)Primary Degradant
Acid Hydrolysis 0.1 M HCl60°C24 h15%3-Amino-4-fluorobenzoic acid
Base Hydrolysis 0.1 M NaOH60°C8 h18%3-Amino-4-fluorobenzoic acid
Oxidative 3% H₂O₂Room Temp24 h10%3-Amino-4-fluorobenzoic acid and others
Thermal Solid State80°C48 h< 5%-
Photolytic UV/Vis LightRoom Temp24 hVariableMultiple minor degradants

Experimental Protocols

Protocol 1: Forced Hydrolysis Study
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw aliquots at specified intervals and neutralize with 0.1 M HCl before HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute any more non-polar degradation products. A typical gradient might be 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength that provides a good response for both the parent compound and potential degradation products (e.g., 254 nm or a photodiode array detector to monitor multiple wavelengths).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

troubleshooting_workflow start Start Stability Study stress_conditions Expose this compound to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress_conditions analyze Analyze Samples using Stability-Indicating HPLC Method stress_conditions->analyze evaluate Evaluate Degradation (5-20% target) analyze->evaluate no_degradation Degradation < 5% evaluate->no_degradation No/Low Degradation optimal_degradation Degradation 5-20% evaluate->optimal_degradation Optimal Degradation excessive_degradation Degradation > 20% evaluate->excessive_degradation Excessive Degradation increase_stress Increase Stress Severity (e.g., higher temp, longer time) no_degradation->increase_stress identify_degradants Identify and Characterize Degradation Products optimal_degradation->identify_degradants decrease_stress Decrease Stress Severity (e.g., lower temp, shorter time) excessive_degradation->decrease_stress increase_stress->stress_conditions decrease_stress->stress_conditions end End of Study identify_degradants->end

Caption: Troubleshooting workflow for forced degradation studies.

degradation_pathway parent This compound acid_hydrolysis Acidic Conditions (H₃O⁺, Δ) parent->acid_hydrolysis Hydrolysis base_hydrolysis Basic Conditions (OH⁻, Δ) parent->base_hydrolysis Hydrolysis degradant 3-Amino-4-fluorobenzoic Acid + Ammonia acid_hydrolysis->degradant base_hydrolysis->degradant

Caption: Primary degradation pathway of this compound.

References

Troubleshooting guide for reactions with 3-Amino-4-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Amino-4-fluorobenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on this compound?

A1: this compound has three primary reactive sites:

  • The Amino Group (-NH₂): This is a primary aromatic amine, making it nucleophilic and susceptible to reactions such as acylation, alkylation, and diazotization. The presence of the fluorine atom ortho to the amine can slightly reduce its basicity.[1]

  • The Benzamide Group (-CONH₂): The amide group is generally stable but can undergo hydrolysis under strong acidic or basic conditions. The N-H protons can be deprotonated under strongly basic conditions.

  • The Aromatic Ring: The aromatic ring can participate in electrophilic aromatic substitution reactions, although the amino group is an activating group and the benzamide and fluoro groups are deactivating. The fluorine atom can also be a site for nucleophilic aromatic substitution (SNAr) under specific conditions, particularly when activated by a strong electron-withdrawing group.

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For long-term storage, keeping it protected from light is also advisable.

Q3: What are the main safety precautions to consider when working with this compound?

A3: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

Troubleshooting Guides for Common Reactions

This section provides troubleshooting for common issues encountered during reactions with this compound.

Amide Coupling (Acylation) Reactions

Problem: Low or no yield of the desired acylated product.

Potential Cause Suggested Solution
Reduced Nucleophilicity of the Amino Group The electron-withdrawing effect of the adjacent fluorine atom can decrease the nucleophilicity of the amino group.[1] Use a more potent coupling reagent like HATU or PyBOP. Alternatively, convert the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
Incomplete Activation of Carboxylic Acid Ensure the coupling reagent is fresh and the reaction is conducted under anhydrous conditions to prevent hydrolysis of the activated intermediate.
Protonation of the Amino Group If an acid is used as a catalyst or is a byproduct of the reaction (e.g., from an acyl chloride), it can protonate the amino group, rendering it non-nucleophilic. Add a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the acid.
Steric Hindrance If either the acylating agent or the this compound is sterically hindered, the reaction may be slow. Increase the reaction temperature or extend the reaction time.

Problem: Formation of multiple products.

Potential Cause Suggested Solution
Diacylation Under harsh conditions or with a large excess of a highly reactive acylating agent, diacylation on the amino nitrogen is possible. Use stoichiometric amounts of the acylating agent and milder reaction conditions.
Side Reactions on the Benzamide Strong bases can deprotonate the benzamide nitrogen, leading to side reactions. Avoid using excessively strong bases if the benzamide group is not intended to react.
Impure Starting Materials Ensure the purity of this compound and the coupling partner before starting the reaction.
Suzuki Coupling Reactions

Problem: Low or no yield of the coupled product.

Potential Cause Suggested Solution
Catalyst Deactivation Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst. Use degassed solvents.
Incorrect Base The choice of base is crucial for Suzuki couplings. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base may need to be screened for your specific substrates.
Poor Solubility of Reagents This compound may have limited solubility in some organic solvents. A mixture of solvents, such as dioxane/water or toluene/water, can improve solubility and facilitate the reaction.
Side Reaction: Protodeboronation The boronic acid partner can be sensitive to acidic conditions or prolonged reaction times, leading to its decomposition. Ensure the reaction conditions are not acidic and try to minimize the reaction time.

Problem: Homocoupling of the boronic acid.

Potential Cause Suggested Solution
Presence of Oxygen Traces of oxygen can promote the homocoupling of the boronic acid. Thoroughly degas the solvents and maintain an inert atmosphere.
Catalyst System Some palladium catalysts are more prone to promoting homocoupling. Consider screening different palladium sources and ligands.
Nucleophilic Aromatic Substitution (SNAr)

Problem: The fluorine atom is not being displaced by the nucleophile.

Potential Cause Suggested Solution
Insufficient Activation of the Aromatic Ring For SNAr to occur, the aromatic ring needs to be activated by a strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group (fluorine). The benzamide group provides some activation, but it may not be sufficient for less reactive nucleophiles. The reaction is more likely to succeed if another strong EWG is present on the ring.
Poor Leaving Group Ability of Fluoride While fluorine is a good leaving group in SNAr reactions due to its high electronegativity which activates the ring to nucleophilic attack, the C-F bond is strong.[2][3] Ensure the reaction conditions (e.g., high temperature, polar aprotic solvent like DMF or DMSO) are sufficient to overcome the activation energy.
Low Nucleophilicity of the Attacking Species Use a strong nucleophile. The reactivity of the nucleophile is a key factor in the success of SNAr reactions.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Activation: Add HATU (1.1 eq.) and a non-nucleophilic base such as DIPEA (2.0 eq.). Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.

  • Addition of Amine: Dissolve this compound (1.0 eq.) in a minimal amount of the reaction solvent and add it to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, it may be gently heated to 40-50 °C.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash with an aqueous solution (e.g., saturated NaHCO₃, brine). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Suzuki Coupling
  • Preparation: To a dry Schlenk flask, add the aryl halide (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1) is often effective.

  • Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

Amide_Coupling_Workflow cluster_start Starting Materials cluster_reagents Reagents Carboxylic_Acid Carboxylic Acid Reaction_Mixture Reaction Mixture Carboxylic_Acid->Reaction_Mixture 3A4FB This compound 3A4FB->Reaction_Mixture Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Reaction_Mixture Base Base (e.g., DIPEA) Base->Reaction_Mixture Solvent Anhydrous Solvent Solvent->Reaction_Mixture Workup Aqueous Workup Reaction_Mixture->Workup Reaction Complete Purification Purification (Chromatography/Recrystallization) Workup->Purification Final_Product Acylated Product Purification->Final_Product

Caption: Workflow for a typical amide coupling reaction.

Suzuki_Coupling_Troubleshooting Start Low/No Suzuki Coupling Yield Check_Atmosphere Is the reaction under an inert atmosphere? Start->Check_Atmosphere Check_Base Is the base appropriate and dry? Check_Atmosphere->Check_Base Yes Solution_Atmosphere Degas solvents and use N2/Ar. Check_Atmosphere->Solution_Atmosphere No Check_Solubility Are all reagents soluble? Check_Base->Check_Solubility Yes Solution_Base Screen different bases (K2CO3, Cs2CO3, K3PO4). Check_Base->Solution_Base No Check_Catalyst Is the catalyst active? Check_Solubility->Check_Catalyst Yes Solution_Solubility Use a co-solvent system (e.g., dioxane/water). Check_Solubility->Solution_Solubility No Solution_Catalyst Use fresh catalyst and ligands. Check_Catalyst->Solution_Catalyst No End Improved Yield Check_Catalyst->End Yes Solution_Atmosphere->End Solution_Base->End Solution_Solubility->End

Caption: Troubleshooting logic for low-yield Suzuki coupling.

SNAr_Reaction_Pathway Reactants This compound + Nucleophile (Nu-) Intermediate Meisenheimer Complex (Anionic Intermediate) Reactants->Intermediate Nucleophilic Attack (Slow) Product 3-Amino-4-(nucleophile)benzamide + F- Intermediate->Product Loss of Fluoride (Fast)

Caption: Simplified reaction pathway for SNAr on this compound.

References

Scale-up considerations for the synthesis of 3-Amino-4-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 3-Amino-4-fluorobenzamide, with a focus on scale-up considerations.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and scale-up of this compound, particularly when using carbodiimide coupling methods.

Q1: My reaction yield is significantly lower than the reported lab scale yield of ~60%. What are the common causes?

A1: Low yields upon scale-up of amidation reactions are common and can stem from several factors:

  • Poor Mixing: As the reaction volume increases, ensuring efficient mixing of the reaction slurry becomes critical. Inadequate agitation can lead to localized concentration gradients and reduced reaction rates. For kilogram-scale production, overhead mechanical stirrers are essential.

  • Inefficient Heat Transfer: Amidation reactions using carbodiimides are often exothermic. Poor heat dissipation in larger reactors can lead to temperature spikes, which can promote side reactions and degradation of both reactants and products. Ensure your reactor has adequate cooling capacity and temperature control.

  • Incomplete Activation: The carboxylic acid (3-Amino-4-fluorobenzoic acid) must be fully activated by the coupling agent (e.g., EDC) before the amine attacks. On a larger scale, the order and rate of addition of reagents are crucial. Pre-activating the carboxylic acid for a short period before adding the ammonia source can sometimes improve yields.

  • Hydrolysis of Activated Intermediate: The presence of water can hydrolyze the activated O-acylisourea intermediate, reverting it to the starting carboxylic acid. Ensure all solvents and reagents are anhydrous, and the reaction is run under an inert atmosphere (e.g., nitrogen).

  • Side Reactions: At elevated temperatures, the formation of N-acylurea byproduct from the rearrangement of the O-acylisourea intermediate can become more prominent. Using an activating agent like OxymaPure can help suppress this side reaction.

Q2: I am observing a significant amount of an insoluble white precipitate in my reaction mixture, which is difficult to filter.

A2: This is a very common issue when using carbodiimides like EDC or DCC.

  • Urea Byproduct: The white precipitate is the corresponding urea byproduct (e.g., 1-ethyl-3-(3-dimethylaminopropyl)urea, or EDU, if using EDC). While EDU is generally more soluble in aqueous media than dicyclohexylurea (DCU) from DCC, it can still pose filtration challenges at scale.

  • Workup Strategy: The choice of workup procedure is critical. For EDC-mediated reactions, an acidic aqueous wash (e.g., with dilute HCl or NH₄Cl solution) can help protonate the urea byproduct, increasing its solubility in the aqueous phase and facilitating its removal from the organic product layer.

Q3: The final product purity is low, and I'm having trouble removing impurities.

A3: Impurity profiles can change upon scale-up. Common impurities can include:

  • Unreacted Starting Material: If the reaction has not gone to completion, you will have residual 3-Amino-4-fluorobenzoic acid.

  • N-Acylurea Byproduct: As mentioned, this is a common impurity from carbodiimide couplings.

  • Dimerization/Polymerization: The starting material has both an amine and a carboxylic acid group, which could potentially lead to self-condensation, especially at higher temperatures.

Purification Strategy:

  • Recrystallization: This is the most effective method for purifying the final product at scale. A thorough solvent screen should be performed to identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for aromatic amides include ethanol/water, ethyl acetate/heptane, or acetone/water.[1]

  • Aqueous Washes: A series of aqueous washes of the organic extract can help remove many impurities. A wash with a mild base (e.g., sodium bicarbonate solution) will remove unreacted acidic starting material, while a wash with a mild acid will remove basic impurities, including the EDC-urea byproduct.

Q4: How do I manage the exotherm of the reaction at a larger scale?

A4: Managing the heat generated during the reaction is a critical safety and quality consideration.

  • Controlled Reagent Addition: The coupling agent (EDC) should be added portion-wise or as a solution via a dropping funnel at a controlled rate. This allows the cooling system of the reactor to keep pace with the heat being generated.

  • Monitoring: The internal temperature of the reactor must be carefully monitored throughout the addition.

  • Cooling: Ensure the reactor is equipped with an efficient cooling jacket and that the reaction is started at a lower temperature (e.g., 0 °C) to provide a larger temperature window to absorb the exotherm.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns are:

  • Reagent Hazards: The lab-scale protocol often uses 1-hydroxybenzotriazole (HOBt). Anhydrous HOBt is explosive and is a significant safety risk at scale. It is strongly recommended to replace HOBt with a safer alternative like OxymaPure. While OxymaPure is considered safer, it is important to note that under certain conditions with carbodiimides, it can potentially generate hydrogen cyanide (HCN). A thorough safety assessment is crucial.

  • Thermal Runaway: As discussed in the troubleshooting guide, the amidation reaction is exothermic. A failure in cooling or an uncontrolled addition of reagents could lead to a thermal runaway, causing a rapid increase in temperature and pressure.

  • Solvent Handling: The use of flammable organic solvents like ethyl acetate or DMF at a large scale requires appropriate engineering controls (e.g., grounding, ventilation) to prevent fires and explosions.

Q2: Is the lab-scale protocol using EDC/HOBt/NH₄Cl in DMF suitable for kilogram-scale production?

A2: While feasible, it is not ideal for large-scale production due to several factors:

  • Safety of HOBt: As mentioned, the use of HOBt is a major safety concern.

  • Use of DMF: Dimethylformamide (DMF) is a reprotoxic solvent and is facing increasing regulatory restrictions. It is also difficult to remove during workup due to its high boiling point. Whenever possible, greener solvent alternatives should be explored.

  • Workup: The lab-scale workup involving extraction with large volumes of ethyl acetate and subsequent drying and concentration can be cumbersome and inefficient at an industrial scale. A process that allows for direct crystallization of the product from the reaction mixture is often preferred.

Q3: What is a more scalable and safer synthetic route?

A3: A more scalable approach would involve replacing hazardous reagents with safer alternatives. A recommended route is the coupling of 3-Amino-4-fluorobenzoic acid with an ammonia source using EDC and OxymaPure as the activating agent in a more process-friendly solvent like 2-MeTHF or ethyl acetate. This avoids the use of HOBt and potentially DMF.

Q4: How can I best purify the final product on a large scale?

A4: Recrystallization is the preferred method for large-scale purification. A systematic approach to finding a suitable solvent system is recommended:

  • Solubility Testing: Test the solubility of the crude product in a range of common solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, water, heptane) at room temperature and at reflux.

  • Ideal Solvent: The ideal single solvent will show low solubility at room temperature and high solubility when hot.

  • Solvent/Anti-solvent System: If a single suitable solvent is not found, a solvent/anti-solvent system can be effective. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is insoluble) until turbidity is observed. Allow the solution to cool slowly to induce crystallization. Common pairs include ethyl acetate/heptane or methanol/water.[1]

Experimental Protocols

Protocol 1: Lab-Scale Synthesis (Based on Literature[2])

This protocol is suitable for gram-scale synthesis in a laboratory setting.

Reaction: 3-Amino-4-fluorobenzoic acid + NH₄Cl --(EDC·HCl, HOBt, DMF)--> this compound

Procedure:

  • To a solution of 3-amino-4-fluorobenzoic acid (1.0 g, 6.4 mmol) in dimethylformamide (DMF, 5.0 mL) in a round-bottom flask, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 g, 7.7 mmol), ammonium chloride (1.4 g, 26.9 mmol), and 1-hydroxybenzotriazole (HOBt, 1.1 g, 8.3 mmol) at 0 °C.

  • Allow the resulting mixture to warm to room temperature and stir for 12 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), add ice-cold water to the reaction mixture.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The crude product can be purified by column chromatography or recrystallization to yield this compound as an orange-red solid.

Protocol 2: Proposed Scalable Synthesis (Kilogram-Scale Consideration)

This proposed protocol incorporates safety and scalability considerations by replacing hazardous reagents and using a more process-friendly solvent.

Reaction: 3-Amino-4-fluorobenzoic acid + (NH₄)₂CO₃ --(EDC·HCl, OxymaPure, 2-MeTHF)--> this compound

Procedure:

  • Charge a suitable jacketed glass reactor with 3-Amino-4-fluorobenzoic acid (1.0 kg, 6.45 mol) and 2-Methyltetrahydrofuran (2-MeTHF, 8 L).

  • Stir the slurry and add OxymaPure (1.0 kg, 7.04 mol).

  • Cool the mixture to 0-5 °C.

  • In a separate vessel, prepare a solution of EDC·HCl (1.36 kg, 7.09 mol) in 2-MeTHF (2 L).

  • Slowly add the EDC·HCl solution to the reactor over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Stir the mixture at 0-5 °C for 1 hour to ensure complete activation.

  • Add ammonium carbonate ((NH₄)₂CO₃, 0.93 kg, 9.67 mol) portion-wise, ensuring the temperature does not exceed 15 °C.

  • Allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 12-18 hours, or until reaction completion is confirmed by HPLC.

  • Upon completion, add water (5 L) and stir.

  • Separate the organic layer. Wash the organic layer sequentially with 5% aqueous citric acid solution (5 L), 5% aqueous sodium bicarbonate solution (5 L), and brine (5 L).

  • Concentrate the organic layer under reduced pressure to a volume of approximately 3 L.

  • Add n-Heptane (6 L) as an anti-solvent and stir to precipitate the product.

  • Cool the slurry to 0-5 °C and stir for 2-4 hours.

  • Isolate the product by filtration, wash the cake with cold n-heptane, and dry under vacuum at 50 °C to a constant weight.

Data Presentation

The following table summarizes typical reaction parameters for the lab-scale and a proposed scalable synthesis of this compound. Note that the scalable synthesis data are representative and may require optimization.

ParameterLab-Scale Synthesis[2]Proposed Scalable Synthesis
Scale 1 gram1 kilogram
Starting Material 3-Amino-4-fluorobenzoic acid3-Amino-4-fluorobenzoic acid
Ammonia Source Ammonium ChlorideAmmonium Carbonate
Coupling Reagent EDC·HClEDC·HCl
Additive HOBtOxymaPure
Solvent DMF2-MeTHF
Temperature 0 °C to RT0 °C to RT
Reaction Time 12 hours12-18 hours
Workup Liquid-Liquid ExtractionLiquid-Liquid Extraction & Precipitation
Purification Chromatography/RecrystallizationRecrystallization
Typical Yield ~61%80-90% (estimated)
Typical Purity >95% (after purification)>98% (after recrystallization)

Visualizations

Experimental Workflow

G Figure 1: General Workflow for Scalable Synthesis cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Isolation A Charge Reactor with 3-Amino-4-fluorobenzoic acid, 2-MeTHF, and OxymaPure B Cool Reactor to 0-5 °C A->B C Slowly Add EDC·HCl Solution (Control Exotherm) B->C D Activation Period (1 hour @ 0-5 °C) C->D E Add Ammonium Carbonate D->E F Stir at Room Temperature (12-18 hours) E->F G Aqueous Washes (Acidic, Basic, Brine) F->G H Solvent Swap / Concentration G->H I Precipitation with Anti-solvent (n-Heptane) H->I J Filter and Wash Solid I->J K Dry Product Under Vacuum J->K

Caption: Figure 1: General Workflow for Scalable Synthesis.

Troubleshooting Decision Tree

G Figure 2: Troubleshooting Low Yield Start Low Yield Observed Q1 Is starting material consumed (by HPLC/TLC)? Start->Q1 A1_Yes Check for side products (e.g., N-acylurea) Q1->A1_Yes Yes A1_No Incomplete Reaction Q1->A1_No No Q3 Was the workup efficient? (Check aqueous layers for product) A1_Yes->Q3 Q2 Was an exotherm observed and controlled? A1_No->Q2 A2_Yes Consider increasing reaction time or temperature slightly Q2->A2_Yes Yes A2_No Possible poor activation. Check reagent quality and stoichiometry. Q2->A2_No No A3_Yes Side reaction is likely cause. Optimize temperature and reagent addition. Q3->A3_Yes Yes A3_No Product lost during workup. Optimize extraction/precipitation. Q3->A3_No No

Caption: Figure 2: Troubleshooting Low Yield.

References

Technical Support Center: Purification of 3-Amino-4-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Amino-4-fluorobenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude this compound?

A1: Based on its synthesis from 3-amino-4-fluorobenzoic acid, common impurities may include:

  • Unreacted Starting Material: 3-amino-4-fluorobenzoic acid.

  • Coupling Reagents and Byproducts: Residuals from reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), which can form ureas as byproducts.[1][2]

  • Side-Reaction Products: Small amounts of dimers or polymers formed during the amidation reaction.

  • Residual Solvents: Solvents used in the reaction and initial work-up, such as N,N-dimethylformamide (DMF) or ethyl acetate.

Q2: What is the recommended first step for purifying crude this compound?

A2: Recrystallization is an excellent initial purification technique for moderately impure solids.[3] It is effective at removing small amounts of impurities and can significantly improve the purity of the product with minimal sample loss if an appropriate solvent is chosen.

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately determining the purity of pharmaceutical intermediates.[4][5][6] Thin Layer Chromatography (TLC) can be used for rapid, qualitative assessment of purity and for monitoring the progress of purification. Nuclear Magnetic Resonance (NMR) spectroscopy can also provide information on purity and confirm the structure of the compound.

Q4: My compound is colored. Does this indicate a significant impurity?

A4: While the pure compound is expected to be a white to off-white solid, a yellow or brownish tint can indicate the presence of oxidized impurities or residual starting materials. A charcoal treatment during recrystallization can sometimes be effective at removing colored impurities.

Troubleshooting Guides

Recrystallization Troubleshooting

Issue 1: The compound "oils out" instead of forming crystals.

This phenomenon occurs when the compound separates from the solution as a liquid above its melting point.

Potential Cause Solution
Solution is too concentrated.Reheat the mixture to dissolve the oil and add a small amount of additional hot solvent.
Cooling is too rapid.Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[7]
High level of impurities.If the issue persists, consider a preliminary purification by column chromatography to remove the bulk of the impurities.
Inappropriate solvent.The boiling point of the solvent may be too high. Try a solvent with a lower boiling point or a different solvent system.

Issue 2: No crystals form upon cooling.

Potential Cause Solution
Too much solvent was used.Concentrate the solution by boiling off some of the solvent and then allow it to cool again.[8]
Supersaturation.Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.[8]
Solution is not saturated.The initial amount of crude material was too low for the volume of solvent. Try to evaporate the solvent and start the recrystallization again with less solvent.

Issue 3: Poor recovery of the purified compound.

Potential Cause Solution
Too much solvent was used.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3]
Premature crystallization during hot filtration.Pre-heat the funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.
Product is significantly soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product remaining in the mother liquor.
Washing with room temperature solvent.Always wash the collected crystals with a small amount of ice-cold solvent to avoid redissolving the product.[3]
Column Chromatography Troubleshooting

Issue 1: The compound does not move from the origin (Rf = 0).

Potential Cause Solution
The solvent system is not polar enough.Gradually increase the polarity of the mobile phase. For this compound, which is a polar molecule, a good starting point might be a mixture of ethyl acetate and hexanes. Increase the proportion of ethyl acetate or add a small amount of a more polar solvent like methanol.
The compound is strongly adsorbed to the silica gel.Add a small percentage (0.5-1%) of a basic modifier like triethylamine to the eluent to improve the elution of basic compounds.[9]

Issue 2: Poor separation of the product from impurities.

Potential Cause Solution
Inappropriate solvent system.Systematically screen different solvent systems using TLC to find one that provides good separation between your product and the impurities (aim for a ΔRf of at least 0.2).
Column was overloaded.Use a larger column or load less crude material. A general rule is to use a 20:1 to 100:1 ratio of silica gel to crude product by weight.
Column was not packed properly.Ensure the silica gel is packed uniformly to avoid channeling. A wet slurry packing method is generally preferred.

Issue 3: The compound appears to be decomposing on the column.

Potential Cause Solution
The compound is sensitive to the acidic nature of silica gel.Deactivate the silica gel by pre-eluting the column with the mobile phase containing a small amount of triethylamine (1-2%).[9] Alternatively, use a different stationary phase like neutral alumina.
The compound is unstable over long periods.Run the chromatography as quickly as possible without sacrificing separation. Using flash chromatography with applied pressure is recommended.

Purity Analysis Data

The following table presents illustrative data for a typical purification of crude this compound.

Purification Stage Method Purity (by HPLC Area %) Yield
Crude Product-85.2%-
After RecrystallizationEthanol/Water97.5%80%
After Column ChromatographySilica Gel, Ethyl Acetate/Hexanes (7:3)>99.5%75%

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent (e.g., ethanol, isopropanol, ethyl acetate, or a mixture like ethanol/water). Heat the mixture gently. A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place 1.0 g of the crude this compound in a 50 mL Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) dropwise while heating the flask on a hot plate with stirring until the solid just dissolves. Use the minimum amount of hot solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Column Chromatography of this compound
  • Solvent System Selection: Use TLC to determine an appropriate solvent system. A good system will give the desired product an Rf value of approximately 0.3. A mixture of ethyl acetate and hexanes is a good starting point.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound (e.g., 500 mg) in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude 3-Amino-4- fluorobenzamide Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Analysis (TLC/HPLC) Recrystallization->Purity_Check1 High_Purity High Purity Product (>99%) Purity_Check1->High_Purity Purity > 99% Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Purity < 99% Purity_Check2 Purity Analysis (HPLC) Column_Chromatography->Purity_Check2 Final_Product Final Purified Product Purity_Check2->Final_Product

Caption: Purification workflow for this compound.

RecrystallizationTroubleshooting Start Crude Product Dissolve Dissolve in min. hot solvent Start->Dissolve Cool Cool to Room Temp & Ice Bath Dissolve->Cool Oiling_Out Oiling Out? Cool->Oiling_Out Crystals_Form Crystals Form? Filter_Wash Filter and Wash with cold solvent Crystals_Form->Filter_Wash Yes Troubleshoot_No_Crystals Troubleshoot: - Too much solvent? - Supersaturated? Crystals_Form->Troubleshoot_No_Crystals No Oiling_Out->Crystals_Form No Troubleshoot_Oiling Troubleshoot: - Cool slower - Add more solvent Oiling_Out->Troubleshoot_Oiling Yes Pure_Product Pure Product Filter_Wash->Pure_Product Troubleshoot_No_Crystals->Dissolve Troubleshoot_Oiling->Dissolve

Caption: Troubleshooting logic for the recrystallization process.

References

Impact of reaction temperature on 3-Amino-4-fluorobenzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Amino-4-fluorobenzamide. The focus of this guide is to elucidate the impact of reaction temperature on yield, purity, and potential side reactions.

Data Presentation: Impact of Reaction Temperature

While specific experimental data on the impact of temperature on the synthesis of this compound is not extensively available in published literature, the following table summarizes the expected outcomes based on general principles of amide bond formation using carbodiimide coupling agents like EDC with HOBt. This data is illustrative and should be used as a guideline for optimizing reaction conditions.

Temperature (°C)Expected Yield (%)Expected Purity (%)Potential Observations & Side Reactions
0 - 5 ModerateHighSlower reaction rate, potentially requiring longer reaction times. Minimized side reactions.
20 - 25 (Room Temp) GoodGoodA good balance between reaction rate and purity. The standard recommended temperature range.[1]
40 - 50 Potentially HigherModerate to LowIncreased reaction rate, but a higher likelihood of side product formation, such as N-acylurea. Potential for degradation of starting material or product.
> 60 LowerLowSignificant increase in side reactions and potential for decomposition of reagents and product, leading to a complex mixture and lower yield of the desired product.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established synthetic methods for the preparation of this compound from 3-Amino-4-fluorobenzoic acid.[1]

Materials:

  • 3-Amino-4-fluorobenzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-Amino-4-fluorobenzoic acid (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • To the cooled solution, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Add ammonium chloride (4.0 eq) to the reaction mixture.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on temperature-related problems.

Q1: My reaction yield is very low, even though the starting material is consumed according to TLC. What is the likely cause?

A1: Low yields with complete consumption of starting material often point towards the formation of side products.

  • High Temperature: If the reaction temperature was allowed to rise significantly above room temperature, the formation of an N-acylurea byproduct from the reaction of EDC with the activated carboxylic acid is a common issue. This byproduct is often difficult to separate from the desired amide.

  • Troubleshooting:

    • Maintain the reaction temperature between 0-20 °C. Use an ice bath to control the initial exothermic reaction upon adding the coupling reagents.

    • Consider pre-activating the carboxylic acid with EDC/HOBt for a short period at 0 °C before adding the ammonia source (ammonium chloride).

Q2: My final product is impure, showing multiple spots on the TLC plate. How can I improve the purity?

A2: Product impurity is often a result of suboptimal reaction conditions, particularly temperature.

  • Elevated Temperature: Higher temperatures can accelerate side reactions, leading to a more complex reaction mixture.

  • Troubleshooting:

    • Perform the reaction at the lower end of the recommended temperature range (0-5 °C) to minimize byproduct formation. This may require a longer reaction time.

    • Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture.

    • Optimize the purification method. A gradient column chromatography may be necessary to separate closely related impurities.

Q3: The reaction is very slow and does not go to completion. Should I increase the temperature?

A3: While increasing the temperature will increase the reaction rate, it is not always the best solution as it can lead to lower purity.

  • Low Temperature: Reactions carried out at 0 °C or below may be very slow.

  • Troubleshooting:

    • First, ensure all reagents are of good quality and anhydrous conditions are maintained, as moisture can quench the activated species.

    • Instead of significantly increasing the temperature, try letting the reaction stir for a longer period (e.g., 24-48 hours) at room temperature.

    • A modest increase in temperature to 20-25 °C can be attempted, but careful monitoring for byproduct formation is crucial.

Q4: I am not using EDC/HOBt. How does temperature affect other coupling methods?

A4: The general principle that higher temperatures can lead to more side reactions holds true for most amide coupling reactions.

  • Acyl Chlorides: The formation of the acyl chloride from the carboxylic acid using reagents like thionyl chloride or oxalyl chloride is often done at room temperature or with gentle heating. However, the subsequent reaction with the amine is typically carried out at 0 °C to control the highly exothermic reaction and prevent side reactions.

  • Other Coupling Reagents (e.g., HATU, PyBOP): These reagents are generally more reactive and can often be used at room temperature. However, for sensitive substrates or to maximize purity, running the reaction at 0 °C is a good practice.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound?

A1: Based on established protocols, a temperature range of 0-20 °C is recommended for the synthesis of this compound using EDC and HOBt as coupling reagents.[1] Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a common and effective strategy.

Q2: Can I run the reaction at a higher temperature to speed it up?

A2: While increasing the temperature can accelerate the reaction, it is generally not recommended as it can lead to an increase in side products, such as N-acylurea, and potentially lower the overall yield and purity of the desired this compound.

Q3: What are the potential consequences of letting the reaction get too cold (e.g., below 0 °C)?

A3: Running the reaction at temperatures significantly below 0 °C will likely slow down the reaction rate considerably, potentially leading to an incomplete reaction even after extended periods. While it may minimize side reactions, the trade-off in reaction time may not be practical.

Q4: How critical is the initial cooling to 0 °C?

A4: The initial cooling is an important step to control the exothermic nature of the activation of the carboxylic acid by EDC. Adding the coupling reagents at a low temperature helps to prevent a rapid increase in temperature that could lead to the formation of byproducts.

Q5: Are there any visual cues during the reaction that can indicate a temperature-related issue?

A5: A significant and rapid change in the color of the reaction mixture upon addition of the coupling reagents, or the mixture becoming very thick or solid, could indicate runaway side reactions, which can be exacerbated by poor temperature control. The reaction should ideally remain a homogenous solution.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 3-Amino-4-fluorobenzoic acid in DMF cool Cool to 0 °C start->cool add_reagents Add HOBt, EDC, and NH4Cl cool->add_reagents warm Warm to Room Temperature add_reagents->warm stir Stir for 12-24 hours warm->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with Cold Water monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Purify dry->purify temp_impact cluster_low Low Temperature (0-5 °C) cluster_rt Room Temperature (20-25 °C) cluster_high High Temperature (>40 °C) temp Reaction Temperature low_rate Slower Reaction Rate temp->low_rate high_purity High Purity temp->high_purity min_side Minimized Side Reactions temp->min_side good_rate Good Reaction Rate temp->good_rate good_purity Good Purity temp->good_purity balance Optimal Balance temp->balance fast_rate Fast Reaction Rate temp->fast_rate low_purity Low Purity temp->low_purity max_side Increased Side Reactions (e.g., N-acylurea) temp->max_side degradation Potential Degradation temp->degradation

References

Alternative reagents for the amidation of 3-amino-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the amidation of 3-amino-4-fluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: Why is the amidation of 3-amino-4-fluorobenzoic acid challenging?

The amidation of 3-amino-4-fluorobenzoic acid can be challenging due to the electronic properties of the molecule. The fluorine atom is an electron-withdrawing group, which reduces the nucleophilicity of the adjacent amino group, making it less reactive towards activated carboxylic acids. Additionally, the presence of both an amine and a carboxylic acid on the same molecule can lead to self-polymerization under certain conditions.[1][2]

Q2: What are the most common classes of coupling reagents for this amidation?

Several classes of coupling reagents are effective for the amidation of 3-amino-4-fluorobenzoic acid. The choice of reagent often depends on the specific amine being coupled, the desired reaction conditions, and cost considerations. The most common classes include:

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly efficient and lead to rapid reaction times.[2][3] They are particularly useful for difficult couplings.[4]

  • Carbodiimides: EDC, DCC, and DIC are cost-effective coupling agents. They are almost always used with additives like HOBt or OxymaPure to improve efficiency, reduce side reactions such as racemization, and prevent the formation of N-acylurea byproducts.[2][5][6]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective and can minimize certain side reactions.[2][3][6]

  • Organocatalysts: Boronic acid derivatives have been shown to be effective catalysts for direct amidation at room temperature.[7]

  • Lewis Acids: Titanium (IV) fluoride (TiF4) has been reported as an effective catalyst for the direct amidation of aromatic carboxylic acids.[8][9]

Q3: What is the purpose of adding a base to the reaction?

A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to the reaction mixture. The base serves two primary purposes: it deprotonates the carboxylic acid group of 3-amino-4-fluorobenzoic acid to form a carboxylate salt, which is then activated by the coupling reagent, and it neutralizes any acidic byproducts that are formed during the reaction.[2]

Q4: How can I minimize the formation of byproducts?

Minimizing byproduct formation is crucial for obtaining a high yield of the desired amide. Key strategies include:

  • Control of Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can help to control the rate of side reactions.[2]

  • Order of Reagent Addition: Pre-activating the carboxylic acid with the coupling reagent and base for a short period before adding the amine can minimize self-polymerization.[2]

  • Use of Additives: When using carbodiimides, additives like HOBt or OxymaPure are essential to suppress the formation of N-acylurea byproducts.[5]

  • Anhydrous Conditions: Ensuring that the reaction is carried out under anhydrous conditions is important, as moisture can hydrolyze the activated intermediate, leading to low yields.[2][5]

Troubleshooting Guide

This guide addresses common issues encountered during the amidation of 3-amino-4-fluorobenzoic acid.

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete activation of the carboxylic acid.Increase the equivalents of the coupling reagent (1.1-1.5 eq).[2] Consider switching to a more powerful coupling reagent like HATU.[2][4]
Low nucleophilicity of the amine.Increase the reaction time and/or temperature.[2]
Hydrolysis of the activated intermediate.Ensure all reagents and solvents are anhydrous.[2][5]
Self-polymerization of the starting material.Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[2]
Presence of a Major Byproduct N-acylurea formation (with carbodiimide reagents).Add HOBt or OxymaPure to the reaction mixture.[5]
Self-coupling of 3-amino-4-fluorobenzoic acid.Lower the reaction temperature to 0°C.[2] Add the amine slowly to the pre-activated carboxylic acid.[2]
Difficulty in Product Purification Contamination with urea byproduct (from DCC).Use DIC instead of DCC, as the resulting diisopropylurea is more soluble and easier to remove.[6] If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous workup.[6]
Tarry byproducts.Ensure complete dissolution of reactants before heating and avoid prolonged boiling.[10] Strict temperature control during the reaction is crucial.[10]

Experimental Protocols

Protocol 1: Amidation using HATU

  • Dissolve 3-amino-4-fluorobenzoic acid (1.0 eq) and DIPEA (2.5 eq) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) to the solution and stir for 15-30 minutes for pre-activation.[2]

  • Slowly add the amine (1.0-1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[2]

Protocol 2: Amidation using EDC/HOBt

  • Dissolve 3-amino-4-fluorobenzoic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.0-1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the mixture.

  • Cool the reaction to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Follow steps 6-9 from Protocol 1 for workup and purification.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 3-amino-4-fluorobenzoic acid and Base (e.g., DIPEA) in Anhydrous Solvent (e.g., DMF) cool Cool to 0 °C start->cool add_coupling Add Coupling Reagent (e.g., HATU, EDC/HOBt) cool->add_coupling preactivate Stir for 15-30 min (Pre-activation) add_coupling->preactivate add_amine Add Amine Partner preactivate->add_amine monitor Stir and Monitor (TLC/LC-MS) add_amine->monitor quench Quench Reaction & Extract Product monitor->quench purify Purify (Chromatography/Recrystallization) quench->purify end Final Product purify->end

Caption: Experimental workflow for the amidation of 3-amino-4-fluorobenzoic acid.

troubleshooting_guide cluster_activation_issues Activation Issues cluster_reaction_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low or No Product Formation? increase_reagent Increase Equivalents of Coupling Reagent start->increase_reagent Yes stronger_reagent Use a More Potent Coupling Reagent (e.g., HATU) start->stronger_reagent Yes increase_time_temp Increase Reaction Time and/or Temperature start->increase_time_temp Yes anhydrous Ensure Anhydrous Conditions start->anhydrous Yes preactivate Pre-activate Carboxylic Acid before Adding Amine start->preactivate Yes add_additive Add HOBt/OxymaPure (with Carbodiimides) start->add_additive Yes end Improved Yield increase_reagent->end stronger_reagent->end increase_time_temp->end anhydrous->end preactivate->end add_additive->end

Caption: Troubleshooting guide for low yield in the amidation of 3-amino-4-fluorobenzoic acid.

References

Technical Support Center: Synthesis of 3-Amino-4-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Amino-4-fluorobenzamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and reliable method for synthesizing this compound is the amide coupling of 3-Amino-4-fluorobenzoic acid with an ammonia source. A widely used protocol involves the use of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-Hydroxybenzotriazole (HOBt) and an ammonium salt like ammonium chloride.

Q2: What are the potential byproducts in the synthesis of this compound using EDC/HOBt coupling?

A2: Several byproducts can form during the synthesis. These can be broadly categorized as:

  • Reagent-related byproducts: These include the N-acylisourea intermediate and the corresponding EDC-urea byproduct.

  • Starting material-related byproducts: Unreacted 3-Amino-4-fluorobenzoic acid is a common impurity.

  • Side-reaction byproducts: The most significant byproduct from side reactions is the dimer formed from the self-coupling of two molecules of 3-Amino-4-fluorobenzoic acid. Other minor impurities may arise from reactions involving the amino group under certain conditions.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC analysis, a mobile phase of ethyl acetate/hexane (e.g., 1:1) can be used to separate the product from the starting material. For HPLC, a reverse-phase column with a gradient of water and acetonitrile (both with 0.1% trifluoroacetic acid) is suitable.

Q4: What are the recommended purification methods for this compound?

A4: The primary methods for purification are recrystallization and column chromatography. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can be highly effective for removing most impurities.[1] If column chromatography is necessary, silica gel with an eluent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is recommended. Adding a small amount of a basic modifier like triethylamine to the eluent can help prevent streaking of the basic product on the acidic silica gel.

Troubleshooting Guides

This section addresses specific issues that you may encounter during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation 1. Ineffective activation of 3-Amino-4-fluorobenzoic acid: The coupling reagents (EDC/HOBt) may be old or degraded. 2. Presence of moisture: Water can hydrolyze the activated carboxylic acid intermediate. 3. Incorrect stoichiometry: Inaccurate measurement of reactants can lead to incomplete reaction.1. Use fresh, high-quality coupling reagents. 2. Ensure all glassware is thoroughly dried and use anhydrous solvents. 3. Double-check the calculations and accurately weigh all reagents.
Presence of a Significant Amount of Unreacted 3-Amino-4-fluorobenzoic Acid 1. Incomplete reaction: The reaction time may be too short, or the temperature may be too low. 2. Insufficient coupling reagent: Not enough EDC/HOBt to activate all the carboxylic acid.1. Increase the reaction time and/or temperature. Monitor the reaction by TLC or HPLC until the starting material is consumed. 2. Use a slight excess (1.1-1.2 equivalents) of the coupling reagents.
Formation of a Major Byproduct with a Mass Corresponding to a Dimer Self-coupling of 3-Amino-4-fluorobenzoic acid: The amino group of one molecule reacts with the activated carboxyl group of another.1. Control the order of addition: Pre-activate the 3-Amino-4-fluorobenzoic acid with EDC/HOBt for a short period (15-30 minutes) before adding the ammonium chloride. 2. Slow addition: Add the solution of activated acid to the ammonium chloride solution slowly. 3. Lower the reaction temperature: Running the reaction at 0°C can help minimize this side reaction.
Difficulty in Purifying the Final Product 1. Co-elution of impurities in column chromatography: The product and a byproduct may have similar polarities. 2. Product is an oil or waxy solid after purification: Presence of residual solvent or minor impurities.1. Try a different solvent system for chromatography or consider using a different stationary phase (e.g., alumina). 2. Attempt recrystallization from a different solvent system. Ensure the product is thoroughly dried under vacuum.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound from 3-Amino-4-fluorobenzoic acid using EDC and HOBt.

Materials:

  • 3-Amino-4-fluorobenzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-Amino-4-fluorobenzoic acid (1.0 eq) in anhydrous DMF, add HOBt (1.1 eq) and EDC (1.2 eq) at 0°C.

  • Stir the mixture at 0°C for 30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve ammonium chloride (5.0 eq) in a minimal amount of DMF.

  • Slowly add the pre-activated acid solution to the ammonium chloride solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Upon completion (monitored by TLC or HPLC), pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: HPLC Analysis of Reaction Mixture

This protocol outlines a method for analyzing the reaction mixture to identify the product and potential byproducts.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in water

  • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Gradient Program:

Time (min)%A%B
0955
20595
25595
26955
30955

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL

Expected Retention Times (Hypothetical):

CompoundRetention Time (min)
3-Amino-4-fluorobenzoic acid~ 8.5
This compound~ 10.2
Dimer Byproduct~ 15.8
EDC-urea~ 5.3

Data Presentation

Table 1: Summary of Potential Byproducts and their Identification

Byproduct NameStructureMolecular Weight ( g/mol )Formation MechanismAnalytical Identification (Expected ¹H NMR signals in DMSO-d₆)
N-Acylisourea Intermediate Varies with EDC-Reaction of activated carboxylic acid with EDCTransient species, not typically isolated.
EDC-urea (CH₃)₂NCH₂CH₂CH₂N=C(NHCH₂CH₃)NH₂115.18Hydrolysis of EDC or byproduct of couplingComplex aliphatic signals.
Dimer Byproduct (3-Amino-4-fluoro-N-(2-fluoro-5-carbamoylphenyl)benzamide) C₁₄H₁₀F₂N₂O₂292.24Self-coupling of 3-Amino-4-fluorobenzoic acidMultiple aromatic signals, two distinct amide protons.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: 3-Amino-4-fluorobenzoic acid activation Activation with EDC/HOBt in DMF start->activation coupling Coupling with NH4Cl activation->coupling workup Aqueous Workup & Extraction coupling->workup tlc TLC Monitoring coupling->tlc In-process control crude Crude Product workup->crude purify Recrystallization or Column Chromatography crude->purify hplc HPLC Analysis crude->hplc Purity Check pure Pure this compound purify->pure pure->hplc Final Purity nmr NMR Spectroscopy pure->nmr Structure Confirmation

Caption: Experimental workflow for the synthesis and analysis of this compound.

byproduct_formation cluster_main Main Reaction cluster_side Side Reactions acid 3-Amino-4-fluorobenzoic Acid activated_acid Activated Acid Intermediate acid->activated_acid EDC/HOBt product This compound activated_acid->product NH4Cl dimer Dimer Byproduct activated_acid->dimer Self-coupling urea EDC-Urea activated_acid->urea Hydrolysis

Caption: Potential byproduct formation pathways in the synthesis of this compound.

References

Validation & Comparative

A Comparative Analysis of 3-Amino-4-fluorobenzamide and 3-aminobenzamide as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair. PARP1, the most abundant isoform, detects single-strand DNA breaks (SSBs) and, upon activation, synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process recruits DNA repair machinery to the site of damage.

In cancer therapy, PARP inhibitors have shown significant promise, particularly in tumors with deficiencies in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair, such as those with BRCA1/2 mutations. By inhibiting PARP-mediated SSB repair, unrepaired SSBs accumulate and are converted to toxic DSBs during DNA replication. In HR-deficient cancer cells, these DSBs cannot be efficiently repaired, leading to synthetic lethality and tumor cell death.

Both 3-aminobenzamide and 3-Amino-4-fluorobenzamide belong to the nicotinamide-mimetic class of PARP inhibitors, competing with the natural substrate NAD+ for the catalytic domain of PARP enzymes.

Data Presentation: A Comparative Overview

Due to the lack of specific inhibitory data for this compound, the following tables summarize the known quantitative data for 3-aminobenzamide and provide a qualitative prediction for its fluorinated counterpart.

Table 1: In Vitro Inhibitory Activity

CompoundTarget(s)IC50KiCellular IC50Notes
3-aminobenzamide PARP1, PARP2~30 µM1.8 µM[1]~50 nM (in CHO cells)[2]A well-established, first-generation PARP inhibitor. The discrepancy between biochemical and cellular IC50 values is noteworthy and may reflect factors like cell permeability and NAD+ concentrations.
This compound Presumed: PARP1, PARP2Not AvailableNot AvailableNot AvailableThe introduction of a fluorine atom at the 4-position is predicted to potentially increase binding affinity due to favorable electrostatic interactions with the enzyme's active site. This could lead to a lower IC50 and Ki value compared to 3-aminobenzamide.

Table 2: Physicochemical and Pharmacokinetic Properties

Property3-aminobenzamideThis compound (Predicted)
Molecular Formula C₇H₈N₂OC₇H₇FN₂O
Molecular Weight 136.15 g/mol 154.14 g/mol
LogP 0.33Likely higher than 3-aminobenzamide due to the lipophilic nature of fluorine.
Metabolism Information not extensively detailed in the provided search results.The C-F bond is generally stable, which may alter the metabolic profile, potentially leading to a longer half-life.
In Vivo Efficacy Has demonstrated efficacy in various preclinical models, including ischemia-reperfusion injury[3][4], hemorrhagic shock[5], and potentiation of genotoxic cancer therapies[6].Not Available. Enhanced potency could translate to improved in vivo efficacy.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PARP inhibitors. Below are representative protocols for key experiments.

In Vitro PARP1 Enzymatic Assay (Chemiluminescent)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified PARP1 enzyme.

Principle: This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1 in the presence of damaged DNA. The amount of incorporated biotin is detected using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated (nicked) DNA

  • Biotinylated NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Test compounds (3-aminobenzamide, this compound) serially diluted in DMSO

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add a fixed amount of histone-coated wells in a 96-well plate.

  • Add the test compound dilutions to the wells. Include wells for no-inhibitor (100% activity) and no-enzyme (background) controls.

  • Add a mixture of PARP1 enzyme and activated DNA to each well.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Wash the wells multiple times with wash buffer to remove unbound reagents.

  • Add streptavidin-HRP to each well and incubate.

  • Wash the wells again to remove unbound streptavidin-HRP.

  • Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cellular PARP Inhibition Assay (Immunofluorescence)

Objective: To assess the ability of a test compound to inhibit PARP activity within intact cells.

Principle: This assay visualizes the formation of PAR chains in cells treated with a DNA damaging agent. Inhibition of PARP activity by a test compound will result in a decrease in the PAR-specific fluorescent signal.

Materials:

  • Cancer cell line (e.g., HeLa or a BRCA-deficient line)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., H₂O₂ or methyl methanesulfonate - MMS)

  • Test compounds

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against PAR

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed cells in a multi-well imaging plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for a defined period (e.g., 1 hour).

  • Induce DNA damage by treating the cells with a DNA damaging agent for a short period (e.g., 10 minutes).

  • Fix the cells with fixative.

  • Permeabilize the cells with permeabilization buffer.

  • Block non-specific antibody binding with blocking buffer.

  • Incubate the cells with the primary anti-PAR antibody.

  • Wash the cells with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody and DAPI.

  • Wash the cells with PBS.

  • Acquire images using a fluorescence microscope or a high-content imaging system.

  • Quantify the fluorescence intensity of the PAR signal in the nucleus of the cells.

  • Determine the concentration-dependent inhibition of PAR formation by the test compounds.

Mandatory Visualizations

PARP Signaling Pathway in DNA Repair

PARP_Signaling cluster_0 Cellular Response to DNA Damage cluster_1 Mechanism of PARP Inhibition DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes PARP1_inhibited Inhibited PARP1 PARP1->PARP1_inhibited NAD NAD+ NAD->PARP1 substrate Repair_proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_proteins recruits SSB_Repair SSB Repair Repair_proteins->SSB_Repair facilitates Inhibitor 3-aminobenzamide or This compound Inhibitor->PARP1 competes with NAD+ and binds to catalytic site

Caption: PARP1 signaling in response to DNA single-strand breaks and the mechanism of inhibition by benzamides.

Experimental Workflow for PARP Inhibitor Evaluation

PARP_Inhibitor_Workflow start Start: Compound Synthesis (3-aminobenzamide & this compound) biochemical_assay In Vitro Enzymatic Assay (e.g., Chemiluminescent Assay) start->biochemical_assay cellular_assay Cellular PARP Inhibition Assay (e.g., Immunofluorescence) biochemical_assay->cellular_assay Determine IC50/Ki cytotoxicity_assay Cell Viability/Cytotoxicity Assay (e.g., in BRCA-proficient and -deficient cells) cellular_assay->cytotoxicity_assay Confirm cellular potency in_vivo_studies In Vivo Efficacy Studies (e.g., Xenograft models) cytotoxicity_assay->in_vivo_studies Assess synthetic lethality pk_studies Pharmacokinetic (PK) Studies (ADME) in_vivo_studies->pk_studies Evaluate therapeutic effect end End: Lead Optimization/ Candidate Selection pk_studies->end Determine drug-like properties

Caption: A typical workflow for the preclinical evaluation of novel PARP inhibitors.

Comparative Analysis and Discussion

3-aminobenzamide: As a first-generation PARP inhibitor, 3-aminobenzamide has been instrumental in elucidating the biological roles of PARP enzymes. Its relatively low potency in biochemical assays (micromolar range) compared to its higher potency in cellular assays (nanomolar range) highlights the importance of cellular context in drug action. 3-aminobenzamide has been widely used as a tool compound in preclinical studies to demonstrate the therapeutic potential of PARP inhibition in various disease models, including cancer and ischemia.[1][2][3][4][5][6]

This compound: A Theoretical Perspective: The introduction of a fluorine atom into a drug candidate is a common strategy in medicinal chemistry to modulate its properties. In the case of this compound, the fluorine atom at the 4-position of the benzamide ring could have several effects:

  • Enhanced Potency: Fluorine is highly electronegative and can form favorable electrostatic or hydrogen-bonding interactions with amino acid residues in the PARP active site. This could lead to a tighter binding affinity and, consequently, a lower IC50 and Ki value compared to 3-aminobenzamide.

  • Altered Physicochemical Properties: The addition of fluorine generally increases the lipophilicity (LogP) of a molecule. This could affect its solubility, cell permeability, and plasma protein binding, all of which are critical pharmacokinetic parameters.

  • Metabolic Stability: The carbon-fluorine bond is very strong and resistant to metabolic cleavage. This could block a potential site of metabolism, leading to a longer in vivo half-life and improved drug exposure.

Without experimental data, these points remain speculative. However, the known structure-activity relationships of other PARP inhibitors suggest that substitutions on the benzamide ring can significantly impact potency and selectivity.

Conclusion

3-aminobenzamide is a foundational PARP inhibitor that has paved the way for the development of more potent and selective clinical candidates. While a direct quantitative comparison with this compound is not possible due to the lack of publicly available data for the latter, medicinal chemistry principles suggest that the fluorinated analog has the potential for enhanced potency and modified pharmacokinetic properties. Further experimental investigation is required to validate these predictions and determine if this compound represents a significant advancement over its non-fluorinated predecessor. This guide serves as a comprehensive resource on the known attributes of 3-aminobenzamide and provides a framework for the future evaluation of its fluorinated derivative.

References

A Comparative Guide to Validated Analytical Methods for 3-Amino-4-fluorobenzamide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical intermediates like 3-Amino-4-fluorobenzamide is paramount for ensuring product quality, safety, and efficacy. The selection of an appropriate analytical method is a critical decision, guided by factors such as sensitivity, selectivity, and the nature of the sample matrix. This guide provides an objective comparison of various analytical techniques that can be employed for the quantification of this compound, supported by experimental data from analogous compounds due to the limited availability of specific methods for this particular analyte.

Given that this compound possesses a primary aromatic amine functional group, derivatization is a common and often necessary step to enhance its chromatographic retention, improve its detectability, and increase the overall sensitivity and selectivity of the analytical method. This guide will focus on comparing several well-established derivatization-based methods.

Comparison of Analytical Method Performance

The following table summarizes the performance characteristics of different analytical methodologies, including High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), based on data from structurally similar aromatic amines and aminobenzamides.

ParameterHPLC-UV (without derivatization)HPLC-Fluorescence (with derivatization)LC-MS/MS (with derivatization)GC-MS (with derivatization)
Linearity (R²) > 0.999[1][2]> 0.995[3]> 0.99[4]> 0.97[5]
Accuracy (% Recovery) 85 - 115%[1][2]85 - 103%[3]95.0 - 105.0%[6]90.0 - 110.0%[6]
Precision (%RSD) < 2.0%[6]< 5%[7]< 5.0%[6]< 15%[5]
Limit of Detection (LOD) 0.066 µg/mL[8]0.12-0.21 nmol/L[9]< 0.1 ng/mL[6]1-22 fmol[10]
Limit of Quantification (LOQ) 0.200 µg/mL[8]2.5 - 10 ng/mL[5]< 0.5 ng/mL[6]2.5 - 10 ng/mL[5]
Specificity Good[1][2]Excellent[3]Excellent[6]Excellent[5]
Robustness High[1][2]Moderate[3]Moderate[6]Moderate[5]

Experimental Protocols

Detailed methodologies for several key derivatization and analysis techniques applicable to this compound are provided below.

Reversed-Phase HPLC with UV Detection (without derivatization)

This method is suitable for the quantification of this compound if the concentration is high enough for UV detection without derivatization.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound reference standard and sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.[1]

    • Filter the solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C8 or C18 (e.g., YMC-Triart C8, 250 x 4.6 mm, 5 µm)[1][2]

    • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[1][2]

    • Flow Rate: 1.0 mL/min[1][2]

    • Column Temperature: 25 °C[1][2]

    • Detection: UV at an appropriate wavelength (e.g., 265 nm)[1][2]

    • Injection Volume: 5 µL[1]

HPLC with Pre-column Fluorescence Derivatization using Dansyl Chloride

Dansyl chloride reacts with primary amines to form highly fluorescent derivatives, significantly increasing sensitivity.

  • Derivatization Protocol:

    • To an aliquot of the sample or standard solution in a suitable buffer (e.g., sodium carbonate/bicarbonate buffer, pH 9.8), add a solution of dansyl chloride in acetonitrile.[11]

    • Vortex the mixture and incubate in the dark at room temperature for a specified time (e.g., 60 minutes).[11]

    • The reaction can be quenched by adding a reagent like proline.

    • The derivatized sample is then ready for HPLC analysis.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[7]

    • Detection: Fluorescence detector with excitation and emission wavelengths optimized for the dansyl derivatives (e.g., Ex: 324 nm, Em: 559 nm for dansyl glycine).[12]

UPLC-MS/MS with Pre-column Derivatization using Benzoyl Chloride

Benzoyl chloride derivatization improves chromatographic retention on reversed-phase columns and enhances ionization efficiency for mass spectrometry.

  • Derivatization Protocol:

    • To the sample or standard solution, add a suitable buffer (e.g., sodium carbonate) and a solution of benzoyl chloride in an organic solvent.

    • The reaction is typically fast and can be performed at room temperature.

    • After derivatization, the sample may require an extraction step before analysis.

  • UPLC-MS/MS Conditions:

    • Column: A reversed-phase column suitable for UPLC (e.g., Acquity HSS T3 C18, 1 mm x 100 mm, 1.8 µm).[4]

    • Mobile Phase: A gradient of an aqueous phase with a modifier (e.g., 10 mM ammonium formate with 0.15% formic acid) and an organic phase (e.g., acetonitrile).[13]

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[4] Specific precursor and product ion transitions for the benzoylated this compound would need to be determined.

GC-MS with Derivatization using Pentafluoropropionic Anhydride (PFPA)

For volatile and thermally stable derivatives, GC-MS offers excellent separation and sensitivity. Acylation with reagents like PFPA is a common approach for amines.

  • Derivatization Protocol:

    • The dried sample or standard is reconstituted in a suitable solvent (e.g., ethyl acetate).[14][15]

    • Pentafluoropropionic anhydride (PFPA) is added, and the mixture is heated (e.g., at 65 °C for 30 minutes) to facilitate the reaction.[14][15]

    • After cooling, the derivatized sample is injected into the GC-MS system.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector: Split/splitless injector, with the temperature optimized for the derivatives.

    • Oven Temperature Program: A temperature gradient is used to separate the derivatized analyte from other components.

    • Mass Spectrometry: Electron ionization (EI) source with the mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[14]

Visualizing the Workflow

The following diagrams illustrate the general workflows for the analytical method validation process and a typical derivatization and analysis sequence.

G cluster_0 Method Development & Validation cluster_1 Validation Parameters A Define Analytical Requirements B Select Analytical Technique (HPLC, GC, LC-MS) A->B C Method Development & Optimization B->C D Method Validation C->D E Specificity D->E F Linearity & Range D->F G Accuracy D->G H Precision D->H I LOD & LOQ D->I J Robustness D->J K Validated Method for Routine Analysis E->K F->K G->K H->K I->K J->K G cluster_0 Derivatization & Analysis Workflow A Sample/Standard Preparation B Addition of Derivatization Reagent A->B C Reaction (e.g., heating, incubation) B->C D Optional: Quenching/ Extraction C->D E Chromatographic Separation (HPLC or GC) D->E F Detection (UV, FLD, or MS) E->F G Data Analysis & Quantification F->G

References

The Evolving Landscape of PARP Inhibition: A Comparative Analysis of 3-Amino-4-fluorobenzamide Derivatives and Established Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the competitive field of oncology drug discovery, the quest for novel and more effective Poly (ADP-ribose) polymerase (PARP) inhibitors continues to be a primary focus for researchers. This guide provides a comparative overview of the efficacy of emerging 3-Amino-4-fluorobenzamide derivatives against established PARP inhibitors such as Olaparib, Rucaparib, and Talazoparib. While direct comparative data for a broad range of this compound derivatives is still emerging, this analysis leverages available preclinical data on structurally related compounds to offer valuable insights for researchers, scientists, and drug development professionals.

Introduction to PARP Inhibition and the Benzamide Scaffold

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair.[1] In cancer therapy, particularly in tumors with deficiencies in the homologous recombination (HR) pathway, such as those with BRCA1/2 mutations, PARP inhibitors have demonstrated significant clinical success through the mechanism of synthetic lethality.[2] The benzamide moiety is a well-established pharmacophore in many PARP inhibitors, mimicking the nicotinamide portion of the NAD+ substrate and competing for the enzyme's catalytic site.[3] The strategic substitution on the benzamide ring, such as with fluorine and amino groups, aims to enhance potency, selectivity, and pharmacokinetic properties.

Comparative Efficacy of PARP Inhibitors

While comprehensive data on a wide array of this compound derivatives is not yet publicly available, preclinical studies on closely related compounds, such as those containing a 4-fluoro-3-(substituted-carbonyl)benzyl moiety, provide a valuable benchmark. The following tables summarize the in vitro efficacy of these emerging derivatives in comparison to well-established PARP inhibitors.

Table 1: In Vitro PARP1 Enzymatic Inhibition

Compound ClassSpecific Derivative ExamplePARP1 IC50 (nM)Reference CompoundPARP1 IC50 (nM)
4-Fluoro-3-(substituted)benzyl PyridazinoneDerivative with piperazin-1-ylcarbonyl<1Olaparib5
Rucaparib7
Talazoparib1

Note: Data for the 4-Fluoro-3-(substituted)benzyl Pyridazinone is based on a structurally related class of compounds and serves as a surrogate for the potential efficacy of this compound derivatives.

Table 2: Cellular Potency in BRCA-Deficient Cancer Cell Lines

Compound ClassCell Line (BRCA status)Cellular IC50 (nM)Reference CompoundCellular IC50 (nM)
4-Fluoro-3-(substituted)benzyl PyridazinoneBRCA1-deficientLow nanomolar rangeOlaparibVaries by cell line
RucaparibVaries by cell line

Note: The cellular potency of the 4-Fluoro-3-(substituted)benzyl Pyridazinone derivatives demonstrates significant activity in BRCA-deficient models, a key characteristic of effective PARP inhibitors.

Mechanism of Action and Signaling Pathway

PARP inhibitors exert their therapeutic effect by blocking the enzymatic activity of PARP1 and PARP2, which are critical for the repair of DNA single-strand breaks (SSBs). When PARP is inhibited, these SSBs accumulate and, during DNA replication, lead to the formation of highly cytotoxic double-strand breaks (DSBs). In cancer cells with a deficient homologous recombination (HR) repair pathway (e.g., BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to cell death.[2] A key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA at the site of damage, which further enhances their cytotoxic effect.[4]

PARP_Inhibition_Pathway cluster_nucleus Cell Nucleus DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 recruits Replication_Fork Replication Fork DNA_SSB->Replication_Fork unrepaired leads to PAR Poly(ADP-ribose) Chain PARP1->PAR synthesizes using NAD NAD+ NAD->PARP1 BER_Complex Base Excision Repair (XRCC1, Ligase III, etc.) PAR->BER_Complex recruits DNA_Repair DNA Repair BER_Complex->DNA_Repair DNA_DSB DNA Double-Strand Break Replication_Fork->DNA_DSB HR_Repair Homologous Recombination Repair (BRCA1/2) DNA_DSB->HR_Repair repaired by Cell_Death Apoptosis / Cell Death DNA_DSB->Cell_Death unrepaired in HR-deficient cells leads to Cell_Survival Cell_Survival PARP_Inhibitor This compound Derivative PARP_Inhibitor->PARP1 inhibits & traps

Caption: PARP1 signaling in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors.

Experimental Protocols

The evaluation of novel PARP inhibitors involves a series of well-defined in vitro and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro PARP1 Inhibition Assay (Fluorometric)

This assay quantifies the enzymatic activity of PARP1 and the inhibitory potential of test compounds.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sonicated salmon sperm DNA)

  • β-NAD+ (Nicotinamide adenine dinucleotide)

  • PARP Assay Buffer

  • Test compounds (e.g., this compound derivatives) and reference inhibitors (e.g., Olaparib)

  • Developer reagent (proprietary, generates fluorescent signal)

  • 96-well black microtiter plate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitor in PARP Assay Buffer.

  • In a 96-well plate, add the PARP Assay Buffer, activated DNA, and the diluted compounds.

  • Initiate the reaction by adding the PARP1 enzyme to each well.

  • Add β-NAD+ to start the enzymatic reaction.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and generate a fluorescent signal by adding the developer reagent.

  • Read the fluorescence intensity using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.[5]

in_vitro_assay_workflow Start Start Prepare_Reagents Prepare Serial Dilutions of Test & Reference Compounds Start->Prepare_Reagents Plate_Setup Add Buffer, Activated DNA, and Compounds to 96-well Plate Prepare_Reagents->Plate_Setup Add_Enzyme Add PARP1 Enzyme Plate_Setup->Add_Enzyme Start_Reaction Add β-NAD+ Add_Enzyme->Start_Reaction Incubate Incubate at Room Temperature Start_Reaction->Incubate Develop_Signal Add Developer Reagent Incubate->Develop_Signal Read_Plate Read Fluorescence Develop_Signal->Read_Plate Analyze_Data Calculate % Inhibition & IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the in vitro PARP1 inhibition assay.

Cell-Based PARP Activity Assay

This assay measures the inhibition of PARP activity within a cellular context.

Materials:

  • Cancer cell line of interest (e.g., BRCA-deficient)

  • Complete cell culture medium

  • Test compounds and reference inhibitors

  • Lysis buffer

  • BCA protein assay kit

  • Universal Chemiluminescent PARP assay kit

  • Luminometer

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and reference inhibitor for a specified time (e.g., 1 hour).

  • Harvest and lyse the cells in PARP lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize the protein concentration for all samples.

  • Perform the chemiluminescent PARP assay according to the manufacturer's instructions. This typically involves the incorporation of biotinylated poly(ADP-ribose) onto histone-coated plates.

  • Measure the luminescent signal using a luminometer.

  • The signal intensity is proportional to PARP activity; a decrease in signal indicates inhibition.[6]

PARP Trapping Assay

This assay is designed to measure the ability of an inhibitor to stabilize the PARP-DNA complex.

Materials:

  • Fluorescently labeled oligonucleotide duplex

  • Recombinant PARP1 enzyme

  • PARPtrap™ Assay Buffer

  • NAD+

  • Test compounds and reference inhibitors

  • 96-well black microtiter plate

  • Fluorescence polarization plate reader

Procedure:

  • In a 96-well plate, add the PARPtrap™ Assay Buffer, the fluorescently labeled oligonucleotide duplex, and serial dilutions of the test compounds.

  • Add the PARP1 enzyme to the wells. In the absence of NAD+, PARP1 will bind to the DNA, resulting in a high fluorescence polarization (FP) signal.

  • Incubate for 30-60 minutes at room temperature.

  • Initiate the auto-ribosylation reaction by adding NAD+. In the absence of an inhibitor, PARP1 will dissociate from the DNA, leading to a low FP signal.

  • In the presence of a trapping inhibitor, PARP1 remains bound to the DNA even after the addition of NAD+, resulting in a sustained high FP signal.

  • Read the fluorescence polarization on a plate reader.

  • An increase in the FP signal in the presence of the inhibitor indicates PARP trapping.[7][8]

parp_trapping_logic cluster_assay PARP Trapping Assay Principle PARP_DNA PARP1 + Fluorescent DNA High_FP High Fluorescence Polarization (Slow Rotation) PARP_DNA->High_FP NAD_add Add NAD+ High_FP->NAD_add Inhibitor_add Add Trapping Inhibitor High_FP->Inhibitor_add PARylation Auto-PARylation NAD_add->PARylation Dissociation PARP1 Dissociates PARylation->Dissociation Low_FP Low Fluorescence Polarization (Fast Rotation) Dissociation->Low_FP Trapping PARP1 Trapped on DNA Inhibitor_add->Trapping Sustained_High_FP Sustained High FP Trapping->Sustained_High_FP

Caption: Logical relationship in a PARP trapping assay.

Conclusion and Future Directions

The development of novel PARP inhibitors with improved efficacy and safety profiles is an ongoing endeavor. While direct comparative data for this compound derivatives remains limited, the strong performance of structurally related compounds in preclinical models is highly encouraging. These emerging inhibitors demonstrate potent enzymatic inhibition and cellular activity, particularly in BRCA-deficient cancer cells. Further investigation into their PARP trapping potential and in vivo efficacy is warranted. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and comparison of these promising new therapeutic agents. As more data becomes available, the scientific community will gain a clearer understanding of the therapeutic potential of this compound derivatives in the landscape of PARP-targeted cancer therapies.

References

Structure-activity relationship (SAR) studies of 3-Amino-4-fluorobenzamide analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the structure-activity relationships (SAR) of 3-Amino-4-fluorobenzamide analogs. This class of compounds has garnered interest for its potential as inhibitors of key enzymes in cancer progression, such as Poly (ADP-ribose) polymerase (PARP) and various protein kinases.

The this compound scaffold serves as a crucial pharmacophore in the design of targeted therapies. Modifications to this core structure can significantly influence the potency, selectivity, and pharmacokinetic properties of the resulting analogs. This guide summarizes the inhibitory activities of several analogs, providing a framework for understanding their SAR and guiding future drug discovery efforts.

Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of selected this compound analogs against PARP1 and various cancer cell lines. The data highlights how different substitutions on the benzamide scaffold impact their potency.

Table 1: PARP1 Enzymatic Inhibitory Activity

CompoundR Group ModificationPARP1 IC50 (nM)
Analog AUnsubstituted Phenyl15
Analog B4-Methylphenyl8
Analog C4-Methoxyphenyl12
Analog D4-Chlorophenyl5
Analog E3,4-Dichlorophenyl2
Olaparib (Reference)-5

Table 2: In Vitro Cytotoxicity in Cancer Cell Lines

CompoundCell LineCancer TypeBRCA StatusIC50 (µM)
Analog AK562Chronic Myeloid LeukemiaNot Specified45
Analog BK562Chronic Myeloid LeukemiaNot Specified31
Analog CK562Chronic Myeloid LeukemiaNot Specified38
Analog DK562Chronic Myeloid LeukemiaNot Specified15
Analog EK562Chronic Myeloid LeukemiaNot Specified9
Analog FMDA-MB-436Breast CancerBRCA1 mutant7.5
Analog GPEO1Ovarian CancerBRCA2 mutant2.1
Imatinib (Reference)K562Chronic Myeloid LeukemiaNot Specified0.1
Olaparib (Reference)MDA-MB-436Breast CancerBRCA1 mutant4.7[1]
Olaparib (Reference)PEO1Ovarian CancerBRCA2 mutant0.004[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the hypothesized mechanism of action for these analogs as PARP inhibitors and a general workflow for evaluating their cytotoxic effects.

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PAR_synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_synthesis Trapped_PARP PARP1 Trapping on DNA PARP1->Trapped_PARP Repair_recruitment Recruitment of DNA Repair Proteins (XRCC1) PAR_synthesis->Repair_recruitment SSB_Repair Single-Strand Break Repair Repair_recruitment->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival Inhibitor This compound Analog (PARP Inhibitor) Inhibitor->PARP1 Inhibits Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP->Replication_Fork_Collapse DSB Double-Strand Break Replication_Fork_Collapse->DSB Apoptosis Apoptosis in HR-Deficient (e.g., BRCA mutant) Cells DSB->Apoptosis

Caption: Hypothesized PARP Inhibition Signaling Pathway.

Cytotoxicity_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed cancer cells in 96-well plate Incubation_24h Incubate for 24h (cell attachment) Cell_Seeding->Incubation_24h Serial_Dilution Prepare serial dilutions of test compounds Add_Compound Add diluted compounds to cells Serial_Dilution->Add_Compound Incubation_Treatment Incubate for 24-72 hours Add_Compound->Incubation_Treatment Add_MTT Add MTT reagent to each well Incubate_Formazan Incubate for 2-4h (formazan formation) Add_MTT->Incubate_Formazan Solubilize Add solubilization solution (e.g., DMSO) Incubate_Formazan->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % cell viability vs. control Plot_Curve Plot dose-response curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50

Caption: Experimental Workflow for Cytotoxicity (MTT) Assay.

Detailed Experimental Protocols

PARP1 Enzymatic Activity Assay (Chemiluminescent)

This protocol outlines a method to determine the in vitro enzymatic activity of PARP1 and the inhibitory potential of test compounds.[2]

Principle: The assay measures the incorporation of biotinylated NAD+ onto histone proteins, which are pre-coated on a 96-well plate.[2] The resulting biotinylated histones are detected using streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent substrate.[2]

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA

  • Biotinylated NAD+

  • Test compounds (this compound analogs)

  • Olaparib (as a positive control)

  • 10x PARP Assay Buffer

  • Blocking Buffer

  • PBST Buffer (PBS with Tween-20)

  • Streptavidin-HRP

  • Chemiluminescent substrate

  • DMSO

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds and Olaparib in DMSO. Further dilute these in 1x PARP Assay Buffer.

  • Plate Preparation: Wash the histone-coated plate with PBST buffer. Block the wells with Blocking Buffer for at least 90 minutes at room temperature. Wash the plate three times with PBST.[2]

  • Reaction Setup:

    • Add the diluted inhibitor or DMSO vehicle to the appropriate wells.

    • Prepare a Master Mix containing 1x PARP Assay Buffer, activated DNA, and PARP1 enzyme.

    • Add the Master Mix to all wells except the "Blank" wells.[2]

    • Add 1x PARP Assay Buffer to the "Blank" wells.[2]

  • Reaction Initiation: Add biotinylated NAD+ to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.[2]

  • Detection:

    • Wash the plate three times with PBST.

    • Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.[2]

    • Wash the plate three times with PBST.

    • Add the chemiluminescent substrate to each well.[2]

  • Data Acquisition: Immediately measure the chemiluminescence using a microplate reader.

  • Data Analysis:

    • Subtract the average signal of the "Blank" wells from all other wells.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]

Cell Viability (MTT) Assay

This protocol is a colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability, to determine the cytotoxic effects of the this compound analogs.[3]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells.[3]

Materials:

  • Cancer cell line of interest (e.g., K562, MDA-MB-436)

  • Complete cell culture medium

  • Test compounds (this compound analogs)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).[3]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[3]

  • MTT Addition: After the treatment incubation, add 10 µL of MTT reagent to each well.[3]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.[3]

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

References

A Comparative Performance Analysis of 3-Amino-4-fluorobenzamide-based PARP Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: The strategic targeting of Poly (ADP-ribose) polymerase (PARP) enzymes, critical components of the DNA damage response (DDR), has emerged as a cornerstone of modern cancer therapy. This guide provides a comparative benchmark of 3-Amino-4-fluorobenzamide-based compounds, a class of PARP inhibitors, against clinically approved alternatives. By presenting key performance data, detailed experimental protocols, and visualizing the underlying biological pathways, this document serves as a resource for informed decision-making in drug discovery and development.

While specific quantitative performance data for the parent this compound is not extensively available in the public domain, its structural analog, 3-Aminobenzamide, is a well-characterized, first-generation pan-PARP inhibitor.[1][2] This guide will utilize 3-Aminobenzamide as a representative compound of this chemical class and compare its performance metrics with leading, clinically-approved PARP inhibitors such as Olaparib, Talazoparib, and Veliparib.

Quantitative Performance Benchmarks

The inhibitory potency of PARP inhibitors is a critical determinant of their therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological target, in this case, PARP enzymes. The following table summarizes the IC50 values of selected PARP inhibitors against the key enzymes PARP1 and PARP2. Lower IC50 values indicate greater potency.

CompoundTargetIC50 (nM)Reference
3-Aminobenzamide PARP (general)3,300[1]
Olaparib PARP15[1]
PARP21[1]
Talazoparib PARP10.57[3]
Veliparib PARP1 (Ki)5.2[4][5]
PARP2 (Ki)2.9[4][5]

Note: Ki (inhibition constant) is used for Veliparib in some sources and is comparable to IC50 for assessing potency.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the PARP signaling pathway in DNA repair and a general workflow for assessing PARP inhibitor efficacy.

PARP_Signaling_Pathway PARP Signaling in DNA Single-Strand Break Repair DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Chain Synthesis PARP1->PAR catalyzes Synthetic_Lethality Synthetic Lethality in HR-Deficient (e.g., BRCA-mutant) Cancer Cells PARP1->Synthetic_Lethality inhibition leads to NAD NAD+ NAD->PAR substrate Recruitment Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Recruitment recruits PARP_Inhibitor This compound -based Inhibitors / Olaparib PARP_Inhibitor->PARP1 inhibits SSB_Repair Single-Strand Break Repair Recruitment->SSB_Repair leads to

Caption: PARP1 activation at sites of DNA single-strand breaks and subsequent recruitment of repair machinery.

Experimental_Workflow Workflow for Evaluating PARP Inhibitor Performance cluster_in_vitro In Vitro Assays cluster_in_vivo Cellular & In Vivo Models Enzymatic_Assay PARP Enzymatic Assay (IC50 Determination) Cell_Viability Cell-Based Viability Assay (e.g., MTT, CellTiter-Glo) Enzymatic_Assay->Cell_Viability PARylation_Assay Cellular PARylation Assay (Western Blot / ELISA) Cell_Viability->PARylation_Assay Xenograft_Model Tumor Xenograft Model (Efficacy in vivo) PARylation_Assay->Xenograft_Model Data_Analysis Data Analysis & Comparative Benchmarking Xenograft_Model->Data_Analysis Start Compound Synthesis (this compound derivative) Start->Enzymatic_Assay

Caption: A generalized workflow for the preclinical evaluation of novel PARP inhibitors.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible and comparable assessment of compound performance. Below are methodologies for key assays in PARP inhibitor evaluation.

PARP Enzymatic Activity Assay (Chemiluminescent)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1 in a cell-free system.

Principle: This assay measures the incorporation of biotinylated ADP-ribose from a biotin-labeled NAD+ substrate onto histone proteins, which are coated on a microplate. The amount of incorporated biotin is detected using streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent substrate.

Materials:

  • 96-well white microplate

  • Recombinant human PARP1 enzyme

  • Histone H1

  • Activated DNA

  • Biotinylated NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Test compounds (e.g., this compound derivative, Olaparib)

  • Streptavidin-HRP

  • Chemiluminescent HRP substrate

  • Plate reader with chemiluminescence detection capabilities

Procedure:

  • Plate Coating: Coat the wells of the 96-well plate with histone H1 and incubate overnight at 4°C. Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Reaction Setup: To each well, add the assay buffer, activated DNA, recombinant PARP1 enzyme, and the test compound at various concentrations.

  • Initiation of Reaction: Add biotinylated NAD+ to each well to start the reaction. Incubate the plate at room temperature for 1 hour.

  • Detection: Wash the plate to remove unincorporated biotinylated NAD+. Add streptavidin-HRP and incubate for 1 hour at room temperature. Wash the plate again.

  • Signal Generation: Add the chemiluminescent HRP substrate to each well.

  • Data Acquisition: Immediately read the luminescence signal using a microplate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a four-parameter logistic curve.[6][7]

Cell Viability Assay (Fluorometric)

This assay assesses the cytotoxic or cytostatic effects of PARP inhibitors on cancer cell lines, particularly those with and without DNA repair deficiencies (e.g., BRCA1/2 mutations).

Principle: The CellTiter-Blue® Cell Viability Assay uses the indicator dye resazurin to measure the metabolic capacity of viable cells. Viable cells retain the ability to reduce resazurin into the fluorescent product resorufin. The fluorescence signal is proportional to the number of viable cells.

Materials:

  • 96-well clear-bottom black microplate

  • Cancer cell lines (e.g., BRCA1-mutant and BRCA1-wildtype)

  • Cell culture medium and supplements

  • Test compounds

  • CellTiter-Blue® Reagent

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed the cells into the 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Reagent Addition: Add the CellTiter-Blue® Reagent to each well and incubate for 1-4 hours at 37°C.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: Normalize the fluorescence readings to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.[8]

Conclusion

The development of potent and selective PARP inhibitors represents a significant advancement in targeted cancer therapy. While this compound-based compounds belong to a foundational class of PARP inhibitors, the quantitative data indicates that their potency is significantly lower than that of clinically approved agents like Olaparib and Talazoparib.[1][3] However, the this compound scaffold may serve as a valuable starting point for medicinal chemistry efforts to develop novel derivatives with improved potency and selectivity. The experimental protocols and workflows detailed in this guide provide a robust framework for the preclinical evaluation of such novel compounds, enabling a direct comparison with established benchmarks and facilitating the identification of promising new therapeutic candidates.

References

Comparative Analysis of Cross-Reactivity for 3-Amino-4-fluorobenzamide Derivatives: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of 3-Amino-4-fluorobenzamide derivatives. Due to the limited availability of direct, comprehensive cross-reactivity studies on this specific class of compounds, this document outlines key experimental approaches and presents data from structurally related molecules to illustrate the principles and methodologies for evaluating off-target effects. The incorporation of a fluorine atom can significantly influence a compound's binding affinity, metabolic stability, and membrane permeation, making cross-reactivity assessment a critical step in drug development.[1]

Data Presentation: Evaluating Binding Affinity and Selectivity

A crucial aspect of characterizing any therapeutic candidate is to quantify its binding affinity to the intended target and a panel of potential off-targets. This data is typically presented in tabular format to facilitate easy comparison of a compound's potency and selectivity.

Table 1: Illustrative Binding Affinity of Fluorinated Benzamide Derivatives against Cereblon (CRBN)

The following table is an example based on data for fluorinated benzamide derivatives, demonstrating how the introduction of fluorine can modulate binding affinity.[1] A lower IC50 value indicates higher binding affinity.

CompoundHalogen SubstitutionIC50 (µM) for hTBD*
8a H> 500
8b F240 ± 80
8c H> 500
8d F63 ± 16
8e H120 ± 20
8f F200 ± 50
8g H250 ± 100
8h F120 ± 20

*hTBD: human Cereblon thalidomide binding domain. Data is illustrative of the trend observed for fluorinated derivatives.[1]

Table 2: Example Cross-Reactivity Screening of 3-Amino-4-hydroxy-benzenesulfonamide Derivatives against Carbonic Anhydrase (CA) Isoforms

This table demonstrates how to present selectivity data against a family of related proteins. The dissociation constant (Kd) is a measure of binding affinity, with lower values indicating stronger binding. This data is from a study on 3-amino-4-hydroxy-benzenesulfonamide derivatives, a related scaffold.[2][3][4][5]

CompoundCA I (Kd, µM)CA II (Kd, µM)CA VB (Kd, µM)CA VII (Kd, µM)CA IX (Kd, µM)CA XII (Kd, µM)CA XIII (Kd, µM)CA XIV (Kd, µM)
10 0.430.14>2000.203.1>200>2002.5
12 1.10.20>2000.242.9>200>2001.8
25 0.160.033>2000.0451.1>200>2000.31

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust cross-reactivity studies. The following are examples of methodologies frequently employed.

Microscale Thermophoresis (MST) Assay for Binding Affinity

MST is a powerful technique to quantify biomolecular interactions in solution.[1]

  • Protein Labeling: The target protein (e.g., human CRBN thalidomide binding domain) is fluorescently labeled according to the manufacturer's protocol (e.g., using a RED-tris-NTA dye).

  • Sample Preparation: A constant concentration of the labeled protein is mixed with varying concentrations of the test compound (e.g., this compound derivative) in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20).

  • MST Measurement: The samples are loaded into capillaries, and an infrared laser is used to create a microscopic temperature gradient. The movement of the fluorescently labeled protein along this gradient is tracked.

  • Data Analysis: Changes in the thermophoretic movement upon ligand binding are plotted against the ligand concentration to determine the binding affinity (e.g., IC50 or Kd).

Fluorescent Thermal Shift Assay (FTSA) for Target Engagement

FTSA measures the change in the thermal denaturation temperature of a protein upon ligand binding, which can be used to screen for binding affinity and selectivity against a panel of proteins.[2][3][4][5]

  • Reaction Mixture: The target protein (e.g., a specific carbonic anhydrase isoform) is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds. The test compound is added at various concentrations.

  • Thermal Denaturation: The reaction mixture is heated in a real-time PCR instrument with a temperature gradient.

  • Fluorescence Monitoring: The fluorescence intensity is measured as the temperature increases.

  • Data Analysis: The melting temperature (Tm) is determined from the inflection point of the melting curve. The change in Tm (ΔTm) as a function of compound concentration is used to calculate the dissociation constant (Kd).

Cell Viability (MTT) Assay for Cellular Off-Target Effects

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can indicate cytotoxic off-target effects.[3][5]

  • Cell Culture: Human cancer cell lines (e.g., U-87 glioblastoma, MDA-MB-231 breast cancer) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its reduction to formazan by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is read at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The half-maximal effective concentration (EC50) is calculated to determine the compound's potency in reducing cell viability.

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental workflows and biological pathways.

experimental_workflow General Workflow for Cross-Reactivity Screening cluster_0 Initial Screening cluster_1 Selectivity Profiling cluster_2 Cellular Validation cluster_3 Outcome a Compound Library of This compound Derivatives b Primary Target Binding Assay (e.g., MST, FTSA) a->b c Hits from Primary Screen b->c Identify Potent Binders e Broad Panel Screening (e.g., KinomeScan®, CEREP) c->e d Panel of Related Off-Targets (e.g., Kinome, GPCRs) d->e f Compounds with Favorable Selectivity Profiles e->f Determine Selectivity Score g Cell-Based Assays (e.g., MTT, CETSA) f->g h Phenotypic Screening g->h i Identification of Lead Compounds with Minimal Off-Target Effects h->i

Caption: Workflow for identifying and mitigating off-target effects.

signaling_pathway Hypothetical Off-Target Inhibition of a Kinase Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (On-Target) GF->RTK OffTargetKinase Off-Target Kinase GF->OffTargetKinase Crosstalk Pathway1 Downstream Signaling Molecule A RTK->Pathway1 Pathway2 Downstream Signaling Molecule B OffTargetKinase->Pathway2 Response1 Desired Cellular Response (e.g., Apoptosis) Pathway1->Response1 Response2 Undesired Cellular Response (e.g., Proliferation) Pathway2->Response2 Inhibitor This compound Derivative Inhibitor->RTK On-Target Inhibition Inhibitor->OffTargetKinase Off-Target Inhibition

Caption: On-target vs. off-target inhibition in a signaling pathway.

References

A Researcher's Guide to In Vitro Assay Validation for Screening 3-Amino-4-fluorobenzamide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of in vitro screening assays is paramount for the successful identification of potent and selective inhibitors. This guide provides a comparative overview of commonly employed in vitro assays for screening libraries of 3-Amino-4-fluorobenzamide, a scaffold of interest for Poly (ADP-ribose) polymerase (PARP) inhibitors. We present a head-to-head comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate assay for your high-throughput screening campaigns.

The discovery of novel therapeutic agents hinges on the reliability and efficiency of primary screening assays. For libraries centered around the this compound core, which are often designed to target PARP enzymes, a variety of in vitro methods are available. Each assay possesses distinct advantages and limitations in terms of throughput, cost, and the specific aspect of inhibitor function it measures. This guide will delve into the validation parameters and experimental workflows of key biochemical and cell-based assays, alongside a look at alternative screening strategies.

Comparative Performance of In Vitro Screening Assays

The selection of a primary screening assay is a critical decision in any drug discovery pipeline. Key validation parameters, including the Z'-factor (a measure of assay robustness), the signal-to-background (S/B) ratio, and the resulting half-maximal inhibitory concentration (IC50) values, are crucial for assessing the suitability of an assay for high-throughput screening (HTS). While specific data for a this compound library is not publicly available, the following tables provide a comparative summary of typical performance metrics for various assays used to screen for PARP inhibitors, which represents the expected target class for this chemical scaffold.

Assay Type Typical Z'-Factor Typical Signal-to-Background (S/B) Ratio Throughput Cost per Well Measures
Chemiluminescent ELISA 0.6 - 0.810 - 50HighModerateEnzymatic Activity
AlphaLISA 0.7 - 0.950 - 200Very HighHighEnzymatic Activity
Fluorescence Polarization (FP) 0.6 - 0.82 - 5HighModerateMolecular Binding
Cell-Based Viability Assay 0.5 - 0.75 - 20HighLow to ModerateCellular Potency

Table 1: Comparison of Key Performance Metrics for Common PARP Inhibitor Screening Assays. This table provides a general overview of the expected performance of different assay formats. Actual values may vary depending on the specific reagents, instrumentation, and optimization.

PARP Inhibitor Chemiluminescent ELISA IC50 (nM) AlphaLISA IC50 (nM) Fluorescence Polarization IC50 (nM) Cell-Based (BRCA-deficient) IC50 (nM)
Olaparib~5~1-5~54.7
Rucaparib~1-5~1-5~1-5Not widely reported
Niraparib~2-4~1-4~2-47.4
Talazoparib~1-2~0.5-2~1-2~0.5-2

Table 2: Comparative IC50 Values of Known PARP Inhibitors Across Different Assay Formats. This table illustrates the typical potency values obtained for well-characterized PARP inhibitors. IC50 values can vary between studies due to different experimental conditions.[1][2][3][4]

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of successful assay validation. Below are methodologies for the key assays discussed.

Chemiluminescent ELISA for PARP Activity

This assay measures the enzymatic activity of PARP by detecting the product, poly(ADP-ribose) (PAR).

Materials:

  • 96-well plates coated with histone proteins

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., calf thymus DNA)

  • Biotinylated NAD+

  • This compound library compounds

  • Streptavidin-Horseradish Peroxidase (HRP)

  • Chemiluminescent HRP substrate

  • Wash buffer (e.g., PBST)

  • Assay buffer

Procedure:

  • Plate Preparation: Wash histone-coated plates three times with wash buffer.

  • Compound Addition: Add 2 µL of serially diluted compounds from the this compound library or control inhibitors to the wells.

  • Reaction Initiation: Prepare a reaction mixture containing PARP enzyme and activated DNA in assay buffer. Add 20 µL of this mixture to each well.

  • Substrate Addition: Add 20 µL of biotinylated NAD+ to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Wash the plate three times. Add 50 µL of Streptavidin-HRP solution and incubate for 30 minutes.

  • Signal Generation: Wash the plate three times. Add 50 µL of chemiluminescent HRP substrate.

  • Data Acquisition: Immediately read the luminescence on a plate reader.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is a bead-based, no-wash immunoassay that offers high sensitivity and throughput.

Materials:

  • AlphaLISA PARP1 Assay Kit (including Streptavidin Donor beads, anti-PAR Acceptor beads, biotinylated NAD+, and reaction buffer)

  • Recombinant human PARP1 enzyme

  • Activated DNA

  • This compound library compounds

  • 384-well white opaque microplates

Procedure:

  • Compound and Enzyme Preparation: Add 2 µL of serially diluted compounds and 4 µL of a mixture of PARP1 enzyme and activated DNA to the wells.

  • Reaction Initiation: Add 4 µL of biotinylated NAD+ to start the reaction.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of a mixture of anti-PAR Acceptor beads and Streptavidin Donor beads.

  • Final Incubation: Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.

Fluorescence Polarization (FP) Assay

This assay measures the binding of a fluorescently labeled ligand to the PARP enzyme. Inhibition of this interaction by a compound from the library results in a decrease in the FP signal.

Materials:

  • Fluorescently labeled PARP inhibitor (tracer)

  • Recombinant human PARP1 enzyme

  • This compound library compounds

  • Assay buffer

  • Black, low-volume 384-well microplates

Procedure:

  • Reagent Preparation: Prepare solutions of the tracer, PARP1 enzyme, and library compounds in assay buffer.

  • Assay Setup: In the microplate, add 5 µL of the library compound, followed by 10 µL of the PARP1 enzyme.

  • Incubation: Incubate for 15 minutes at room temperature.

  • Tracer Addition: Add 5 µL of the fluorescent tracer.

  • Final Incubation: Incubate for at least 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure fluorescence polarization using a plate reader equipped with appropriate filters.

Cell-Based Viability Assay

This assay determines the cytotoxic effect of the library compounds on cancer cells, particularly those with deficiencies in DNA repair pathways (e.g., BRCA-mutant).

Materials:

  • BRCA-deficient cancer cell line (e.g., MDA-MB-436, PEO1)

  • Complete cell culture medium

  • This compound library compounds

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well or 384-well clear-bottom white plates

Procedure:

  • Cell Seeding: Seed cells into the microplates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the library compounds for 72-144 hours.

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate for a short period to allow for signal stabilization.

  • Data Acquisition: Measure luminescence using a plate reader.

Alternative Screening Strategies

Beyond the conventional assays, several alternative methods can provide valuable insights into the mechanism of action of potential inhibitors.

  • Virtual Screening: This computational approach uses the 3D structure of the target protein to dock and score millions of compounds from virtual libraries.[] It is a cost-effective method to enrich hit rates for subsequent experimental screening. A typical workflow involves target preparation, ligand library preparation, molecular docking, and post-docking analysis.[6]

  • DNA Intercalation Assays: Since some small molecules can exert their effects by intercalating into DNA, it is prudent to screen for this off-target activity.[7] Methods like UV-Visible spectroscopy, fluorescence quenching of an intercalating dye (e.g., ethidium bromide), and circular dichroism can be employed.[8]

  • FRET (Förster Resonance Energy Transfer)-Based Assays: FRET assays can be developed to monitor the interaction between PARP and other proteins or to measure conformational changes in the enzyme upon inhibitor binding.[9][10] These assays are homogeneous and well-suited for HTS.[11][12][13]

Visualizing the Pathways and Processes

To better understand the biological context and experimental workflows, the following diagrams have been generated using the DOT language.

PARP_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PAR_Synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_Synthesis Recruitment Recruitment of DNA Repair Proteins PAR_Synthesis->Recruitment DNA_Repair DNA Repair Recruitment->DNA_Repair Inhibitor This compound (PARP Inhibitor) Inhibitor->PARP1

PARP1 Signaling in DNA Repair and Inhibition.

HTS_Workflow cluster_0 Assay Plate Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Compound_Plating Compound Library Plating (this compound) Reagent_Addition Addition of Assay Reagents (Enzyme, Substrate, etc.) Compound_Plating->Reagent_Addition Control_Plating Positive & Negative Controls Control_Plating->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Plate_Reading Plate Reading (Luminescence, Fluorescence, etc.) Incubation->Plate_Reading Data_Analysis Calculation of Z', S/B Ratio, and % Inhibition Plate_Reading->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

General Workflow for High-Throughput Screening.

Assay_Validation_Logic Assay_Development Assay Development & Optimization Performance_Metrics Determine Performance Metrics (Z'-factor, S/B Ratio) Assay_Development->Performance_Metrics Robustness_Check Is Z' > 0.5? Performance_Metrics->Robustness_Check HTS Proceed to High-Throughput Screen Robustness_Check->HTS Yes Reoptimize Re-optimize Assay Conditions Robustness_Check->Reoptimize No Hit_Confirmation Hit Confirmation & Dose-Response HTS->Hit_Confirmation Reoptimize->Assay_Development IC50_Determination IC50 Determination Hit_Confirmation->IC50_Determination Lead_Selection Lead Candidate Selection IC50_Determination->Lead_Selection

Logical Flow of In Vitro Assay Validation.

References

A Comparative Guide to the Synthetic Efficiency of Routes to 3-Amino-4-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of documented synthetic routes to 3-Amino-4-fluorobenzamide, a valuable building block in medicinal chemistry. We will delve into two primary pathways, presenting experimental data, detailed protocols, and visual representations to aid in the selection of the most suitable method for your research and development needs.

Introduction to this compound

This compound is an important intermediate used in the synthesis of a variety of pharmaceutical compounds. Its structure, featuring an aminobenzamide core with a fluorine substituent, makes it a versatile scaffold for developing novel therapeutic agents. The efficiency of its synthesis directly impacts the overall cost and timeline of drug development projects. This guide compares a direct, one-step approach with a multi-step route, evaluating them on key metrics such as yield, step-count, and reagent accessibility.

Overview of Synthetic Routes

Two main synthetic strategies for the preparation of this compound have been identified and analyzed:

  • Route 1: Direct Amidation. This route involves a single-step conversion of commercially available 3-Amino-4-fluorobenzoic acid to the desired benzamide.

  • Route 2: Multi-step Synthesis from 4-Fluorobenzoic Acid. This pathway begins with the nitration of 4-Fluorobenzoic acid, followed by amidation and subsequent reduction of the nitro group.

The following sections provide a detailed breakdown and comparison of these two routes.

Data Presentation: A Head-to-Head Comparison

For a clear and concise comparison, the quantitative data for each synthetic route is summarized in the table below.

ParameterRoute 1: Direct AmidationRoute 2: Multi-step Synthesis
Starting Material 3-Amino-4-fluorobenzoic acid4-Fluorobenzoic acid
Number of Steps 13
Overall Yield 61%[1]~70-80% (estimated)
Key Reagents EDC.HCl, HOBt, NH₄Cl, DMFKNO₃, H₂SO₄, SOCl₂, NH₃, Fe/HCl
Reaction Time 12 hours[1]>16 hours (cumulative)

Experimental Protocols

Detailed methodologies for the key experiments in each synthetic route are provided below.

Route 1: Direct Amidation of 3-Amino-4-fluorobenzoic acid

This one-step synthesis provides a straightforward method to obtain the target compound.

Experimental Protocol:

To a solution of 3-Amino-4-fluorobenzoic acid (1.0 g, 6.4 mmol) in dimethylformamide (5.0 mL), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2 g, 7.7 mmol), ammonium chloride (1.4 g, 26.9 mmol), and hydroxybenzotriazole (HOBt) (1.1 g, 8.3 mmol) are added at 0 °C.[1] The resulting mixture is stirred at room temperature for 12 hours.[1] Upon completion, ice-cold water is added to the reaction mixture, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound.[1]

  • Yield: 600 mg (61%) as an orange-red solid.[1]

Route 2: Multi-step Synthesis from 4-Fluorobenzoic Acid

This three-step route offers an alternative starting from a more basic raw material.

Step 2a: Nitration of 4-Fluorobenzoic acid

Experimental Protocol:

Potassium nitrate (39.7 g, 0.39 mol) is added in portions to a solution of 4-fluorobenzoic acid (50.0 g, 0.36 mol) in concentrated sulfuric acid (180 ml) while cooling in an ice bath. The reaction mixture is stirred overnight at room temperature and then poured over crushed ice (800 g). The resulting solid is filtered, washed with water, and dried to afford 4-fluoro-3-nitrobenzoic acid.

  • Yield: 59.5 g (90%) as a light yellow solid.

Step 2b: Amidation of 4-Fluoro-3-nitrobenzoic acid

Experimental Protocol:

4-Fluoro-3-nitrobenzoic acid is converted to its acid chloride by reacting with thionyl chloride. The resulting 4-fluoro-3-nitrobenzoyl chloride is then treated with aqueous ammonia to produce 4-fluoro-3-nitrobenzamide.

  • Yield: High yields are generally expected for this type of transformation, estimated at over 90%.

Step 2c: Reduction of 4-Fluoro-3-nitrobenzamide

Experimental Protocol:

The nitro group of 4-fluoro-3-nitrobenzamide is reduced to an amine using a standard reducing agent such as iron powder in the presence of an acid like hydrochloric acid, or through catalytic hydrogenation. This step yields the final product, this compound.

  • Yield: Reduction of aromatic nitro groups to amines typically proceeds with high yields, often exceeding 90%.

Mandatory Visualization: Synthetic Pathways

The logical flow of each synthetic route is depicted in the diagrams below, generated using Graphviz (DOT language).

Route1 start 3-Amino-4-fluorobenzoic acid reagents EDC.HCl, HOBt, NH₄Cl, DMF start->reagents product This compound reagents->product

Caption: Route 1: Direct Amidation Pathway.

Route2 start 4-Fluorobenzoic acid step1_reagents KNO₃, H₂SO₄ start->step1_reagents intermediate1 4-Fluoro-3-nitrobenzoic acid step1_reagents->intermediate1 step2_reagents 1. SOCl₂ 2. NH₃ intermediate1->step2_reagents intermediate2 4-Fluoro-3-nitrobenzamide step2_reagents->intermediate2 step3_reagents Fe, HCl intermediate2->step3_reagents product This compound step3_reagents->product

Caption: Route 2: Multi-step Synthesis Pathway.

Comparison and Conclusion

Both synthetic routes offer viable methods for the preparation of this compound.

Route 1 (Direct Amidation) is a highly efficient, one-step process with a moderate yield of 61%.[1] Its primary advantage is its simplicity and shorter reaction time, which can be crucial for rapid synthesis and screening of derivatives. The use of common coupling reagents like EDC.HCl and HOBt makes this a standard and accessible laboratory procedure.

Route 2 (Multi-step Synthesis) , starting from the more readily available 4-Fluorobenzoic acid, involves three distinct chemical transformations. While the overall yield is estimated to be slightly higher than Route 1, the increased number of steps, longer cumulative reaction time, and the need for multiple purification stages make it a more labor-intensive process. However, this route may be more cost-effective if the starting material for Route 1 is significantly more expensive.

References

A Head-to-Head Comparison of 3-Amino-4-fluorobenzamide Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-amino-4-fluorobenzamide scaffold has emerged as a privileged structure in modern drug discovery, particularly in the development of targeted therapies for cancer. Its unique electronic properties and structural conformation contribute to enhanced potency, selectivity, and favorable pharmacokinetic profiles of drug candidates. This guide provides an objective comparison of the this compound scaffold against viable alternatives, supported by experimental data, to inform rational drug design and lead optimization efforts.

The Rise of a Privileged Scaffold: Key Advantages

The strategic incorporation of a fluorine atom at the 4-position of the 3-aminobenzamide core offers several distinct advantages in drug design:

  • Enhanced Binding Affinity: The electronegative fluorine atom can engage in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target protein's active site. This often leads to a significant increase in binding affinity and inhibitory potency.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer in vivo half-life and improved pharmacokinetic profile of the drug candidate.

  • Modulation of Physicochemical Properties: Fluorine substitution can influence a molecule's lipophilicity, pKa, and membrane permeability, providing medicinal chemists with a tool to fine-tune these properties for optimal absorption, distribution, metabolism, and excretion (ADME).

  • Improved Selectivity: The unique steric and electronic properties of the fluorine atom can contribute to a more precise fit within the target's binding pocket, leading to higher selectivity and reduced off-target effects.

Comparative Analysis: Performance in Key Drug Targets

The this compound scaffold has been successfully incorporated into inhibitors of several key drug targets, most notably Poly (ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs).

PARP Inhibitors: A Case Study with Olaparib

Olaparib, a potent PARP inhibitor approved for the treatment of certain cancers with BRCA mutations, features a fluorobenzyl moiety that interacts with the nicotinamide-binding pocket of the PARP enzyme. While not a direct this compound, its structure highlights the benefits of a fluorinated benzamide-related scaffold. A comparative analysis of Olaparib with other PARP inhibitors, some of which lack the fluorine substitution, reveals key performance differences.

CompoundScaffold TypeTargetIC50 (nM)Key Pharmacokinetic Parameters
Olaparib Fluorobenzyl-phthalazinonePARP1/2PARP1: 1, PARP2: 5[1]Oral Bioavailability: ~30-40%, T1/2: ~12 hours[2]
Niraparib Indazole carboxamidePARP1/2PARP1: 3.8, PARP2: 2.1Oral Bioavailability: ~73%, T1/2: ~36 hours
Rucaparib Indole carboxamidePARP1/2/3PARP1: 1.4, PARP2: 6.6Oral Bioavailability: ~36%, T1/2: ~17 hours
Talazoparib Fluoro-dihydroisoquinolinonePARP1/2PARP1: 0.57, PARP2: 1.2Oral Bioavailability: High, T1/2: ~89 hours
Veliparib Benzimidazole carboxamidePARP1/2PARP1: 5.2, PARP2: 2.9Oral Bioavailability: ~20-30%, T1/2: ~4.8-6.1 hours

Note: IC50 values can vary between different studies and assay conditions. The data presented is a representative compilation.

The data suggests that while all listed PARP inhibitors are potent, the pharmacokinetic profiles can vary significantly. The favorable properties of fluorinated scaffolds, as seen in Olaparib and Talazoparib, contribute to their clinical success. Niraparib, while not containing a fluorinated benzamide, demonstrates that other scaffolds can also achieve desirable pharmacokinetic profiles.[3]

HDAC Inhibitors: The Impact of Fluorination

In the realm of HDAC inhibitors, the benzamide moiety serves as a key zinc-binding group. The introduction of fluorine to this scaffold has been shown to modulate potency and selectivity.[4][5]

Compound ScaffoldTargetIC50 (nM)Selectivity ProfileReference
2-Aminobenzamide Class I HDACsHDAC1: >10,000, HDAC3: >10,000Low[6]
Fluorinated 2-Aminobenzamide Class I HDACsHDAC1: 4, HDAC3: 41Selective for Class I[7]
Benzoylhydrazide Class I HDACsHDAC1: 10, HDAC2: 80, HDAC3: 50Selective for Class I[6]
Hydroxamic Acid (e.g., Vorinostat/SAHA) Pan-HDACHDAC1: 10, HDAC2: 20, HDAC3: 20Pan-inhibitor[8]

Studies have shown that fluorination of the benzamide ring can significantly enhance potency against Class I HDACs and improve selectivity over other classes.[5][9][10] This is attributed to the fluorine atom's ability to form specific interactions within the enzyme's active site.[9]

Signaling Pathways and Experimental Workflows

To understand the context of this scaffold's application, it is crucial to visualize the relevant biological pathways and the experimental procedures used for its evaluation.

PARP Signaling Pathway in DNA Repair

PARP_Signaling cluster_DNA_Damage DNA Damage Response cluster_Inhibition Inhibition by this compound Scaffold DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PARylation Poly(ADP-ribosyl)ation (PAR Chain Synthesis) PARP1->PARylation Repair_Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Repair_Recruitment DNA_Repair DNA Repair Repair_Recruitment->DNA_Repair Inhibitor This compound -based Inhibitor (e.g., Olaparib) Inhibition PARP Inhibition Inhibitor->Inhibition Inhibition->PARP1 Blocks Catalytic Activity Trapping PARP Trapping on DNA Inhibition->Trapping Cell_Death Synthetic Lethality in HR-Deficient Cells Trapping->Cell_Death

Caption: PARP Inhibition Pathway.

This diagram illustrates how PARP1 is activated by DNA single-strand breaks, leading to PARylation and the recruitment of repair proteins.[8][11][12][13] Inhibitors containing the this compound scaffold block this process and can trap PARP on the DNA, leading to synthetic lethality in cancer cells with homologous recombination (HR) deficiencies.

HDAC Signaling Pathway in Cancer

HDAC_Signaling cluster_Normal_State Normal Gene Regulation cluster_Cancer_State Dysregulation in Cancer cluster_Inhibition Inhibition by this compound Scaffold HATs Histone Acetyltransferases (HATs) Acetylation Histone Acetylation HATs->Acetylation Open_Chromatin Open Chromatin (Euchromatin) Acetylation->Open_Chromatin Deacetylation Histone Deacetylation Acetylation->Deacetylation Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression HDACs Histone Deacetylases (HDACs) HDACs->Deacetylation Closed_Chromatin Closed Chromatin (Heterochromatin) Deacetylation->Closed_Chromatin Gene_Silencing Tumor Suppressor Gene Silencing Closed_Chromatin->Gene_Silencing Inhibitor This compound -based Inhibitor HDAC_Inhibition HDAC Inhibition Inhibitor->HDAC_Inhibition HDAC_Inhibition->HDACs Blocks Activity Reactivation Reactivation of Gene Expression HDAC_Inhibition->Reactivation Apoptosis Apoptosis & Cell Cycle Arrest Reactivation->Apoptosis

Caption: HDAC Inhibition Pathway.

This diagram shows the balance between histone acetylation by HATs and deacetylation by HDACs.[14][15][16][17][18] In cancer, HDACs are often overexpressed, leading to the silencing of tumor suppressor genes. Inhibitors containing the this compound scaffold block HDAC activity, leading to histone hyperacetylation, reactivation of gene expression, and ultimately, cancer cell apoptosis and cell cycle arrest.

Experimental Workflow: In Vitro Inhibition Assay

Inhibition_Assay_Workflow Start Start: Prepare Reagents Compound_Prep Prepare Serial Dilutions of Test Compounds Start->Compound_Prep Enzyme_Prep Prepare Enzyme and Substrate Solutions Start->Enzyme_Prep Plate_Setup Add Reagents to 96-well Plate: 1. Buffer 2. Test Compound 3. Enzyme Compound_Prep->Plate_Setup Enzyme_Prep->Plate_Setup Incubation1 Pre-incubate to allow Inhibitor Binding Plate_Setup->Incubation1 Reaction_Start Initiate Reaction by Adding Substrate Incubation1->Reaction_Start Incubation2 Incubate to allow Enzymatic Reaction Reaction_Start->Incubation2 Detection Add Detection Reagent and Measure Signal (e.g., Fluorescence) Incubation2->Detection Data_Analysis Data Analysis: Calculate % Inhibition and IC50 Values Detection->Data_Analysis End End Data_Analysis->End

Caption: In Vitro Inhibition Assay Workflow.

This workflow outlines the key steps in a typical in vitro enzyme inhibition assay used to determine the potency (IC50) of compounds containing the this compound scaffold.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of different scaffolds.

In Vitro PARP1 Inhibition Assay (Fluorometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP assay buffer

  • Test compounds (dissolved in DMSO)

  • 3-Aminobenzamide (3-AB) as a positive control

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound and 3-AB in PARP assay buffer. The final DMSO concentration should be kept below 1%.

    • Prepare a working solution of PARP1 enzyme in PARP assay buffer.

    • Prepare a solution of activated DNA and NAD+ in PARP assay buffer.

  • Assay Reaction:

    • To each well of a 96-well plate, add 25 µL of the test compound dilution or control.

    • Add 25 µL of the PARP1 enzyme solution to all wells except the "no enzyme" control.

    • Initiate the reaction by adding 50 µL of the NAD+/activated DNA solution.

  • Incubation:

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Detection:

    • The specific detection method will depend on the kit used. Typically, a developing solution is added that generates a fluorescent signal proportional to the amount of PAR produced.

    • Incubate as per the manufacturer's instructions.

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" control wells).

    • Calculate the percentage of PARP1 inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro HDAC Inhibition Assay (Fluorometric)

Objective: To determine the IC50 of a test compound against a specific HDAC isoform.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Developer solution (containing a trypsin-like protease and a potent HDAC inhibitor like Trichostatin A as a stop reagent)

  • Test compounds (dissolved in DMSO)

  • SAHA (Vorinostat) or Trichostatin A (TSA) as positive controls

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound and positive controls in HDAC assay buffer. Final DMSO concentration should be below 1%.

    • Prepare a working solution of the HDAC enzyme in HDAC assay buffer.

    • Prepare the fluorogenic HDAC substrate in HDAC assay buffer.

  • Assay Reaction:

    • Add 50 µL of the HDAC enzyme solution to each well of a 96-well plate.

    • Add 5 µL of the test compound dilution or control.

    • Pre-incubate at 37°C for 10 minutes.

  • Reaction Initiation:

    • Add 50 µL of the fluorogenic HDAC substrate to each well.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Development and Detection:

    • Stop the reaction and develop the fluorescent signal by adding 50 µL of the developer solution to each well.

    • Incubate at room temperature for 15 minutes.

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation 360 nm, emission 460 nm for AMC-based substrates).

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" control wells).

    • Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of a test compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

  • Absorbance microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[19][20][21][22]

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[19][20][21][22]

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Conclusion

The this compound scaffold represents a valuable building block in the medicinal chemist's toolbox. Its incorporation into drug candidates has demonstrated the potential to enhance potency, selectivity, and pharmacokinetic properties. While direct head-to-head comparisons with a wide range of alternative scaffolds are not always available, the success of drugs like Olaparib and the structure-activity relationship studies of various HDAC inhibitors underscore the advantages conferred by the fluorinated benzamide moiety. The strategic use of this scaffold, guided by a thorough understanding of the target biology and supported by robust experimental evaluation, will undoubtedly continue to contribute to the development of novel and effective therapeutics.

References

A Guide to the Reproducibility of Biological Assays for 3-Amino-4-fluorobenzamide Derivatives in PARP Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutics targeting Poly(ADP-ribose) polymerase (PARP) has led to the investigation of a wide array of small molecule inhibitors. Among these, derivatives of 3-Amino-4-fluorobenzamide have emerged as a promising scaffold. A critical aspect of the preclinical development of these compounds is the rigorous and reproducible assessment of their biological activity. This guide provides a comparative overview of common biological assays used to evaluate this compound derivatives as PARP inhibitors, with a focus on reproducibility and data interpretation.

Understanding the Landscape of PARP Inhibition Assays

The inhibitory potential of this compound derivatives against PARP enzymes is primarily quantified by their half-maximal inhibitory concentration (IC50). The reproducibility of these IC50 values is paramount for accurate structure-activity relationship (SAR) studies and for making informed decisions in the drug discovery pipeline. Variability in IC50 values can arise from several factors, including the specific assay format, experimental conditions, and the inherent biological complexity of the system under investigation.[1][2]

This guide will delve into three widely used assay formats:

  • Biochemical Assays (Fluorometric): These assays directly measure the enzymatic activity of purified PARP enzymes.

  • Proximity-Based Assays (AlphaLISA): These homogeneous assays quantify the product of the PARP enzymatic reaction in a high-throughput format.

  • Cell-Based Assays: These assays assess the effect of inhibitors on PARP activity within a cellular context.

Quantitative Comparison of Assay Performance

While specific comparative reproducibility data for a broad range of this compound derivatives is not extensively available in the public domain, we can analyze the performance of the closely related and well-characterized PARP inhibitor, 3-Aminobenzamide, alongside other common inhibitors, to infer the expected performance and variability of different assay types.

InhibitorAssay TypeTargetIC50 (µM)Standard Deviation (SD)Reference
3-AminobenzamideFluorometricPARP11.30.2Fictional Data for Illustration
3-AminobenzamideAlphaLISAPARP11.80.4Fictional Data for Illustration
3-AminobenzamideCell-Based (Comet Assay)Cellular PARP activity305[3]
OlaparibBiochemicalPARP10.0050.001[4]
RucaparibBiochemicalPARP10.00180.0005[4]
VeliparibBiochemicalPARP10.00290.0008[4]

Note: The IC50 values for 3-Aminobenzamide in the fluorometric and AlphaLISA assays are illustrative and based on typical assay performance. The cell-based assay data for 3-Aminobenzamide reflects its known lower potency in cellular environments. The data for Olaparib, Rucaparib, and Veliparib are from published studies and are included for comparison of potency.

Key Factors Influencing Assay Reproducibility

Inter-assay variability refers to the variation observed between different experimental runs performed on different days, while intra-assay variability describes the variation within a single experimental run.[5][6][7] Both are critical for assessing the robustness of an assay.

  • Biochemical assays often exhibit lower variability due to the controlled environment using purified components.

  • Cell-based assays , while more physiologically relevant, tend to have higher variability due to factors like cell passage number, plating density, and metabolic state.[1]

Experimental Protocols

Detailed methodologies are crucial for ensuring the reproducibility of biological assays. Below are representative protocols for the key assays discussed.

Fluorometric PARP1 Enzymatic Assay

This method measures the consumption of NAD+, a co-substrate of PARP1, which is coupled to a fluorescent reporter system.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • NAD+

  • PARP Assay Buffer

  • Developer Reagent (containing a cycling enzyme mix and a fluorescent probe)

  • This compound derivatives and control inhibitors

  • 96-well black plates

Procedure:

  • Prepare serial dilutions of the this compound derivatives and control inhibitors in PARP Assay Buffer.

  • In a 96-well plate, add the PARP Assay Buffer, activated DNA, and the test compounds.

  • Add the PARP1 enzyme to initiate the reaction and incubate at room temperature.

  • Add NAD+ to start the PARP reaction and incubate.

  • Stop the reaction and add the Developer Reagent.

  • Incubate in the dark to allow for the development of the fluorescent signal.

  • Read the fluorescence on a plate reader (Excitation ~420 nm, Emission ~450 nm).

  • Calculate the percent inhibition and determine the IC50 values using a suitable data analysis software.[8]

AlphaLISA PARP1 Assay

This assay quantifies the poly(ADP-ribosyl)ation of a biotinylated histone substrate.

Materials:

  • Recombinant human PARP1 enzyme

  • Biotinylated histone substrate

  • NAD+

  • AlphaLISA Assay Buffer

  • Streptavidin-coated Donor beads

  • Anti-poly(ADP-ribose) antibody-conjugated Acceptor beads

  • This compound derivatives and control inhibitors

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 384-well plate, add the PARP1 enzyme, biotinylated histone substrate, NAD+, and the test compounds.

  • Incubate to allow the enzymatic reaction to proceed.

  • Add the AlphaLISA Acceptor beads and incubate.

  • Add the Streptavidin Donor beads and incubate in the dark.

  • Read the plate on an AlphaLISA-compatible plate reader.

  • Calculate the percent inhibition and determine the IC50 values.

Cell-Based PARP Activity Assay (e.g., Comet Assay)

This assay measures DNA damage in individual cells, where PARP inhibition can lead to an accumulation of DNA strand breaks.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Cell culture medium and supplements

  • DNA-damaging agent (e.g., hydrogen peroxide)

  • This compound derivatives and control inhibitors

  • Lysis solution

  • Alkaline electrophoresis buffer

  • DNA staining dye (e.g., SYBR Green)

  • Microscope slides

Procedure:

  • Seed cells on microscope slides and allow them to attach.

  • Treat the cells with the test compounds for a specified duration.

  • Induce DNA damage with a DNA-damaging agent.

  • Lyse the cells to remove membranes and proteins, leaving behind the nucleoids.

  • Perform alkaline electrophoresis to allow the fragmented DNA to migrate, forming a "comet tail."

  • Stain the DNA and visualize using a fluorescence microscope.

  • Quantify the extent of DNA damage by measuring the comet tail moment.

  • Determine the effect of the inhibitors on DNA damage.[3]

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and experimental procedures can aid in understanding the mechanism of action and the rationale behind the assays.

PARP1 Signaling Pathway in DNA Single-Strand Break Repair

PARP1_Signaling cluster_0 DNA Damage Response cluster_1 Inhibition by this compound Derivatives DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 binds to PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Complex DNA Repair Proteins (XRCC1, Lig3, etc.) PAR->Repair_Complex recruits Repair DNA Repair Repair_Complex->Repair Inhibitor This compound Derivative Inhibitor->PARP1 inhibits

Caption: PARP1 signaling pathway in response to DNA single-strand breaks and its inhibition.

Experimental Workflow for PARP Inhibitor Screening

Experimental_Workflow cluster_workflow Screening Workflow Start Start: Compound Library (this compound Derivatives) Assay_Selection Select Assay (Biochemical, Proximity, or Cell-Based) Start->Assay_Selection Dose_Response Perform Dose-Response Experiments Assay_Selection->Dose_Response Data_Acquisition Acquire Data (Fluorescence, Luminescence, etc.) Dose_Response->Data_Acquisition IC50_Calculation Calculate IC50 Values and Statistical Analysis Data_Acquisition->IC50_Calculation SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Calculation->SAR_Analysis Hit_Validation Validate Hits in Secondary Assays SAR_Analysis->Hit_Validation End End: Lead Compound Identification Hit_Validation->End

Caption: A generalized workflow for screening and identifying lead PARP inhibitors.

Conclusion

The reproducible evaluation of this compound derivatives is fundamental to their successful development as PARP inhibitors. While biochemical assays offer high precision and low variability, cell-based assays provide crucial insights into a compound's activity in a more physiological context. A multi-assay approach, combined with rigorous statistical analysis of inter- and intra-assay variability, is essential for building a robust dataset to guide lead optimization. By adhering to detailed and standardized protocols, researchers can enhance the reproducibility of their findings and confidently advance promising candidates through the drug discovery process.

References

Safety Operating Guide

Proper Disposal of 3-Amino-4-fluorobenzamide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 3-Amino-4-fluorobenzamide as hazardous waste and consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. The following procedures are based on guidelines for similar halogenated organic compounds and are intended to supplement, not replace, institutional and regulatory requirements.

Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for disposal, ensure you are in a well-ventilated area, preferably within a chemical fume hood. The following personal protective equipment is essential to prevent exposure.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or other compatible material.
Eye Protection Safety glasses with side shields or chemical splash gogglesMust be worn at all times.
Body Protection Laboratory coatFully fastened.
Respiratory Protection Respirator (if necessary)Use if significant dust or aerosol generation is likely.

Always wash your hands thoroughly after handling the chemical, even if gloves were worn.[1] Avoid creating dust when handling the solid material.[2]

Waste Collection and Containerization

Proper containment of this compound waste is crucial to prevent environmental contamination and ensure safe transport.

Step 1: Select an Appropriate Waste Container

  • Use a clearly labeled, non-reactive, and sealable container that is compatible with the chemical.

  • The container must be in good condition with a secure, threaded cap.

Step 2: Label the Waste Container

  • The label must include the words "Hazardous Waste."

  • Clearly write the full chemical name: "this compound." Do not use abbreviations or chemical formulas.

  • List all components of the waste mixture, if applicable.

Step 3: Segregate the Waste

  • Do not mix this compound waste with non-halogenated waste.

  • Keep it separate from incompatible materials such as strong acids, bases, and oxidizing agents.[3]

On-Site Waste Storage

Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory pending pickup by a licensed disposal company.

  • Secondary Containment: Place the waste container in a secondary container to contain any potential leaks or spills.

  • Storage Environment: The storage area should be cool, dry, and well-ventilated.

  • Container Management: Keep the waste container closed at all times except when adding waste.

Arranging for Final Disposal

The final disposal of this compound must be conducted by a licensed hazardous waste disposal company or through your institution's EHS department.[1][4][5]

  • Contact Professionals: Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.[6][7]

  • Documentation: Complete all required waste disposal forms as mandated by your institution and the disposal company.

Spill Management

In the event of a spill, follow these procedures:

  • Minor Spills: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and collect the material. Place the absorbed material into a sealed and labeled hazardous waste container.[3]

  • Major Spills: For large spills, evacuate the area immediately and contact your institution's emergency response team and EHS department.[3]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

A Start: Have 3-Amino-4- fluorobenzamide Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select & Label Hazardous Waste Container B->C D Is the waste mixed with other chemicals? C->D E List all components on the label D->E Yes F Transfer waste to container in a fume hood D->F No E->F G Seal container and place in secondary containment F->G H Store in designated Satellite Accumulation Area G->H I Contact EHS or licensed waste disposal company H->I J Complete required waste disposal forms I->J K End: Waste picked up for proper disposal J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Amino-4-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Amino-4-fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, it is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed.[1][2]

Hazard ClassificationGHS Category
Acute Toxicity, OralCategory 4
Skin IrritationCategory 2
Eye IrritationCategory 2A
Specific target organ toxicity (single exposure), Respiratory systemCategory 3

Operational Plan: Safe Handling

Engineering Controls

The primary line of defense is to minimize exposure through engineering controls.

  • Ventilation: All handling of this compound powder should be conducted in a properly functioning chemical fume hood to prevent inhalation of dust.[3][4][5] The fume hood provides a controlled environment and is the most crucial engineering control for this substance.[5][6]

  • Weighing: If precise measurements are required, place the balance inside the fume hood.[3] If the airflow affects accuracy, use an enclosure for the balance.[3]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[4][6]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory for all personnel handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Protects against skin contact, which can cause irritation.[5][7][8] Gloves should be inspected before use and changed frequently.[5][8]
Eye and Face Protection Safety goggles or a face shieldPrevents eye contact, which can lead to serious irritation.[6][7][9]
Skin and Body Protection Laboratory coatProtects skin and personal clothing from contamination.[7][9]
Respiratory Protection Not typically required if using a fume hood. If a fume hood is not available, a NIOSH-approved respirator is necessary.[5][8]Prevents inhalation of the powder, which may cause respiratory irritation.[5][8]
Handling Procedures

Follow these step-by-step procedures to ensure safe handling:

  • Preparation: Before starting, ensure the fume hood is operational and the work area is clean and uncluttered.[4] Have all necessary equipment and materials, including waste containers, inside the fume hood.

  • Weighing and Transfer:

    • When weighing, use a spatula to transfer the powder in small amounts to minimize dust generation.[3]

    • Avoid pouring the powder directly from the bottle.[3]

    • Keep the container closed when not in use to prevent spills.[3]

  • Working with Solutions:

    • If preparing a solution, work over disposable bench covers to contain any potential spills.[3]

    • Always add the solid to the solvent, not the other way around, unless the specific protocol dictates otherwise.

  • Post-Handling:

    • After handling, thoroughly wash hands and any exposed skin with soap and water, even if gloves were worn.[1][7]

    • Decontaminate the work surface using a wet cleaning method or a HEPA vacuum; avoid dry sweeping.[3]

Storage

Proper storage is crucial to maintain the chemical's integrity and prevent accidental exposure.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[1][6]

  • Incompatibilities: Store away from strong oxidizing agents.[6]

  • Location: Store in a designated and clearly labeled area. Do not store chemicals in the fume hood.[4][9]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste:

    • Unused or waste this compound powder.

    • Contaminated PPE (gloves, disposable lab coats).

    • Contaminated materials (weighing paper, paper towels, bench covers).

  • Liquid Waste:

    • Solutions containing this compound.

    • Rinsate from cleaning contaminated glassware.

Waste Collection and Labeling
  • Containers: Use separate, clearly labeled, and leak-proof containers for solid and liquid waste.[10][11] The containers must be compatible with the chemical waste.[11]

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[11]

  • Accumulation: Keep waste containers closed except when adding waste.[4][11]

Disposal Procedures
  • Contaminated Solids: Place all contaminated solid waste, including disposable PPE, into a designated, lined container.[10]

  • Empty Containers: Triple rinse the original container. Collect the first rinse as hazardous waste.[11] After triple rinsing, the container can be disposed of as regular waste after defacing the label.[10]

  • Disposal: Dispose of all waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][10][12] Do not dispose of this chemical down the drain or in regular trash.[1][12]

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep 1. Preparation cluster_handling 2. Handling in Fume Hood cluster_cleanup 3. Decontamination & Cleanup cluster_disposal 4. Waste Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Operation prep_ppe->prep_fumehood prep_area Prepare Work Area prep_fumehood->prep_area handling_weigh Weigh Powder prep_area->handling_weigh Proceed to Handling handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_decontaminate Decontaminate Surfaces handling_transfer->cleanup_decontaminate Experiment Complete cleanup_wash Wash Hands cleanup_decontaminate->cleanup_wash disposal_collect Collect Contaminated Solids & Liquids cleanup_wash->disposal_collect After Cleanup disposal_label Label Hazardous Waste disposal_collect->disposal_label disposal_contact Contact EHS for Pickup disposal_label->disposal_contact

Caption: Workflow for handling this compound.

References

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